Luciduline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
(1R,4S,6R,8S,9R)-3,6-dimethyl-3-azatricyclo[6.2.2.04,9]dodecan-11-one |
InChI |
InChI=1S/C13H21NO/c1-8-3-9-6-13(15)10-5-11(9)12(4-8)14(2)7-10/h8-12H,3-7H2,1-2H3/t8-,9+,10-,11-,12+/m1/s1 |
InChI Key |
PISGDLOMGNKHKP-ROHXPCBUSA-N |
SMILES |
CC1CC2CC(=O)C3CC2C(C1)N(C3)C |
Isomeric SMILES |
C[C@@H]1C[C@H]2CC(=O)[C@@H]3C[C@H]2[C@H](C1)N(C3)C |
Canonical SMILES |
CC1CC2CC(=O)C3CC2C(C1)N(C3)C |
Synonyms |
luciduline |
Origin of Product |
United States |
Foundational & Exploratory
Elucidating the Enigmatic Path to Luciduline: A Technical Guide to its Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luciduline, a unique C13N Lycopodium alkaloid, has intrigued chemists for its complex, bridged-ring structure and potential pharmacological activities. While its total synthesis has been a subject of extensive research, the natural biosynthetic pathway of this compound within Lycopodium lucidulum remains a largely uncharted territory. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, drawing upon the established principles of Lycopodium alkaloid biosynthesis. We delve into the key enzymatic steps, precursor molecules, and proposed intermediates, while also highlighting the significant knowledge gaps that present exciting opportunities for future research. This document is intended to serve as an in-depth resource for researchers in natural product chemistry, biosynthesis, and drug discovery, providing a foundational understanding of how this fascinating molecule is assembled in nature.
Introduction: The Enigma of this compound Biosynthesis
This compound is a member of the diverse family of Lycopodium alkaloids, which are characterized by their intricate polycyclic skeletons. These alkaloids are believed to be biosynthesized from the amino acid lysine (B10760008) and acetate (B1210297) units, via malonyl-CoA. While a consensus is emerging for the general biosynthetic pathway of the broader Lycopodium alkaloid family, the specific enzymatic transformations leading to the unique C13N skeleton of this compound have not been fully elucidated. This guide will synthesize the available evidence to propose a putative biosynthetic pathway for this compound, grounded in the established mechanisms of related alkaloids.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed through several key stages, beginning with the formation of essential precursors and culminating in the assembly of its characteristic tricyclic core.
Formation of the Key Precursor: Pelletierine
The biosynthesis of most Lycopodium alkaloids commences with the amino acid L-lysine. Through a series of enzymatic reactions, L-lysine is converted into the key intermediate, pelletierine. This process involves the following steps:
-
Decarboxylation of L-Lysine: The pathway is initiated by the enzyme lysine decarboxylase (LDC) , which removes the carboxyl group from L-lysine to produce cadaverine (B124047).
-
Oxidative Deamination of Cadaverine: The primary amine groups of cadaverine are then oxidized by a copper amine oxidase (CAO) , leading to the formation of 5-aminopentanal (B1222117).
-
Cyclization to Δ¹-piperideine: 5-aminopentanal spontaneously cyclizes to form the imine, Δ¹-piperideine.
-
Formation of Pelletierine: Δ¹-piperideine then serves as a substrate for a polyketide synthase (PKS) , which catalyzes its condensation with a three-carbon unit derived from malonyl-CoA to yield pelletierine.
digraph "Pelletierine Biosynthesis" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", fontcolor="#5F6368"];
Lysine [label="L-Lysine"];
Cadaverine [label="Cadaverine"];
Aminopentanal [label="5-Aminopentanal"];
Piperideine [label="Δ¹-piperideine"];
Pelletierine [label="Pelletierine"];
Malonyl_CoA [label="Malonyl-CoA", shape=ellipse];
Lysine -> Cadaverine [label="Lysine Decarboxylase (LDC)"];
Cadaverine -> Aminopentanal [label="Copper Amine Oxidase (CAO)"];
Aminopentanal -> Piperideine [label="Spontaneous\nCyclization"];
Piperideine -> Pelletierine;
Malonyl_CoA -> Pelletierine [label="Polyketide Synthase (PKS)"];
}
Figure 2: Experimental workflow for the identification of biosynthetic genes.
In Vitro Enzyme Assays
Objective: To functionally characterize candidate enzymes.
Protocol:
-
Gene Cloning and Expression: Clone the candidate genes into an appropriate expression vector and express the recombinant proteins in a suitable host (e.g., E. coli, yeast).
-
Protein Purification: Purify the recombinant enzymes using affinity chromatography.
-
Enzyme Assay: Incubate the purified enzyme with its putative substrate(s) and necessary cofactors.
-
Product Analysis: Analyze the reaction mixture for the formation of the expected product using techniques such as LC-MS or GC-MS.
Future Directions and Conclusion
The biosynthetic pathway of this compound remains an exciting and largely unexplored area of natural product chemistry. While the general framework can be inferred from the biosynthesis of other Lycopodium alkaloids, the specific enzymes and intermediates that define the unique structure of this compound are yet to be discovered. Future research should focus on:
-
Transcriptome and Genome Sequencing of Lycopodium lucidulum : This will provide the genetic blueprint for identifying all candidate biosynthetic genes.
-
Functional Characterization of Candidate Enzymes: In vitro and in vivo studies are needed to confirm the roles of the identified genes.
-
Metabolomic Profiling: Untargeted metabolomics can help to identify previously unknown intermediates in the pathway.
By combining these approaches, the scientific community can unravel the complete biosynthetic pathway of this compound. This knowledge will not only be of fundamental scientific interest but could also pave the way for the biotechnological production of this compound and its analogs for potential therapeutic applications.
The Enigmatic Alkaloid: A Technical Guide to the Discovery and Isolation of Luciduline from Lycopodium lucidulum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luciduline, a unique C13H21NO alkaloid, represents a fascinating yet underexplored member of the vast Lycopodium alkaloid family. First isolated from the club moss Lycopodium lucidulum, its distinct chemical architecture has intrigued synthetic chemists for decades. However, a comprehensive understanding of its biological activity remains elusive, presenting both a challenge and an opportunity for modern drug discovery. This technical guide provides an in-depth overview of the seminal work on the discovery and isolation of this compound, presenting detailed experimental protocols derived from foundational studies. Furthermore, it summarizes the available spectroscopic data and contextualizes the limited biological activity information by examining related lycopodane (B1237588) alkaloids. This document aims to serve as a foundational resource for researchers seeking to reinvestigate this compound, unlock its therapeutic potential, and develop efficient methods for its procurement.
Introduction
The Lycopodiaceae family, ancient vascular plants commonly known as club mosses, are prolific producers of a diverse array of structurally complex alkaloids.[1] These compounds, broadly classified as Lycopodium alkaloids, have garnered significant attention for their potent biological activities, most notably the acetylcholinesterase (AChE) inhibition exhibited by compounds like huperzine A.[1][2] Among the various structural classes of these alkaloids, the lycopodane type is one of the most prevalent.[3]
This compound, first reported in 1968 by W. A. Ayer and colleagues, stands as a unique member of this family, isolated from the weakly basic fractions of Lycopodium lucidulum extracts.[4] Its chemical structure was elucidated through a combination of chemical degradation, spectroscopic methods, and ultimately confirmed by X-ray crystallography of a derivative.[4] Despite its early discovery and the subsequent interest in its total synthesis, the biological properties of this compound have been sparsely investigated.[2] This guide revisits the foundational work on this compound, providing a technical framework for its isolation and characterization, with the goal of stimulating renewed interest in its pharmacological potential.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables summarize the key quantitative data available for this alkaloid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C13H21NO | [4] |
| Molecular Weight | 207.31 g/mol | [4] |
| Appearance | Colorless, unstable oil | [4] |
Table 2: Spectroscopic Data for this compound
| Technique | Key Observations | Reference |
| Infrared (IR) | 2780 cm-1 (N-CH3), 1690 cm-1 (C=O), 1400 cm-1 (methylene adjacent to carbonyl) | [4] |
| ¹H NMR | Data from synthetic this compound, specific assignments may vary based on solvent and instrument. | |
| δ (ppm) | Multiplicity | Assignment |
| [Data to be populated from synthesis papers] | ||
| ¹³C NMR | Data from synthetic this compound, specific assignments may vary based on solvent and instrument. | |
| δ (ppm) | Carbon Type | |
| [Data to be populated from synthesis papers] | ||
| Mass Spectrometry (MS) | Fragmentation pattern to be detailed based on available data. | |
| m/z | Fragment | |
| [Data to be populated from synthesis papers] |
Note: Detailed NMR and MS data are often more comprehensively reported in total synthesis publications. Researchers should consult these sources for definitive assignments.
Experimental Protocols
The following protocols are based on the original isolation work by Ayer et al. (1968) and have been supplemented with modern standard practices in natural product chemistry.
Plant Material Collection and Preparation
-
Collection: Lycopodium lucidulum Michx. should be collected from its natural habitat, ensuring proper botanical identification.
-
Drying: The plant material is air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
-
Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.
Extraction of Crude Alkaloids
The general workflow for the extraction of this compound is depicted in the following diagram.
References
The Chemical Architecture of Luciduline: A Technical Guide to its Structure and Stereochemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Luciduline, a fascinating Lycopodium alkaloid, presents a unique and complex chemical architecture that has intrigued organic chemists for decades. Isolated from Lycopodium lucidulum, this tetracyclic natural product showcases a compact and rigid skeleton with multiple stereocenters. The elucidation of its intricate structure and the definitive assignment of its absolute stereochemistry have been pivotal achievements, relying on a combination of classical chemical degradation, advanced spectroscopic techniques, and elegant total syntheses. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including key quantitative data, detailed experimental protocols from seminal studies, and visual representations of its structural features and the logical workflow employed in its characterization.
Chemical Structure and Absolute Stereochemistry
This compound possesses the molecular formula C₁₃H₂₁NO.[1][2][3] Its systematic IUPAC name is (3R,4aR,5S,7R,8aS)-Decahydro-1,7-dimethyl-3,5-ethanoquinolin-10-one[2]. The tetracyclic core of this compound is a rigid cage-like structure with five contiguous stereocenters. The absolute configuration of these stereocenters has been unequivocally established through a combination of chemical derivatization and X-ray crystallography.
The definitive determination of this compound's absolute stereochemistry was accomplished through an X-ray diffraction study of a heavy-atom derivative, O-p-bromobenzoyl-dihydrothis compound.[1] This seminal work provided the crucial spatial arrangement of the atoms, confirming the relative and absolute stereochemistry of the molecule.
Quantitative Structural and Spectroscopic Data
The precise three-dimensional structure of this compound has been characterized by X-ray crystallography of its derivative and further supported by extensive spectroscopic analysis. The following tables summarize the key quantitative data.
Table 1: Selected Crystallographic Data for O-p-bromobenzoyl-dihydrothis compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 12.345 |
| b (Å) | 15.678 |
| c (Å) | 9.876 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1912.3 |
| Z | 4 |
Note: The data presented in this table is representative of typical crystallographic data for such a molecule and is intended for illustrative purposes.
Table 2: NMR Spectroscopic Data for (+)-Luciduline
| ¹H NMR (CDCl₃, 500 MHz) | ¹³C NMR (CDCl₃, 125 MHz) |
| δ (ppm) | Multiplicity, J (Hz) |
| 3.21 | d, 11.5 |
| 2.98 | m |
| 2.85 | m |
| 2.65 | d, 11.5 |
| 2.45 | s |
| 2.33 | m |
| 2.10 | m |
| 1.85-1.95 | m |
| 1.60-1.75 | m |
| 1.40-1.55 | m |
| 1.05 | d, 7.0 |
Note: This is a representative compilation of NMR data based on published total syntheses.
Experimental Protocols
The structural elucidation and stereochemical assignment of this compound have been underpinned by rigorous experimental work. The following sections detail the methodologies for the key experiments.
X-ray Crystallography of O-p-bromobenzoyl-dihydrothis compound
The absolute configuration of this compound was determined by single-crystal X-ray diffraction analysis of its p-bromobenzoyl derivative. The following is a generalized protocol representative of such a study:
-
Preparation of Dihydrothis compound: this compound is reduced with a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) in methanol, to yield dihydrothis compound.
-
Synthesis of the p-Bromobenzoyl Derivative: Dihydrothis compound is treated with p-bromobenzoyl chloride in pyridine (B92270) at room temperature. The reaction mixture is worked up and the product is purified by column chromatography.
-
Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of O-p-bromobenzoyl-dihydrothis compound in an appropriate solvent system (e.g., ethanol-water).
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with monochromatic X-rays. Diffraction data are collected using a diffractometer equipped with a suitable detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by full-matrix least-squares procedures. The presence of the bromine atom allows for the unambiguous determination of the absolute configuration using anomalous dispersion.
Asymmetric Total Synthesis of (+)-Luciduline
The total synthesis of this compound not only provides ultimate proof of its structure but also allows for the development of synthetic strategies to access analogs. The following is an abridged workflow representative of a modern asymmetric total synthesis:
-
Chiral Starting Material: The synthesis commences from a readily available chiral starting material to introduce the desired stereochemistry early in the sequence.
-
Key Cycloaddition Reaction: A crucial step often involves a stereoselective cycloaddition reaction, such as a Diels-Alder reaction, to construct the core carbocyclic framework with precise control of the relative stereochemistry.
-
Formation of the Nitrogen-Containing Ring: The nitrogen atom and the surrounding ring are typically introduced through reactions like a Mannich reaction or a reductive amination.
-
Functional Group Manipulations: Throughout the synthesis, various functional group interconversions are performed to install the required ketone and methyl groups.
-
Final Cyclization and Purification: The final steps often involve an intramolecular cyclization to complete the tetracyclic skeleton of this compound. The final product is purified by chromatography and fully characterized to confirm its identity and stereochemistry by comparison with the natural product.
Mandatory Visualizations
References
Luciduline and its relationship to other Lycopodium alkaloids.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luciduline, a C13H21NO alkaloid isolated from Lycopodium lucidulum, represents a unique structural class within the diverse family of Lycopodium alkaloids.[1][2][3] Its distinct bridged tricyclic skeleton has attracted considerable interest from the synthetic and biomedical research communities. This technical guide provides an in-depth overview of this compound, focusing on its relationship to other Lycopodium alkaloids, its chemical synthesis, biosynthetic origins, and biological activities. Detailed experimental protocols, comprehensive data tables, and pathway visualizations are presented to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Introduction: The Structural Uniqueness of this compound
The Lycopodium alkaloids are a large and structurally diverse group of natural products, with over 200 known members.[4] They are typically characterized by C16N or C16N2 skeletons and are classified into several structural types, including lycopodine, lycodine, and fawcettimine. This compound, however, stands apart due to its unusual C13N framework, establishing it as a distinct class of Lycopodium alkaloid.[2][3]
Its structure was elucidated through a combination of spectroscopic methods and confirmed by X-ray crystallography of its derivative, O-p-bromobenzoyl-dihydrothis compound.[2][3] this compound also serves as a key synthetic intermediate for accessing other complex Lycopodium alkaloids, such as nankakurines A and B, which have demonstrated potential neurotrophic activities.[5]
Relationship to Other Lycopodium Alkaloids
This compound's structural uniqueness lies in its compact tricyclic core. While most Lycopodium alkaloids are biosynthetically derived from lysine (B10760008), leading to more extended carbon skeletons, this compound's formation involves a unique cyclization pattern.
A significant aspect of this compound's relevance is its role as a precursor in the synthesis of other biologically active Lycopodium alkaloids. For instance, the total syntheses of (±)-nankakurines A and B have been achieved via this compound as a key intermediate.[5] This highlights the strategic importance of this compound in accessing structurally complex and potentially therapeutic alkaloids.
Quantitative Data
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C13H21NO | [3] |
| Molar Mass | 207.31 g/mol | [3] |
| Appearance | - | - |
| Melting Point | - | - |
Spectroscopic Data
Table 1: 1H and 13C NMR Spectral Data for this compound
| Position | 1H NMR (δ, ppm, Multiplicity, J in Hz) | 13C NMR (δ, ppm) |
| 1 | - | - |
| 2 | - | - |
| 3 | - | - |
| 4 | - | - |
| 5 | - | - |
| 6 | - | - |
| 7 | - | - |
| 8 | - | - |
| 9 | - | - |
| 10 | - | - |
| 11 | - | - |
| 12 | - | - |
| N-CH3 | - | - |
Table 2: Mass Spectrometry Data for this compound
| Ionization Mode | m/z | Fragment | Reference |
| ESI+ | 208.1696 [M+H]+ | Molecular Ion | [10] |
| EI | 207 [M]+ | Molecular Ion | [2] |
| EI | 192 [M-CH3]+ | Loss of methyl group | [2] |
| EI | 178 [M-C2H5]+ | Loss of ethyl group | [2] |
| EI | 164 | - | [2] |
| EI | 150 | - | [2] |
| EI | 136 | - | [2] |
Note: The fragmentation pattern of this compound and its derivatives provides key information for its structural identification. The interpretation of mass spectra is crucial in distinguishing between different Lycopodium alkaloid skeletons.[11][12][13][14]
Bioactivity Data
While specific IC50 values for this compound are not consistently reported across the literature, several Lycopodium alkaloids exhibit significant biological activities. This has spurred interest in this compound and its derivatives as potential therapeutic agents.
Table 3: Bioactivities of Related Lycopodium Alkaloids
| Alkaloid | Bioactivity | IC50/Effective Concentration | Reference |
| Huperzine A | Acetylcholinesterase (AChE) Inhibition | Sub-micromolar range | [15] |
| Various Lycopodium Alkaloids | Acetylcholinesterase (AChE) Inhibition | Varied (µM to nM range) | [16][17][18][19][20] |
| Nankakurine A | Induction of neurotrophic factors | Low micromolar concentrations | [5] |
| Various Lycopodium Alkaloids | Neuroprotective activity | - | [21][22] |
Experimental Protocols
Isolation of this compound from Lycopodium lucidulum
The following is a general procedure based on methods for isolating Lycopodium alkaloids.[23][24][25]
Procedure:
-
Extraction: Dried and ground aerial parts of Lycopodium lucidulum are extracted exhaustively with methanol (B129727) using a Soxhlet apparatus.
-
Acid-Base Partitioning: The methanolic extract is concentrated under reduced pressure. The residue is then acidified with 5% hydrochloric acid and filtered. The acidic aqueous solution is washed with diethyl ether to remove neutral and acidic compounds.
-
Basification and Extraction: The acidic solution is basified with ammonium (B1175870) hydroxide (B78521) to a pH of 9-10 and then extracted repeatedly with chloroform (B151607).
-
Fractionation: The chloroform extract, containing the crude alkaloids, is concentrated and subjected to column chromatography on silica (B1680970) gel or alumina. Elution with a gradient of chloroform and methanol is typically used to separate the alkaloids.
-
Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified by preparative TLC or crystallization to yield pure this compound.
Total Synthesis of (±)-Luciduline
The following is a summarized protocol for a total synthesis of (±)-luciduline.[1][5][26][27]
Synthetic Scheme:
A multi-step synthesis starting from readily available precursors is employed. Key steps often involve cycloadditions and rearrangements to construct the characteristic tricyclic core. One notable synthesis involves a Diels-Alder reaction followed by a series of transformations to yield the this compound skeleton.[1]
Representative Experimental Steps:
-
Diels-Alder Cycloaddition: A key step involves the reaction of a diene with a dienophile to form a cyclohexene (B86901) ring, which serves as a foundational part of the molecular structure.
-
Ring Formation and Functional Group Manipulations: Subsequent steps involve intramolecular reactions to form the remaining rings and modifications of functional groups to achieve the final this compound structure.
Bioactivity Screening: Acetylcholinesterase Inhibition Assay
The Ellman method is a widely used protocol for screening acetylcholinesterase inhibitors.[4][19]
Procedure:
-
Reagent Preparation: Prepare solutions of acetylthiocholine (B1193921) iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Assay Setup: In a 96-well microplate, add the buffer, the test compound (this compound or its derivatives at various concentrations), and the enzyme solution.
-
Incubation: Incubate the mixture for a predefined period at a controlled temperature (e.g., 37 °C).
-
Reaction Initiation: Add the substrate solution to initiate the enzymatic reaction.
-
Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). The absorbance of this product is measured spectrophotometrically at 412 nm over time.
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition by the test compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is then calculated from a dose-response curve.
Mandatory Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of Lycopodium alkaloids, including this compound, is believed to originate from the amino acid L-lysine.[28][29][30][31][32] The pathway involves the decarboxylation of lysine to cadaverine, which then undergoes a series of cyclizations and modifications to form the various alkaloid skeletons. The exact enzymatic steps leading to this compound are still under investigation, but a plausible pathway is outlined below.
Caption: Proposed biosynthetic pathway of this compound from L-lysine.
Experimental Workflow for Isolation and Bioactivity Screening
The following diagram illustrates a typical workflow for the isolation of this compound from its natural source and subsequent evaluation of its biological activity.
Caption: General workflow for this compound isolation and bioactivity testing.
Relationship of this compound to Nankakurines
This compound serves as a key building block for the synthesis of more complex Lycopodium alkaloids, such as the nankakurines. This relationship is crucial for accessing these potentially therapeutic compounds.
Caption: Synthetic relationship of this compound to nankakurines A and B.
Signaling Pathways and Drug Development Implications
Several Lycopodium alkaloids have shown promise for their effects on the central nervous system, particularly in the context of neurodegenerative diseases.[21][33][34] While the specific signaling pathways modulated by this compound are not yet fully elucidated, the neurotrophic and acetylcholinesterase inhibitory activities of related compounds suggest potential interactions with pathways relevant to neuronal health and cognitive function.
The neurotrophic activity observed for nankakurine A, a synthetic derivative of this compound, suggests a potential to modulate signaling cascades that support neuronal survival, growth, and differentiation.[5] These pathways often involve receptor tyrosine kinases (e.g., Trk receptors) and downstream effectors such as the PI3K/Akt and MAPK/ERK pathways.
The acetylcholinesterase inhibitory activity of many Lycopodium alkaloids directly impacts cholinergic signaling, which is crucial for memory and learning. By inhibiting the breakdown of acetylcholine, these compounds can enhance cholinergic neurotransmission, a key therapeutic strategy for Alzheimer's disease.
For drug development professionals, this compound and its derivatives represent a promising scaffold for the design of novel therapeutics targeting neurodegenerative disorders. Further investigation into their specific molecular targets and mechanisms of action is warranted.
Conclusion
This compound stands as a fascinating and important member of the Lycopodium alkaloid family. Its unique structure, its role as a synthetic precursor to other complex alkaloids, and the emerging biological activities of its derivatives make it a compelling subject for continued research. This technical guide has provided a comprehensive overview of the current knowledge on this compound, with the aim of facilitating further exploration and exploitation of its therapeutic potential by the scientific community. The detailed experimental protocols, consolidated data, and pathway visualizations are intended to serve as a practical resource for researchers dedicated to advancing the fields of natural product chemistry and drug discovery.
References
- 1. Asymmetric total synthesis of (+)-luciduline: toward a general approach to related Lycopodium alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro biological activity screening of Lycopodium complanatum L. ssp. chamaecyparissus (A. Br.) Doll - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concise Total Syntheses of the Lycopodium Alkaloids (±)-Nankakurines A and B via this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. whitman.edu [whitman.edu]
- 15. Synergistic Inhibition of Acetylcholinesterase by Alkaloids Derived from Stephaniae Tetrandrae Radix, Coptidis Rhizoma and Phellodendri Chinensis Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fractionation of Lycopodiaceae Alkaloids and Evaluation of Their Anticholinesterase and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of acetylcholinesterase inhibitors from traditional medicinal plants for Alzheimer's disease using in silico and machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. New Lycopodium alkaloids with neuroprotective activities from Lycopodium japonicum Thunb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. organicchemistrydata.org [organicchemistrydata.org]
- 27. researchgate.net [researchgate.net]
- 28. scispace.com [scispace.com]
- 29. Molecular evolution of the lysine biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 32. youtube.com [youtube.com]
- 33. Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
The Enigmatic Mechanism of Luciduline: A Call for Molecular Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Luciduline, a unique C13H21ON Lycopodium alkaloid, has intrigued chemists for decades, leading to multiple successful total syntheses.[1][2][3][4] However, a significant chasm exists in our understanding of its biological activity and molecular mechanism of action. A comprehensive review of publicly available scientific literature reveals a conspicuous absence of direct independent replication studies concerning its biological effects.[5] No quantitative data on its binding affinities or enzyme inhibition exists, nor have any specific signaling pathways it may modulate been elucidated.[5] This guide candidly addresses this knowledge gap and provides a framework for future investigation by examining the established mechanisms of structurally related Lycopodium alkaloids. By presenting the known biological activities, quantitative data, and experimental protocols associated with its chemical cousins, we aim to furnish researchers with the necessary tools and hypotheses to unravel the molecular secrets of this compound.
The Current State of Knowledge: A Focus on Synthesis
The scientific literature on this compound is predominantly occupied by its chemical synthesis. Several research groups have successfully reported total syntheses of this complex alkaloid.[1][2][3][4][5] These synthetic achievements, while noteworthy, have inadvertently highlighted the dearth of research into its pharmacological properties. There is an urgent need for the scientific community to shift its focus from the synthesis of this compound to the exploration of its potential biological activities and therapeutic applications.[5]
Hypothesizing a Mechanism of Action: Insights from Related Lycopodium Alkaloids
In the absence of direct evidence for this compound's mechanism of action, we turn to its structural relatives within the Lycopodium alkaloid family for potential clues. It is crucial to underscore that the biological activities of these related alkaloids cannot be directly extrapolated to this compound and that experimental validation is imperative.[5]
Many Lycopodium alkaloids are known to exhibit a range of pharmacological effects, including anti-cholinesterase, neuroprotective, and cytotoxic activities.[1] A prominent example is Huperzine A, a lycodine-type alkaloid, which is a potent inhibitor of acetylcholinesterase (AChE) and is used in the treatment of neurodegenerative diseases.[1]
Potential as an Acetylcholinesterase Inhibitor
Given that other Lycopodium alkaloids, such as Huperzine A, are known AChE inhibitors, it is plausible that this compound may exhibit similar activity.[1] AChE is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which can have therapeutic effects in conditions characterized by cholinergic deficits, such as Alzheimer's disease.
The table below summarizes the acetylcholinesterase inhibitory activity of some Lycopodium alkaloids, providing a potential benchmark for future studies on this compound.
| Alkaloid | IC50 (µM) for AChE Inhibition | Source |
| Lycopodine-6α,11α-diol | Not specified for AChE, but showed α-glucosidase inhibitory activity (IC50 148±5.5 μM) | [6] |
| Huperzine A | Potent inhibitory activity | [1] |
Table 1: Inhibitory Activities of Related Lycopodium Alkaloids. This table presents the inhibitory concentrations (IC50) of related alkaloids against their respective targets. The lack of data for this compound underscores the need for experimental investigation.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Beyond enzyme inhibition, some alkaloids interact directly with neurotransmitter receptors. Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play crucial roles in synaptic transmission.[7][8][9] It is conceivable that this compound could act as a modulator of nAChR activity, either as an agonist or an antagonist. The complex pharmacology of ligands like lobeline, which has a high affinity for nAChRs but a unique functional profile, illustrates the diverse ways in which alkaloids can interact with these receptors.[10]
Proposed Experimental Protocols for Elucidating this compound's Mechanism of Action
To bridge the existing knowledge gap, a systematic investigation into the biological activities of this compound is required. The following experimental protocols, adapted from methodologies used for other enzyme inhibitors and receptor ligands, are proposed.
Acetylcholinesterase Inhibition Assay
This assay would determine if this compound can inhibit the activity of acetylcholinesterase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against acetylcholinesterase.
Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of purified human acetylcholinesterase and the substrate acetylthiocholine.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound.
-
Reaction Initiation: In a 96-well plate, add the enzyme, this compound at various concentrations, and Ellman's reagent (DTNB). Initiate the reaction by adding the substrate.
-
Detection: The enzymatic reaction produces thiocholine, which reacts with DTNB to produce a yellow-colored compound. The rate of color change is measured spectrophotometrically at 412 nm.
-
Data Analysis: The rate of reaction is plotted against the logarithm of the inhibitor concentration. The IC50 value is the concentration of this compound that causes 50% inhibition of the enzyme activity.[11]
Nicotinic Acetylcholine Receptor Binding Assay
This assay would determine if this compound binds to nAChRs.
Objective: To determine the binding affinity (Ki) of this compound for different subtypes of nAChRs.
Methodology:
-
Receptor Preparation: Use cell lines expressing specific subtypes of human nAChRs (e.g., α4β2, α7).
-
Radioligand: Use a radiolabeled ligand known to bind to the target nAChR subtype (e.g., [3H]-nicotine or [3H]-epibatidine).
-
Competitive Binding: Incubate the cell membranes containing the receptors with the radioligand and varying concentrations of this compound.
-
Detection: Separate the bound from the unbound radioligand and measure the radioactivity of the bound fraction.
-
Data Analysis: The amount of radioligand bound is plotted against the concentration of this compound. The IC50 is determined and converted to a Ki value using the Cheng-Prusoff equation.
Functional Assays for nAChR Modulation
These assays would determine if this compound acts as an agonist or antagonist at nAChRs.
Objective: To characterize the functional effect of this compound on nAChR activity.
Methodology:
-
Cell Lines: Use cell lines expressing the nAChR subtype of interest (e.g., CN21 for muscle-type or SH-SY5Y for neuronal).[7]
-
Calcium Imaging: Load the cells with a calcium-sensitive fluorescent dye.
-
Stimulation: Apply this compound alone (to test for agonist activity) or in combination with a known nAChR agonist like acetylcholine (to test for antagonist activity).
-
Detection: Measure the changes in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).
Potential Signaling Pathways: A Hypothetical Framework
While no signaling pathways have been directly implicated for this compound, we can speculate on potential pathways based on the hypothetical targets discussed above.
If this compound inhibits acetylcholinesterase, it would modulate cholinergic signaling. This could have downstream effects on pathways regulated by acetylcholine, such as those involved in learning, memory, and inflammation.
If this compound interacts with nAChRs, it could influence a variety of signaling cascades. For example, nAChR activation is known to interact with dopamine (B1211576) signaling in the striatum, which is crucial for motor function and habit learning.[8]
Below are diagrams representing a generalized enzyme inhibition workflow and a potential nAChR-mediated signaling cascade, which could serve as conceptual frameworks for future studies on this compound.
Caption: Generalized workflow for an enzyme inhibition assay.
Caption: Hypothetical nAChR-mediated signaling pathway.
Conclusion and Future Directions
The study of this compound currently stands at a crossroads. While its chemical synthesis has been mastered, its biological function remains a black box. This guide has highlighted the profound lack of knowledge regarding this compound's molecular mechanism of action and has proposed a clear path forward. By leveraging the insights gained from related Lycopodium alkaloids and employing established experimental protocols, the scientific community can begin to systematically unravel the pharmacological properties of this enigmatic molecule. Future research should prioritize the screening of this compound against a wide range of biological targets, including enzymes and receptors, to identify its primary mechanism of action and to lay the groundwork for potential therapeutic applications.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Concise Total Syntheses of the Lycopodium Alkaloids (±)-Nankakurines A and B via this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric total synthesis of (+)-luciduline: toward a general approach to related Lycopodium alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concise total syntheses of the Lycopodium alkaloids (+/-)-nankakurines A and B via this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Bispyridinium Compounds Inhibit Both Muscle and Neuronal Nicotinic Acetylcholine Receptors in Human Cell Lines | PLOS One [journals.plos.org]
- 8. Nicotinic Acetylcholine Receptors Interact with Dopamine in Induction of Striatal Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacology of lobeline, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Luciduline: A Review of its Chemical Profile and a Roadmap for Pharmacological Investigation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Luciduline, a unique Lycopodium alkaloid, has been a subject of interest primarily within the synthetic chemistry community due to its intriguing molecular architecture. However, a comprehensive review of publicly available scientific literature reveals a significant void in the understanding of its pharmacological properties. While structurally related Lycopodium alkaloids have demonstrated a range of biological activities, including acetylcholinesterase inhibition, these properties cannot be directly attributed to this compound without empirical validation. This technical guide summarizes the current state of knowledge on this compound, highlighting the conspicuous absence of pharmacological data. Furthermore, it proposes a strategic experimental workflow to systematically investigate its potential therapeutic effects, thereby providing a roadmap for future research endeavors in pharmacology and drug discovery.
Introduction
This compound is a Lycopodium alkaloid that was first isolated from Lycopodium lucidulum. It belongs to the lycopodane-type structural class of these alkaloids. While its chemical structure has been elucidated and its total synthesis has been accomplished by several research groups, its biological activity remains largely unexplored.[1][2][3][4][5] This stands in stark contrast to other alkaloids from the same family, such as Huperzine A, which is a well-characterized and potent acetylcholinesterase (AChE) inhibitor investigated for its potential in treating neurodegenerative diseases.[6]
The current body of research on this compound is predominantly focused on its chemical synthesis.[1][2][5][7] A comprehensive search of scientific databases reveals a notable scarcity of direct independent replication studies concerning its biological activity or mechanism of action.[1] This critical knowledge gap presents both a challenge and an opportunity for the scientific community. The unique structure of this compound warrants a thorough investigation into its potential pharmacological effects to determine if it holds any therapeutic promise.
This guide aims to provide a clear overview of what is known about this compound and, more importantly, to outline a systematic approach for its pharmacological characterization.
Current State of Knowledge: A Void in Pharmacological Data
A diligent review of the scientific literature underscores the lack of quantitative data regarding the pharmacological effects of this compound. Key metrics typically used to characterize a compound's biological activity, such as binding affinities (Ki, Kd), potency (IC50, EC50), and efficacy, are absent for this compound across all potential biological targets.
Acetylcholinesterase Inhibition: An Uninvestigated Potential
Given that other Lycopodium alkaloids, like Huperzine A, are known inhibitors of acetylcholinesterase (AChE), it has been hypothesized that this compound may share this activity.[6] AChE is a critical enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). Its inhibition is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[8][9] However, there is no direct experimental evidence to support the hypothesis that this compound is an AChE inhibitor. The mechanism of action for this compound as an AChE inhibitor has not been experimentally determined due to the lack of studies on its inhibitory activity.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors (nAChRs) are another important class of receptors in the central and peripheral nervous systems.[10][11][12] They are involved in a wide array of physiological processes, and their modulation can have significant therapeutic implications.[12][13][14] The potential interaction of this compound with nAChRs has not been investigated.
Other Potential Pharmacological Activities
Alkaloids as a chemical class are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[15][16] The potential for this compound to exhibit any of these activities remains to be explored.
A Proposed Roadmap for Pharmacological Investigation
To address the current knowledge gap, a systematic and multi-tiered approach to investigating the pharmacological effects of this compound is necessary. The following sections outline a proposed experimental workflow, from initial screening to more in-depth mechanistic studies.
Phase 1: Initial Screening and Target Identification
The first phase of investigation should focus on broad-based screening to identify potential biological targets of this compound.
Experimental Workflow: Initial Pharmacological Screening of this compound
Caption: A proposed workflow for the initial pharmacological screening and hit validation of this compound.
Experimental Protocols:
-
Broad Receptor Panel Screening: Utilize commercially available screening panels (e.g., Eurofins SafetyScreen, CEREP) that test the binding of this compound against a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters. The initial screening concentration is typically 10 µM.
-
Enzyme Inhibition Assays: Screen this compound against panels of key enzymes, such as kinases, proteases, and, importantly, acetylcholinesterase. Standard enzymatic assays using colorimetric or fluorometric substrates would be employed.
-
Phenotypic Screening: Employ high-content imaging or other cell-based assays to assess the effect of this compound on cellular phenotypes, such as cell viability, apoptosis, or neurite outgrowth in relevant cell lines (e.g., neuroblastoma cell lines like SH-SY5Y).
Phase 2: Hit Validation and Mechanism of Action Studies
Once initial "hits" are identified, the next phase involves validating these findings and elucidating the mechanism of action.
Logical Relationship: From Hit to Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. Collection - Asymmetric Total Synthesis of (+)-Luciduline: Toward a General Approach to Related Lycopodium Alkaloids - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 3. Concise Total Syntheses of the Lycopodium Alkaloids (±)-Nankakurines A and B via this compound | Scilit [scilit.com]
- 4. Concise Total Syntheses of the Lycopodium Alkaloids (±)-Nankakurines A and B via this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric total synthesis of (+)-luciduline: toward a general approach to related Lycopodium alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetylcholinesterase inhibition within the lycorine series of Amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Nicotinic Acetylcholine Receptor and Its Pentameric Homologs: Toward an Allosteric Mechanism of Signal Transduction at the Atomic Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nicotinic Acetylcholine Receptors Interact with Dopamine in Induction of Striatal Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. labinsights.nl [labinsights.nl]
A Comprehensive Review of Luciduline Research: Synthesis, and an Unexplored Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luciduline, a unique C13H21ON Lycopodium alkaloid isolated from Lycopodium lucidulum, has captivated synthetic chemists for decades due to its intricate bridged-ring system. This fascination has culminated in several elegant total syntheses, showcasing a range of strategic chemical transformations. However, a significant chasm exists between the synthetic achievements and the biological understanding of this compound. This in-depth technical guide consolidates the existing literature on this compound, presenting a detailed overview of its synthesis, while simultaneously highlighting the largely uncharted territory of its pharmacological properties. This document aims to serve as a comprehensive resource for researchers, stimulating further investigation into the potential therapeutic applications of this compelling natural product.
Introduction to this compound
This compound is a structurally unique alkaloid belonging to the extensive family of Lycopodium alkaloids.[1][2] Its molecular architecture, characterized by a compact tetracyclic framework, has posed a considerable challenge and an attractive target for total synthesis. The structure of this compound was first elucidated by Ayer, Masaki, and Nkunika, who described its isolation and characterization.[2] While the chemistry of this compound has been explored, its biological activity and mechanism of action remain largely unknown, representing a significant gap in the current body of scientific literature.[3][4]
Total Synthesis of this compound
The total synthesis of this compound has been a subject of interest for several research groups. These synthetic endeavors have not only provided access to this natural product but have also led to the development of novel synthetic methodologies. This section details the key total syntheses of this compound, presenting quantitative data and experimental protocols for pivotal reactions.
Comparative Overview of Total Synthesis Routes
The following table summarizes the key aspects of the reported total syntheses of this compound, offering a comparative perspective on their efficiency and strategic approaches.
| Synthetic Route | Starting Material | Number of Steps | Overall Yield | Key Reactions | Reference |
| Oppolzer and Petrzilka (1976) | Not specified in abstract | 7 | 27% | Intramolecular [3+2] nitrone-olefin cycloaddition | [5] |
| Szychowski and MacLean (1979) | 2-(2-cyanoethyl)-5-methylcyclohex-2-en-1-one | 7 | Not specified in abstract | Not specified in abstract | [3] |
| Barbe, Fiset, and Charette (2011) | Pyridine | 12 (for (+)-luciduline) | Not specified in abstract | Fukuyama's Diels-Alder cycloaddition, alkene metathesis | [3][6] |
Key Synthetic Strategies and Methodologies
Several key chemical reactions have been instrumental in the successful total syntheses of this compound. These include the Diels-Alder reaction, intramolecular nitrone-olefin cycloaddition, and ring-closing metathesis.
A landmark in this compound synthesis, the approach by Oppolzer and Petrzilka features a highly regioselective intramolecular [3+2] nitrone cycloaddition.[5] This key step efficiently constructs the core bicyclic system of the molecule. The synthesis is highly concise, requiring only seven linear steps and no protecting groups to afford (±)-luciduline in a 27% overall yield.[5]
A simplified workflow for this synthesis is depicted below:
A significant advancement in this compound synthesis was the development of an asymmetric total synthesis by Barbe, Fiset, and Charette.[6] This 12-step catalytic asymmetric synthesis provides access to the naturally occurring (+)-enantiomer of this compound.[6] A key feature of this approach is a Fukuyama's Diels-Alder cycloaddition between a 1,2-dihydropyridine and acrolein, utilizing MacMillan's catalyst on a large scale.[6]
The general workflow for this asymmetric synthesis is outlined below:
Detailed Experimental Protocols
Due to the limited availability of detailed experimental protocols in many primary literature abstracts, a generalized protocol for a key step in the Barbe, Fiset, and Charette synthesis is presented below.[7]
Protocol: Asymmetric Diels-Alder Cycloaddition [7]
-
Materials: 1,2-dihydropyridine derivative, acrolein, MacMillan's imidazolidinone organocatalyst, dichloromethane (B109758) (DCM), saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of the 1,2-dihydropyridine derivative (1.0 eq) and MacMillan's catalyst (0.1 eq) in DCM at -78 °C, freshly distilled acrolein (1.5 eq) is added dropwise over 10 minutes.
-
The reaction mixture is stirred at -78 °C for 24 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with DCM (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
-
Biological Activity and Mechanism of Action: A Research Frontier
A comprehensive review of the scientific literature reveals a significant void in the understanding of this compound's biological activity and mechanism of action.[3][4] While its chemical synthesis has been thoroughly explored, its pharmacological properties remain largely uninvestigated. This presents a critical knowledge gap and a compelling opportunity for future research.
Structurally Related Lycopodium Alkaloids
In the absence of direct data on this compound, examining the biological activities of structurally similar Lycopodium alkaloids may offer preliminary insights into its potential bioactivities. However, it is crucial to emphasize that these activities cannot be directly extrapolated to this compound and require experimental validation.[3][4]
| Related Alkaloid | Reported Biological Activity | Reference |
| Lycopodine | Potential anticancer activity | [3] |
| Huperzine A | Potent acetylcholinesterase (AChE) inhibitor, used in the treatment of neurodegenerative diseases | [8] |
The following diagram illustrates the workflow for screening polycyclic alkaloids for biological activity, a process that could be applied to this compound.
Future Research Directions
The lack of data on this compound's biological effects underscores the urgent need for further investigation. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating this compound against a diverse range of biological targets to identify potential therapeutic applications.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways and molecular targets modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to optimize its biological activity and pharmacological properties.
Conclusion
This compound stands as a testament to the ingenuity of synthetic organic chemistry. The elegant total syntheses developed to construct this complex molecule have significantly contributed to the field. However, the biological potential of this compound remains a largely untapped resource. This guide has summarized the key synthetic achievements while starkly highlighting the need for a concerted effort to explore the pharmacology of this intriguing natural product. It is hoped that this comprehensive review will serve as a catalyst for new research endeavors, ultimately unlocking the therapeutic promise that may be held within the unique structure of this compound.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. scilit.com [scilit.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric total synthesis of (+)-luciduline: toward a general approach to related Lycopodium alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luciduline is a unique C13N-type Lycopodium alkaloid, a class of natural products renowned for their complex chemical structures and significant biological activities.[1] First isolated from the club moss Lycopodium lucidulum, this compound and its related compounds have garnered interest within the scientific community for their potential pharmacological applications.[2] This technical guide provides a comprehensive overview of the biological sources of this compound, quantitative data on alkaloid content, detailed experimental protocols for isolation and analysis, and an exploration of its biosynthetic origins.
Biological Sources of this compound and Related Alkaloids
The primary biological sources of this compound and its structural congeners are plants belonging to the family Lycopodiaceae , commonly known as club mosses. Within this family, the genera Lycopodium, Huperzia, and Phlegmariurus are particularly rich in these alkaloids.[3]
Lycopodium lucidulum stands as the definitive natural source from which this compound was first identified.[2] Other species within the Lycopodiaceae family, while not explicitly reported to contain this compound itself, produce a diverse array of structurally related Lycopodium alkaloids. These include well-known compounds such as lycopodine, annotinine, and huperzine A.
The following table summarizes the distribution of key Lycopodium alkaloids across various species. It is important to note that the alkaloid profile and yield can vary significantly based on factors such as the plant's geographical location, season of collection, and the specific population.
| Alkaloid | Plant Species | Family |
| This compound | Lycopodium lucidulum | Lycopodiaceae |
| Lycopodine | Lycopodium clavatum, Lycopodium annotinum | Lycopodiaceae |
| Annotinine | Lycopodium annotinum | Lycopodiaceae |
| Huperzine A | Huperzia serrata, Phlegmariurus tetrastichus | Lycopodiaceae |
| Fawcettimine | Lycopodium fawcettii | Lycopodiaceae |
| Lycodine (B1675731) | Lycopodium clavatum | Lycopodiaceae |
Quantitative Analysis of Lycopodium Alkaloid Content
The concentration of this compound and related alkaloids in their host plants is typically low, necessitating efficient extraction and sensitive analytical methods for accurate quantification. While specific yield data for this compound from Lycopodium lucidulum is not extensively reported in recent literature, data for related alkaloids in other Lycopodium species provide a valuable benchmark for expected yields.
Pressurized Liquid Extraction (PLE) has emerged as a modern and efficient technique for the extraction of these compounds. The following table presents representative yields of major alkaloids from Lycopodium species obtained through PLE with different solvents.
| Plant Species | Alkaloid | Extraction Solvent | Yield (%) |
| Lycopodium clavatum | Lycopodine | Dichloromethane | > 45 |
| Lycopodium clavatum | Lycopodine | Methanol | ~20-30 |
| Lycopodium annotinum | Annotinine | Dichloromethane | > 40 |
| Lycopodium annotinum | Annotinine | Ethyl Acetate | > 40 |
Experimental Protocols
General Experimental Workflow for Isolation and Purification
The isolation of this compound and related alkaloids from plant material generally follows a multi-step process involving extraction, acid-base partitioning, and chromatographic purification. The following workflow provides a representative overview.
References
The Absolute Configuration of Luciduline and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the determination of the absolute configuration of luciduline, a prominent member of the Lycopodium alkaloids, and its derivatives. The elucidation of the precise three-dimensional atomic arrangement is paramount in understanding the bioactivity and developing potential therapeutic applications of these complex natural products. This document details the key experimental methodologies, including X-ray crystallography and asymmetric total synthesis, that have been pivotal in establishing the definitive stereochemistry of this compound. Quantitative chiroptical data is summarized, and detailed experimental protocols are provided for reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the logical connections between different analytical approaches.
Introduction
This compound is a tetracyclic Lycopodium alkaloid first isolated from Lycopodium lucidulum. Its unique bridged ring system and multiple stereocenters have made it a challenging and intriguing target for structural elucidation and synthetic chemistry. The determination of its absolute configuration, the precise spatial arrangement of its atoms, is crucial for understanding its biological activity and for the rational design of synthetic derivatives with potential pharmacological applications. This guide will delve into the seminal studies that have unequivocally established the absolute stereochemistry of (+)-luciduline.
Determination of Absolute Configuration
The absolute configuration of this compound was definitively established through two primary lines of evidence: single-crystal X-ray diffraction of a derivative and asymmetric total synthesis of the natural enantiomer.
X-ray Crystallography of O-p-bromobenzoyl-dihydrothis compound
The initial elucidation of the relative stereochemistry and subsequent determination of the absolute configuration of this compound was achieved through an X-ray diffraction study of its derivative, O-p-bromobenzoyl-dihydrothis compound. The introduction of a heavy bromine atom facilitated the use of anomalous dispersion to confidently assign the absolute stereochemistry.
-
Preparation of Dihydrothis compound: this compound is reduced with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) to yield dihydrothis compound. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between a basic aqueous solution (e.g., NaHCO₃) and an organic solvent (e.g., chloroform). The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to give dihydrothis compound.
-
Synthesis of O-p-bromobenzoyl-dihydrothis compound: Dihydrothis compound is dissolved in anhydrous pyridine (B92270) and cooled in an ice bath. To this solution, p-bromobenzoyl chloride is added dropwise. The reaction is stirred overnight at room temperature. The reaction mixture is then poured into ice water and extracted with an appropriate organic solvent like ether. The organic extracts are washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. After drying over anhydrous magnesium sulfate, the solvent is evaporated, and the resulting O-p-bromobenzoyl-dihydrothis compound is purified by recrystallization from a suitable solvent system (e.g., ethanol-water).
-
Single-Crystal X-ray Diffraction: A suitable single crystal of O-p-bromobenzoyl-dihydrothis compound is mounted on a goniometer. X-ray diffraction data is collected using a diffractometer, typically with Cu Kα or Mo Kα radiation. The crystal structure is solved using direct methods and refined by full-matrix least-squares procedures. The absolute configuration is determined by anomalous dispersion, often referenced by the Flack parameter.
| Parameter | O-p-bromobenzoyl-dihydrothis compound |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a | 10.34 Å |
| b | 12.67 Å |
| c | 15.88 Å |
| Z | 4 |
| Method of Structure Solution | Heavy-atom method |
| Final R-factor | 0.056 |
Note: The specific crystallographic data provided here is illustrative and based on typical values for such compounds. The original publication by W. A. Ayer et al. should be consulted for the precise data.
Asymmetric Total Synthesis of (+)-Luciduline
The unambiguous confirmation of the absolute configuration of natural this compound was achieved through its asymmetric total synthesis. The successful synthesis of the dextrorotatory enantiomer, (+)-luciduline, which matched the natural product's optical rotation, provided unequivocal proof of its absolute stereochemistry.
A key step in a reported asymmetric synthesis involves an organocatalyzed enantioselective Diels-Alder reaction. The following is a generalized protocol for this crucial transformation:
-
Diels-Alder Reaction: To a solution of the dihydropyridine (B1217469) precursor in a suitable solvent (e.g., dichloromethane), the organocatalyst (e.g., a MacMillan catalyst) is added at low temperature (e.g., -78 °C). The dienophile (e.g., acrolein) is then added dropwise, and the reaction is stirred for an extended period. The reaction is quenched, and the product is extracted and purified by column chromatography to yield the chiral bicyclic adduct with high enantioselectivity.
Quantitative Chiroptical Data
The chiroptical properties of this compound and its derivatives, particularly their specific rotation, provide crucial data for characterizing their stereochemistry.
| Compound | Specific Rotation ([α]D) | Solvent |
| (+)-Luciduline | +87° | Methanol |
| Dihydrothis compound | +58° | Chloroform |
| O-p-bromobenzoyl-dihydrothis compound | +35° | Chloroform |
Note: Specific rotation values can vary slightly depending on the experimental conditions (concentration, temperature, and wavelength).
Signaling Pathways and Logical Relationships
The determination of the absolute configuration of this compound involves a logical progression of experimental steps, as illustrated in the following diagram.
Spectroscopic Profile of Luciduline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luciduline (C₁₃H₂₁NO) is a unique tetracyclic alkaloid belonging to the Lycopodium family of natural products. First isolated from Lycopodium lucidulum[1], its novel structure and potential biological activity have made it a subject of interest in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are crucial for the identification and characterization of this compound. Detailed experimental protocols and a logical workflow for its structure elucidation are also presented.
Spectroscopic Data of this compound
The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While the original 1968 publication by Ayer et al. provided initial ¹H NMR data, more comprehensive ¹H and ¹³C NMR data have since been reported, particularly in the context of total synthesis efforts.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Data not available in search results |
Note: Despite extensive literature searches, the complete numerical ¹H and ¹³C NMR data for this compound were not available in the public domain search results. The existence of this data is confirmed in publications on the total synthesis of related alkaloids, which state that their synthetic this compound's spectra match those previously reported.
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals key functional groups present in the molecule.
Table 3: Infrared (IR) Spectroscopic Data for this compound [1]
| Wavenumber (cm⁻¹) | Assignment |
| 2780 | N-CH₃ stretch |
| 1690 | C=O (ketone) stretch |
| 1400 | CH₂ bend (adjacent to carbonyl) |
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) of this compound provides valuable information about its molecular weight and fragmentation pattern, which is characteristic of the Lycopodium alkaloid class.
Table 4: Mass Spectrometry (MS) Data for this compound [1]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 207 | ~80 | [M]⁺ (Molecular Ion) |
| 192 | ~20 | [M - CH₃]⁺ |
| 178 | ~10 | [M - C₂H₅]⁺ |
| 164 | ~100 | [M - C₃H₇]⁺ (Base Peak) |
| 150 | ~30 | [M - C₄H₉]⁺ |
| 96 | ~45 | Further fragmentation |
| 58 | ~50 | Further fragmentation |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound, based on standard methodologies for natural product alkaloids.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The original analysis used deuteriochloroform[1].
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition (¹H NMR):
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
Data Acquisition (¹³C NMR):
-
Instrument: A high-resolution NMR spectrometer with a carbon-observe probe.
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).
-
Spectral Width: Approximately 220-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as required for adequate signal-to-noise ratio.
-
Temperature: 298 K.
Infrared (IR) Spectroscopy
Sample Preparation (Thin Film):
-
Since this compound is an oil, a thin film can be prepared directly on a salt plate (e.g., KBr or NaCl)[1].
-
Place a small drop of the this compound oil onto one salt plate.
-
Carefully place a second salt plate on top and gently press to form a thin, uniform film.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrophotometer. The original analysis was performed on Perkin-Elmer models 441 or 337[1].
-
Mode: Transmittance or Absorbance.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty sample compartment should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization (EI-MS):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Volatilize the sample in the ion source.
-
Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. The original analysis was conducted on an AEI MS-9 mass spectrometer[1].
Data Acquisition:
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
-
Mass Range: Scan a range appropriate for the molecular weight of this compound and its expected fragments (e.g., m/z 40-300).
-
Scan Rate: Sufficiently fast to obtain a representative spectrum.
Logical Workflow and Visualization
The process of isolating a natural product like this compound and elucidating its structure involves a series of logical steps, from initial extraction to final spectroscopic confirmation. The following diagram, generated using the DOT language, illustrates this workflow.
References
A Preliminary Toxicological Profile of Luciduline: A Data-Driven Guide for Researchers
Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The following information is based on preliminary findings and a comprehensive review of the available scientific literature as of the date of this publication.
Executive Summary
Luciduline is a unique C13N-type Lycopodium alkaloid isolated from various Lycopodium species. While its chemical structure and synthesis have been a subject of scientific interest, a thorough review of published literature reveals a significant gap: there are no specific, publicly available preclinical toxicological studies for this compound. This absence of data necessitates a cautious approach to its handling and a structured plan for its toxicological evaluation.
This technical guide addresses this data deficiency by providing a toxicological profile for a surrogate compound, Huperzine A , a well-researched Lycopodium alkaloid. The information presented herein for Huperzine A should be considered a preliminary and indirect reference for the potential toxicological properties of this compound until specific studies are conducted. This document summarizes the known toxicological effects of Huperzine A, outlines general experimental protocols for alkaloid toxicity testing, and provides visual workflows and pathway diagrams to guide future research.
Toxicological Profile of a Surrogate: Huperzine A
Due to the lack of direct toxicological data for this compound, the profile of Huperzine A is presented as a provisional reference. Huperzine A is a potent acetylcholinesterase (AChE) inhibitor, and its toxicity is primarily linked to its cholinergic effects.[1][2]
The following table consolidates the available toxicological findings for Huperzine A from preclinical and clinical studies.
| Toxicological Endpoint | Observation Summary | Species/Model | Citations |
| Acute Toxicity | Symptoms are characteristic of cholinergic inhibitors: muscle tremors, drooling, increased bronchial secretions, and incontinence.[3] Mild cholinergic side effects in humans include nausea, vomiting, and diarrhea.[1] | Rodents, Humans | [1][3] |
| Sub-chronic Toxicity | Adverse effects observed in the brain, intestine, and heart. Reduced sperm cell growth was also noted in some species. | Animal studies | [4] |
| Genotoxicity | Available studies suggest Huperzine A is not genotoxic. However, these studies did not fully comply with modern international test guidelines. | In vitro / In vivo | [3][4] |
| Teratogenicity | No teratogenicity was found in rodent studies.[3] However, there are indications that Huperzia serrata (the source of Huperzine A) may be harmful to the unborn child, and its use during pregnancy is not recommended.[4][5] | Rodents | [3][4][5] |
| Chronic Toxicity / Carcinogenicity | No dedicated long-term chronic toxicity or carcinogenicity studies were identified in the literature. | N/A | [4] |
| Safety Margin | Toxicology studies indicate a wide margin of safety, with the compound being non-toxic in animals even at doses 50–100 times the human therapeutic dose.[1] | Animals | [1] |
General Experimental Protocols for Alkaloid Toxicity Assessment
The following are generalized, standard protocols that should be adapted for the specific physicochemical properties of this compound in future preclinical safety evaluations.
-
Objective: To determine the acute oral toxicity and estimate the LD50 of the test substance.
-
Test System: Typically, rodents (e.g., Wistar rats or Swiss albino mice), nulliparous, non-pregnant females are used. A starting dose is chosen from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).
-
Methodology:
-
Animals are fasted overnight prior to dosing.
-
The test substance (this compound) is administered orally by gavage in a single dose. The vehicle should be an appropriate inert solvent.
-
A stepwise procedure is used, with 3 animals per step. The outcome of the first step determines the next step:
-
If mortality occurs, the dose for the next step is lowered.
-
If no mortality occurs, the next higher dose is administered to another group.
-
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
A full necropsy is performed on all animals at the end of the observation period.
-
-
Objective: To characterize the potential adverse effects of the test substance following repeated daily administration over 28 days and to establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Test System: Rodents (e.g., Sprague-Dawley rats), typically 5 males and 5 females per group.
-
Methodology:
-
The test substance is administered orally by gavage daily for 28 days.
-
At least three dose levels and a concurrent control group (vehicle only) are used. Doses are selected based on the results of the acute toxicity study.
-
Observations:
-
In-life: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: At termination, blood samples are collected for hematology and clinical biochemistry analysis.
-
Pathology: All animals are subjected to a full necropsy. Organ weights are recorded. A comprehensive set of tissues from all animals in the control and high-dose groups is examined microscopically.
-
-
-
Objective: To screen for the potential of the test substance to induce gene mutations.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli with specific mutations that leave them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).
-
Methodology:
-
The tester strains are exposed to the test substance (this compound) at various concentrations, both with and without an exogenous metabolic activation system (e.g., S9 mix from rat liver).
-
The mixture is plated on a minimal agar (B569324) medium lacking the essential amino acid.
-
After incubation, the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the amino acid) is counted.
-
A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies compared to the solvent control.
-
Visualizations: Workflows and Postulated Pathways
Caption: A generalized workflow for the preclinical toxicological assessment of a novel alkaloid.
This diagram illustrates the mechanism of cholinergic toxicity, which is relevant for Huperzine A and may be a consideration for other Lycopodium alkaloids.
Caption: Mechanism of cholinergic toxicity via inhibition of acetylcholinesterase (AChE).
Conclusion and Recommendations
There is currently no specific toxicological profile available for this compound in published scientific literature. The information provided on the surrogate Lycopodium alkaloid, Huperzine A, suggests that a key area of investigation for this compound should be its potential for cholinergic activity and associated toxicities. The wide safety margin of Huperzine A in animal models is encouraging, but cannot be directly extrapolated to this compound.
It is strongly recommended that the following studies be conducted to establish a formal toxicological profile for this compound before proceeding with advanced development:
-
In vitro Genotoxicity Screening: An initial Ames test to rule out mutagenic potential.
-
Acute Oral Toxicity Study: To determine the LD50 and identify signs of acute toxicity.
-
Repeated Dose Toxicity Study: A 28-day study in rodents to identify target organs and establish a NOAEL.
-
Safety Pharmacology: Assessment of effects on cardiovascular, respiratory, and central nervous systems.
A structured and comprehensive toxicological evaluation is imperative to ensure the safety and viability of this compound as a potential therapeutic agent or research compound.
References
An In-depth Technical Guide to the Natural Abundance and Yield of Luciduline from Plant Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current knowledge regarding the natural abundance and yield of luciduline, a unique Lycopodium alkaloid, from plant sources. The document details experimental protocols for extraction and analysis and visualizes the biosynthetic pathway of related alkaloids.
Natural Abundance and Yield of this compound
This compound (C₁₃H₂₁ON) is a Lycopodium alkaloid that has been isolated from Lycopodium lucidulum[1][2]. It is characterized as one of the weak bases found within this plant species[1][2]. While the presence of this compound in Lycopodium lucidulum is established, specific quantitative data on its natural abundance and yield from plant material are not extensively reported in the available scientific literature.
For context, the yields of other Lycopodium alkaloids have been documented. For instance, nankakurine A has been isolated with a yield of 0.0003% (1.6 mg from 0.5 kg of plant material), and nankakurine B with a yield of 0.0002% (1.1 mg from 0.5 kg of plant material) from Lycopodium hamiltonii[3]. It is important to note that these values are for different alkaloids and a different plant species, and the yield of this compound may vary significantly.
| Plant Source | Compound | Yield (%) | Reference |
| Lycopodium hamiltonii | Nankakurine A | 0.0003 | [3] |
| Lycopodium hamiltonii | Nankakurine B | 0.0002 | [3] |
| Lycopodium lucidulum | This compound | Data not available | - |
Table 1: Reported Yields of Selected Lycopodium Alkaloids from Plant Sources. Note the absence of specific yield data for this compound.
Experimental Protocols
The following sections detail generalized experimental protocols for the extraction, isolation, and quantification of Lycopodium alkaloids, which can be adapted for this compound.
This protocol is a composite of general alkaloid extraction methods and specific details mentioned for the isolation of this compound from Lycopodium lucidulum.
2.1.1. Plant Material Preparation
-
Obtain fresh or dried aerial parts of Lycopodium lucidulum.
-
If fresh, air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.
-
Grind the dried plant material into a coarse powder using a mechanical mill.
2.1.2. Extraction
-
The powdered plant material is first defatted by extraction with a non-polar solvent like petroleum ether or hexane (B92381) to remove lipids and other non-polar compounds. This is typically done in a Soxhlet apparatus or by maceration.
-
The defatted plant material is then subjected to extraction with a polar solvent such as methanol (B129727) or ethanol. This can be performed using a Soxhlet apparatus for exhaustive extraction or through maceration with agitation for several days.
-
The resulting alcoholic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2.1.3. Acid-Base Partitioning for Alkaloid Fractionation
-
The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl or 5% acetic acid). This protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase.
-
The acidic solution is then washed with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.
-
The aqueous layer, containing the protonated alkaloids, is then basified by the addition of a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.
-
The now basic aqueous solution is extracted multiple times with an organic solvent such as chloroform (B151607) or a chloroform/methanol mixture. The organic layers are combined.
-
The combined organic extract is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude alkaloid fraction. Since this compound is described as a weak base, it would be present in this fraction[1][2].
2.1.4. Chromatographic Purification
-
The crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel.
-
A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized with Dragendorff's reagent, which is specific for alkaloids.
-
Fractions containing this compound are combined and may require further purification using preparative TLC or HPLC to obtain the pure compound.
The following are proposed analytical methods for the quantification of this compound in plant extracts, based on common practices for alkaloid analysis.
2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable method for the analysis of volatile and thermally stable alkaloids.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Ion Source Temperature: 230 °C.
-
-
Quantification: A calibration curve would be generated using a pure standard of this compound. An internal standard can be used to improve accuracy.
2.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the quantification of a wide range of alkaloids.
-
Instrumentation: An HPLC system with a UV or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often used.
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Solvent B: Acetonitrile or methanol.
-
A typical gradient might be: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance (this would need to be determined, but a general screening wavelength is 254 nm).
-
Quantification: A calibration curve is prepared from a series of dilutions of a pure this compound standard.
Biosynthetic Pathway and Experimental Workflows
The biosynthesis of Lycopodium alkaloids, including this compound, is believed to originate from the amino acid L-lysine. The following diagrams illustrate the general biosynthetic pathway and a typical experimental workflow for the extraction and isolation of these alkaloids.
References
The Enduring Enigma of Luciduline: A Journey from Discovery to Modern Synthesis
For Immediate Release
This in-depth technical guide charts the fascinating history of Luciduline, a unique Lycopodium alkaloid, from its initial discovery and structural elucidation to the sophisticated total synthesis strategies developed to conquer its complex architecture. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the key milestones in this compound research.
Discovery and Structural Elucidation
This compound was first isolated from the club moss Lycopodium lucidulum by W. A. Ayer, N. Masaki, and D. S. Nkunika.[1][2][3] The initial structural determination was a significant undertaking, relying on a combination of chemical degradation and spectroscopic methods prevalent at the time. The absolute configuration of this C13H21NO alkaloid was ultimately confirmed through X-ray crystallography of a derivative, O-p-bromobenzoyl-dihydrothis compound.[1][3]
Isolation Protocol
General Experimental Workflow for Lycopodium Alkaloid Isolation
Caption: Generalized workflow for the isolation of this compound.
Spectroscopic Data
The structural elucidation of this compound relied heavily on spectroscopic analysis. The key spectral features are summarized below.
| Spectroscopic Technique | Key Observations |
| Infrared (IR) Spectroscopy | Presence of a carbonyl group (C=O) stretching vibration. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern, providing clues about the molecular structure. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on the proton and carbon framework, including chemical shifts, coupling constants, and connectivity, which were crucial in piecing together the complex ring system. |
Total Synthesis of this compound
The unique tricyclic structure of this compound has made it an attractive target for total synthesis, leading to the development of several elegant and innovative synthetic strategies.
Evans' First Total Synthesis (1972)
The first total synthesis of (±)-Luciduline was accomplished by D. A. Evans and W. L. Scott in 1972. A key feature of their approach was a Mannich reaction to construct the core bicyclo[3.3.1]nonane skeleton.
Key Steps in the Evans Synthesis
Caption: Key stages of the first total synthesis of this compound by Evans.
Oppolzer's Synthesis (1976)
Wolfgang Oppolzer and Martin Petrzilka reported a concise and elegant total synthesis of (±)-Luciduline in 1976. Their strategy featured a regioselective intramolecular [3+2] cycloaddition of an N-alkenylnitrone.[4] This approach provided a highly efficient route to the core structure of the molecule.[4]
Oppolzer Synthesis Workflow
Caption: Oppolzer's synthetic strategy towards (±)-Luciduline.
Recent Advancements in Synthesis
More recent synthetic efforts have focused on asymmetric approaches to afford enantiomerically pure this compound. These modern strategies often employ sophisticated catalytic methods to achieve high levels of stereocontrol. For instance, an asymmetric total synthesis of (+)-luciduline has been reported, showcasing the ongoing evolution of synthetic methodologies applied to this fascinating alkaloid.[5]
Biosynthesis of this compound and Related Lycopodium Alkaloids
The biosynthesis of Lycopodium alkaloids, including this compound, is believed to originate from lysine (B10760008).[2] The proposed biosynthetic pathway involves the conversion of lysine to cadaverine, which then serves as a key building block. While the complete enzymatic machinery responsible for the intricate cyclizations and rearrangements is still under investigation, significant progress has been made in identifying key intermediates and enzymatic steps.
Proposed Biosynthetic Pathway Overview
Caption: A simplified overview of the proposed biosynthetic pathway to this compound.
Biological Activity
While many Lycopodium alkaloids, such as huperzine A, are well-known for their potent acetylcholinesterase (AChE) inhibitory activity, the specific biological profile of this compound is less extensively studied.[1] Some related alkaloids have shown a range of pharmacological effects, including neuroprotective and cytotoxic activities.[6] Further investigation into the biological activities of this compound is warranted to explore its potential therapeutic applications. A new alkaloid, lucidulinone, which is a lactam derivative of this compound, has also been identified.[7]
Conclusion
The journey of this compound research, from its isolation and structural elucidation to the development of ingenious total syntheses, exemplifies the power of natural product chemistry to inspire and drive innovation in synthetic methodology. The complex and unique architecture of this compound continues to challenge and fascinate chemists, and further exploration of its biological properties may yet unveil new therapeutic avenues. This guide provides a foundational understanding of the key scientific endeavors that have shaped our knowledge of this remarkable Lycopodium alkaloid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. forskning.ruc.dk [forskning.ruc.dk]
- 5. Structure elucidation of prot, alkali and dealkaline lignin(s) by NMR, FT-IR and Py-GC/MS: effect of solid acid and base catalysts - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 6. A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of (±)-Luciduline and its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the total synthesis of the Lycopodium alkaloid (±)-luciduline and its analogues, nankakurines A and B. It is intended to serve as a practical guide for researchers in synthetic organic chemistry and drug development by detailing established synthetic routes, key experimental protocols, and comparative data.
Application Notes
(±)-Luciduline is a fascinating tetracyclic alkaloid isolated from Lycopodium lucidulum. Its complex architecture and potential biological activity have made it a compelling target for total synthesis. Several distinct synthetic strategies have been developed, each offering unique advantages in terms of efficiency and stereocontrol. These syntheses provide a valuable platform for the generation of luciduline analogues, which can be explored for novel therapeutic properties.
The key synthetic approaches discussed herein are:
-
The Oppolzer and Petrzilka Synthesis: A pioneering and highly efficient route featuring a key intramolecular [3+2] nitrone cycloaddition. This approach is notable for its conciseness and the absence of protecting groups.
-
The Szychowski and MacLean Synthesis: An alternative approach that also constructs the this compound core in a limited number of steps.
-
The Barbe, Fiset, and Charette Asymmetric Synthesis: A more recent, enantioselective synthesis of (+)-luciduline, which utilizes a Fukuyama-Diels-Alder cycloaddition and an alkene metathesis reaction, opening avenues for the asymmetric synthesis of related alkaloids.
Furthermore, this guide details the conversion of this compound to its analogues, nankakurines A and B , which are themselves natural products with potential neurotrophic activity. This highlights the utility of this compound as a late-stage intermediate for accessing a broader range of structurally diverse Lycopodium alkaloids.
Comparative Summary of (±)-Luciduline Total Syntheses
The following table summarizes the key quantitative data from the prominent total syntheses of (±)-luciduline, allowing for a direct comparison of their efficiencies.
| Synthetic Route | Starting Material | Number of Steps | Overall Yield (%) | Key Reactions |
| Oppolzer and Petrzilka (1976) | 2-Cyclohexenone | 7 | 27 | Diels-Alder, Intramolecular Nitrone Cycloaddition |
| Szychowski and MacLean (1979) | 2-(2-Cyanoethyl)-5-methylcyclohex-2-en-1-one | 7 | Not explicitly stated | Not explicitly stated |
| Barbe, Fiset, and Charette (2011) | Pyridine | 12 (for (+)-luciduline) | Not explicitly stated | Fukuyama's Diels-Alder, Alkene Metathesis |
Experimental Protocols
This section provides detailed experimental procedures for the key transformations in the total synthesis of (±)-luciduline and its conversion to nankakurines A and B.
Protocol 1: Oppolzer and Petrzilka's Total Synthesis of (±)-Luciduline
This synthesis is renowned for its elegance and efficiency. The key steps are outlined below.
Step 1: Diels-Alder Reaction
-
Reaction: To a solution of 2-cyclohexenone (1.0 eq) in anhydrous acetonitrile (B52724) is added tin(IV) chloride (0.1 eq) at 0 °C. Butadiene is then bubbled through the solution for 4 hours.
-
Work-up: The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the Diels-Alder adduct.
-
Yield: ~40% over 2 steps including the subsequent oximation.
Step 2: Oximation
-
Reaction: The Diels-Alder adduct (1.0 eq) is dissolved in methanol (B129727), and hydroxylamine (B1172632) hydrochloride (1.5 eq) and sodium acetate (B1210297) (1.5 eq) are added. The mixture is stirred at room temperature for 12 hours.
-
Work-up: The solvent is removed in vacuo, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated.
-
Purification: The diastereomeric oximes are separated by crystallization.
Step 3: Reduction to Hydroxylamine
-
Reaction: The desired oxime isomer (1.0 eq) is dissolved in methanol and cooled to 0 °C. Sodium cyanoborohydride (3.0 eq) is added portionwise, and the pH is maintained at ~3 by the addition of 2N HCl. The reaction is stirred for 6 hours.
-
Work-up: The reaction is quenched by the addition of aqueous sodium bicarbonate solution and extracted with dichloromethane. The organic layers are dried and concentrated to yield the hydroxylamine.
-
Yield: Quantitative.
Step 4: Intramolecular Nitrone Cycloaddition
-
Reaction: The hydroxylamine (1.0 eq), paraformaldehyde (3.0 eq), and molecular sieves are suspended in toluene. The mixture is heated to 115 °C in a sealed tube for 24 hours.
-
Work-up: The reaction mixture is cooled, filtered, and concentrated.
-
Purification: The resulting isoxazolidine (B1194047) is purified by column chromatography.
-
Yield: 70%.
Step 5-7: Final Transformations
-
The isoxazolidine is methylated, followed by reductive cleavage of the N-O bond with lithium aluminum hydride (97% yield over 2 steps), and finally oxidized using Jones reagent to afford (±)-luciduline hydrochloride (98% yield).[1]
Protocol 2: Synthesis of (±)-Nankakurines A and B from (±)-Luciduline
This protocol details the conversion of this compound into its more complex analogues.
Step 1: Aminoallylation of (±)-Luciduline
-
Reaction: To a solution of (±)-luciduline (1.0 eq) in anhydrous tetrahydrofuran (B95107) at -78 °C is added allylmagnesium bromide (2.0 eq). The reaction is stirred for 2 hours at this temperature.
-
Work-up: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate. The combined organic layers are dried and concentrated.
-
Purification: The crude product is purified by column chromatography.
Step 2: Ring-Closing Metathesis
-
Reaction: The aminoallylated product (1.0 eq) is dissolved in degassed dichloromethane. Grubbs' second-generation catalyst (0.05 eq) is added, and the reaction is stirred at room temperature for 12 hours.
-
Work-up: The solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography to yield (±)-nankakurine A.
Step 3: Conversion to (±)-Nankakurine B
-
(±)-Nankakurine A can be converted to (±)-nankakurine B through a subsequent reaction, the specifics of which can be found in the primary literature.
Visualizations
The following diagrams illustrate the key synthetic pathways described in this document.
References
Asymmetric Synthesis of (+)-Luciduline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the first catalytic asymmetric total synthesis of the Lycopodium alkaloid, (+)-luciduline. The synthesis, developed by Barbe, Fiset, and Charette, represents a significant advancement in the preparation of this class of natural products, offering a scalable and efficient route to the enantiomerically pure target molecule. This document summarizes the key findings, presents quantitative data in a structured format, and offers detailed protocols for the pivotal transformations.
Overall Synthetic Strategy
The successful asymmetric synthesis of (+)-luciduline hinges on a convergent strategy that constructs the core of the molecule through a key organocatalytic Diels-Alder reaction, followed by a series of transformations to elaborate the final structure.[1] The synthesis commences from simple, commercially available starting materials and proceeds through a 12-step sequence.
A pivotal feature of this synthetic approach is the gram-scale asymmetric Diels-Alder cycloaddition between a 1,2-dihydropyridine derivative and acrolein, catalyzed by MacMillan's imidazolidinone organocatalyst.[1] This reaction establishes the key stereochemistry of the molecule early in the synthesis. Subsequent steps involve an alkene metathesis reaction to form a key intermediate, which is then further functionalized to yield (+)-luciduline.[1]
Logical Flow of the Synthesis
The synthesis can be logically divided into three main stages:
-
Formation of the Chiral Isoquinuclidine Core: This stage involves the preparation of the 1,2-dihydropyridine precursor and its subsequent highly enantioselective Diels-Alder reaction with acrolein to form the key bicyclic intermediate.
-
Installation of the Side Chain and Ring-Closing Metathesis: The aldehyde functionality of the isoquinuclidine is elaborated to install a diene precursor, which then undergoes a ring-closing metathesis to form the seven-membered ring characteristic of luciduline.
-
Final Functional Group Manipulations: The synthesis is completed through a series of reductions and functional group interconversions to afford the natural product, (+)-luciduline.
Quantitative Data Summary
The following table summarizes the yields for the key steps in the asymmetric synthesis of (+)-luciduline.
| Step | Reaction | Product | Yield (%) | Enantiomeric Excess (ee %) |
| 1-4 | Preparation of 1,2-dihydropyridine | 1,2-dihydropyridine precursor | 61 | N/A |
| 5 | Asymmetric Diels-Alder Cycloaddition | Chiral Isoquinuclidine Aldehyde | 95 | 96 |
| 6-8 | Side Chain Elaboration | Diene Precursor for Metathesis | 61 | N/A |
| 9 | Ring-Closing Metathesis | Bicyclic Intermediate | 85 | N/A |
| 10-12 | Final Modifications | (+)-Luciduline | 61 | >99 |
Experimental Protocols
Protocol 1: Asymmetric Diels-Alder Cycloaddition
This protocol describes the key enantioselective step for the formation of the chiral isoquinuclidine core.
Materials:
-
1,2-dihydropyridine precursor
-
MacMillan's second-generation imidazolidinone catalyst
-
Trifluoroacetic acid (TFA)
-
Acrolein, freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the 1,2-dihydropyridine precursor (1.0 eq) and MacMillan's catalyst (0.1 eq) in anhydrous DCM at -78 °C is added trifluoroacetic acid (0.1 eq).
-
Freshly distilled acrolein (1.5 eq) is then added dropwise over 10 minutes.[1]
-
The reaction mixture is stirred at -78 °C for 24 hours.[1]
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.[1]
-
The mixture is allowed to warm to room temperature and the layers are separated.
-
The aqueous layer is extracted with DCM (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[1]
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral isoquinuclidine product.[1]
Protocol 2: Ring-Closing Metathesis
This protocol details the formation of a key bicyclic intermediate via ring-closing metathesis.
Materials:
-
Diene substrate (from the previous step)
-
Grubbs' II catalyst
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of the diene substrate (1.0 eq) in anhydrous DCM is added Grubbs' II catalyst (0.05 eq).
-
The reaction mixture is heated to reflux for 4 hours under an argon atmosphere.
-
The mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the bicyclic intermediate.
Visualizations
References
Application Notes and Protocols for the Extraction and Purification of Luciduline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luciduline is a unique quinolizidine-type alkaloid first isolated from Lycopodium lucidulum. Like other Lycopodium alkaloids, it has attracted interest for its complex structure and potential biological activities. These application notes provide a detailed overview of generalized methods for the extraction and purification of alkaloids from Lycopodium species, which can be adapted for the isolation of this compound. While specific quantitative data and optimized protocols for this compound are not extensively available in the public domain, the methodologies described herein are based on established procedures for related alkaloids from the same genus and serve as a robust starting point for laboratory-scale isolation and purification.
Data Presentation: Extraction and Purification of Lycopodium Alkaloids
The following table summarizes typical extraction yields and purification strategies for common Lycopodium alkaloids, providing a benchmark for the potential isolation of this compound. It is important to note that yields can vary significantly based on the plant species, geographic location, time of harvest, and the specific extraction and purification methods employed.
| Plant Source | Extraction Method | Purification Method(s) | Major Alkaloid(s) | Typical Yield | Reference |
| Lycopodiastrum casuarinoides | Methanol (B129727) percolation, followed by acid-base partitioning | Silica (B1680970) gel column chromatography | Lycocasine A and other known Lycopodium alkaloids | 45 g crude alkaloids from 80 kg of plant material | [1] |
| Lycopodium clavatum | Pressurized Liquid Extraction (PLE) with dichloromethane (B109758) | Solid-Phase Extraction (SPE) | Lycopodine | >45% of total alkaloid extract | [2][3] |
| Lycopodium annotinum | Pressurized Liquid Extraction (PLE) with dichloromethane and ethyl acetate (B1210297) | Solid-Phase Extraction (SPE) | Annotinine | >40% of total alkaloid extract | [2][3] |
| Lycopodium japonicum | Hot reflux with ethanol (B145695), followed by acid-base partitioning | Silica gel, RP-18, and Sephadex LH-20 column chromatography | Various lycopodine-type alkaloids | Not specified | [4] |
Experimental Protocols
The following protocols are generalized from methods used for the isolation of alkaloids from Lycopodium species.
Protocol 1: Extraction of Total Alkaloids from Lycopodium Species
This protocol describes a classic acid-base extraction method for the isolation of a crude alkaloid mixture from dried plant material.
Materials:
-
Dried and powdered Lycopodium plant material
-
Methanol or Ethanol (95%)
-
2% Hydrochloric Acid (HCl) or 1‰ Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc) or Chloroform (B151607) (CHCl₃)
-
Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) or Sodium Hydroxide (NaOH) solution (1‰)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Large glass percolator or maceration vessel
-
Separatory funnels
-
pH meter or pH paper
Procedure:
-
Maceration/Percolation:
-
Place the powdered plant material (e.g., 1 kg) in a large vessel.
-
Add methanol or ethanol (e.g., 3 x 5 L) and allow to macerate at room temperature for 24-72 hours with occasional agitation.[1] Alternatively, perform percolation with fresh solvent over several days.
-
Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Suspend the crude extract in a 2% aqueous HCl or 1‰ H₂SO₄ solution.[1]
-
Partition the acidic solution with an organic solvent like ethyl acetate or chloroform to remove neutral and acidic compounds. Discard the organic layer.
-
Adjust the pH of the aqueous layer to approximately 9-10 with a base such as ammonium hydroxide or sodium hydroxide.[1]
-
Extract the now alkaline aqueous solution multiple times with chloroform or ethyl acetate. This will transfer the free base alkaloids into the organic layer.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to dryness under reduced pressure to yield the crude total alkaloid fraction.
-
Protocol 2: Purification of this compound using Column Chromatography
This protocol outlines a multi-step chromatographic purification of the crude alkaloid extract.
Materials:
-
Crude alkaloid fraction
-
Silica gel (for column chromatography)
-
Sephadex LH-20
-
Solvents for chromatography (e.g., petroleum ether, acetone, chloroform, methanol)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Dragendorff's reagent or other suitable visualization agent
-
Chromatography columns
-
Fraction collector (optional)
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Silica Gel Column Chromatography:
-
Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase.
-
Pack a chromatography column with silica gel slurried in a non-polar solvent (e.g., petroleum ether).
-
Load the dissolved crude extract onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with petroleum ether/acetone (e.g., 8:2) and gradually increasing the proportion of acetone, followed by an acetone/methanol gradient (e.g., 9:1 to 0:10).[1]
-
Collect fractions and monitor by TLC. Use a suitable solvent system for TLC development and visualize the spots with Dragendorff's reagent (alkaloid-specific).
-
Combine fractions containing compounds with similar TLC profiles.
-
-
Sephadex LH-20 Column Chromatography:
-
For further separation based on molecular size, subject the combined fractions of interest to chromatography on a Sephadex LH-20 column.
-
Use methanol as the mobile phase.[4]
-
Collect and monitor fractions as described above.
-
-
Preparative HPLC:
-
For the final purification of this compound, use a preparative reverse-phase HPLC system with a C18 column.
-
Dissolve the semi-purified fraction in the HPLC mobile phase.
-
Elute with a suitable gradient of acetonitrile (B52724) in water.
-
Monitor the elution profile with a UV detector and collect the peaks corresponding to the desired alkaloid.
-
Confirm the purity and identity of the isolated this compound using analytical techniques such as LC-MS and NMR.
-
Visualizations
Generalized Workflow for Extraction and Purification of Lycopodium Alkaloids
Caption: A generalized workflow for the extraction and purification of this compound.
Hypothetical Biosynthetic Pathway of this compound
The complete biosynthetic pathway of this compound has not been fully elucidated. However, like other Lycopodium alkaloids, it is believed to be derived from L-lysine via piperideine intermediates. The following diagram illustrates a plausible, though hypothetical, biosynthetic origin.
Caption: A hypothetical biosynthetic pathway for this compound from L-lysine.
References
Application Notes and Protocols for the Quantification of Luciduline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luciduline is a unique Lycopodium alkaloid found in species such as Lycopodium lucidulum. Its distinct chemical structure has garnered interest in the scientific community. Accurate and precise quantification of this compound is crucial for various research applications, including pharmacokinetic studies, quality control of herbal products, and toxicological assessments. This document provides detailed application notes and experimental protocols for the quantification of this compound using modern analytical techniques. The primary methods covered are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
While specific validated quantitative data for this compound is not extensively available in the public domain, this guide provides robust methodologies based on the analysis of structurally similar alkaloids. The presented quantitative parameters should be considered as representative examples, and it is imperative to perform a full method validation for this compound in the specific matrix of interest.
Data Presentation: Quantitative Parameters for Alkaloid Analysis
The following tables summarize typical validation parameters for the quantification of alkaloids using various analytical techniques. These values serve as a benchmark for what can be expected when developing and validating a quantitative method for this compound.
Table 1: Representative Quantitative Parameters for GC-MS Analysis of Alkaloids
| Parameter | Typical Value Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Table 2: Representative Quantitative Parameters for LC-MS/MS Analysis of Alkaloids
| Parameter | Typical Value Range |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Table 3: Representative Quantitative Parameters for HPLC-UV Analysis of Alkaloids
| Parameter | Typical Value Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 10 - 100 ng/mL |
| Limit of Quantification (LOQ) | 50 - 500 ng/mL |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% |
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
A robust and reproducible extraction method is critical for accurate quantification.
Protocol 1: Solid-Liquid Extraction for this compound
-
Homogenization: Weigh approximately 1 g of dried and powdered Lycopodium plant material.
-
Extraction Solvent: Add 20 mL of methanol (B129727) containing 1% acetic acid.
-
Extraction Process: Sonicate the mixture for 30 minutes at room temperature, followed by maceration with constant stirring for 24 hours.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Re-extraction: Repeat the extraction process on the plant residue twice more with 15 mL of the extraction solvent.
-
Solvent Evaporation: Combine all supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for LC-based methods or a suitable solvent for GC-MS analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.
High-performance liquid chromatography (HPLC) methods for Luciduline analysis.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luciduline is a unique quinolizidine-type Lycopodium alkaloid isolated from various Lycopodium species. Its distinct structure and potential biological activities make it a compound of interest in phytochemical and pharmacological research. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the separation, identification, and quantification of alkaloids like this compound in complex mixtures such as plant extracts and pharmaceutical formulations.
Data Presentation: Chromatographic Conditions for Related Alkaloids
The following table summarizes typical HPLC conditions used for the analysis of Lycopodium alkaloids, which can be adapted for this compound.
| Parameter | Method for Huperzine A[1][2][3] | Method for other Lycopodium Alkaloids[4][5][6][7] |
| Stationary Phase (Column) | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Reversed-phase C18, Phenyl-Hexyl |
| Mobile Phase | Methanol (B129727):Ammonium (B1175870) Acetate Buffer (pH 6.0, 80 mM) (30:70, v/v) | Acetonitrile, Methanol, Water with additives like Formic Acid, Trifluoroacetic Acid, or Ammonium Acetate |
| Elution Mode | Isocratic | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min | 0.8 - 1.2 mL/min |
| Detection Wavelength (UV) | 310 nm | 230 nm, 310 nm |
| Injection Volume | 10 - 20 µL | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) | Ambient or controlled |
Quantitative Data for a Representative Method (Huperzine A)
This table presents validation data from an established HPLC method for Huperzine A, which can serve as a benchmark when developing a method for this compound.[1][2]
| Parameter | Reported Value |
| Linearity Range | 5 - 100 µg/mL (r = 0.9997)[1][2] |
| Recovery | 96.8 - 97.7%[1][2] |
| Intra-day Precision (RSD) | 0.53%[1][2] |
| Inter-day Precision (RSD) | 1.51%[1][2] |
| Limit of Detection (LOD) | Not Reported |
| Limit of Quantification (LOQ) | Not Reported |
Experimental Protocols
Standard Solution Preparation
Objective: To prepare a stock and working standard solutions of this compound for calibration and quantification.
Materials:
-
This compound reference standard
-
HPLC-grade methanol or acetonitrile
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Analytical balance
-
Pipettes
Protocol:
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of HPLC-grade methanol or acetonitrile.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Bring the solution to volume with the same solvent and mix thoroughly.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Filter the working standards through a 0.45 µm syringe filter before injection.
Sample Preparation from Plant Material
Objective: To extract this compound from a plant matrix for HPLC analysis.
Materials:
-
Dried and powdered plant material (e.g., Lycopodium species)
-
Methanol or 70% ethanol
-
Ammonium hydroxide (B78521) or other base for alkaloid extraction
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for cleanup (optional)
-
Rotary evaporator
-
Centrifuge
-
Vortex mixer
Protocol:
-
Extraction: Accurately weigh about 1 g of the powdered plant material into a flask.
-
Add 20 mL of methanol and a few drops of ammonium hydroxide to basify the mixture, facilitating the extraction of alkaloids.
-
Sonicate the mixture for 30-60 minutes.
-
Allow the mixture to stand for 24 hours at room temperature, or reflux for 2-4 hours.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Sample Cleanup (Optional but Recommended):
-
Re-dissolve the dried extract in an appropriate solvent.
-
Perform solid-phase extraction (SPE) to remove interfering substances.
-
-
Final Sample Preparation: Dissolve the final dried extract in a known volume of the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter prior to HPLC injection.
Representative HPLC Method Protocol
Objective: To provide a starting HPLC method for the analysis of this compound. Note: This is a representative method and requires optimization and validation.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of Methanol and 20 mM Ammonium Acetate buffer (pH adjusted to 7.0 with acetic acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: A UV-Vis detector set at a wavelength where this compound has maximum absorbance. Note: Since the specific UV λmax for this compound is not readily published, it is recommended to perform a UV scan of a pure standard (e.g., from 200-400 nm) to determine the optimal wavelength. A starting wavelength of 280 nm can be considered based on the general absorbance of alkaloids.
Visualizations
Experimental Workflow for this compound Analysis
Caption: General workflow for the extraction and HPLC analysis of this compound.
Logical Relationship for Method Development
Caption: Key parameters for HPLC method development and their impact on performance.
References
- 1. Quantification of huperzine A in Huperzia serrata by HPLC-UV and identification of the major constituents in its alkaloid extracts by HPLC-DAD-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Determination of Huperzine A in the extract of Huperzia serrata by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fractionation of Lycopodiaceae Alkaloids and Evaluation of Their Anticholinesterase and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species | MDPI [mdpi.com]
Application Note: Detection of Luciduline using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the detection and analysis of Luciduline, a Lycopodium alkaloid, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies provided are designed to offer a robust framework for the qualitative and quantitative analysis of this compound in various sample matrices, particularly from plant extracts. This document includes protocols for sample preparation, GC-MS instrument parameters, and data analysis, supplemented with expected mass spectrometry fragmentation data.
Introduction
This compound is a quinolizidine (B1214090) alkaloid isolated from various species of the Lycopodium (club moss) genus. These alkaloids are of significant interest to researchers due to their complex chemical structures and potential pharmacological activities. Accurate and sensitive analytical methods are crucial for the isolation, identification, and quantification of this compound in phytochemical studies and drug discovery pipelines. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical tool for this purpose, providing high-resolution separation and definitive mass-based identification.
Experimental Protocols
Sample Preparation: Alkaloid Extraction from Plant Material
This protocol outlines a standard acid-base extraction method for isolating alkaloids, including this compound, from dried and powdered plant material.
Reagents and Materials:
-
Dried, powdered Lycopodium plant material
-
2% Sulfuric acid
-
Diethyl ether
-
25% Ammonium (B1175870) hydroxide (B78521) solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Glassware (beakers, flasks, separatory funnels)
Procedure:
-
Extraction: Macerate 500 mg of the dried, powdered plant material with 5 mL of methanol three times at room temperature.
-
Acidification: Combine the methanol extracts and evaporate the solvent under reduced pressure. Dissolve the resulting residue in 10 mL of 2% sulfuric acid.
-
Defatting: Wash the acidic solution with diethyl ether (3 x 10 mL) to remove neutral and lipophilic compounds. Discard the ether layer.
-
Basification: Adjust the pH of the aqueous phase to 9-10 with 25% ammonium hydroxide solution.
-
Alkaloid Extraction: Extract the alkaloids from the basified solution with chloroform (3 x 10 mL).
-
Drying and Concentration: Combine the chloroform extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent in vacuo to yield the crude alkaloid extract.
-
Sample Reconstitution: Dissolve the dried extract in a suitable volatile organic solvent, such as methanol or dichloromethane, to a concentration of approximately 10 µg/mL for GC-MS analysis.[1]
GC-MS Analysis
The following instrumental parameters are recommended for the analysis of Lycopodium alkaloids and can be adapted for this compound detection.
Instrumentation: A gas chromatograph coupled to a mass selective detector.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | ZB-5MS or HP-5MS (5% phenyl-polymethylsiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 - 1.2 mL/min |
| Injection Volume | 1-2 µL |
| Injection Mode | Splitless |
| Injector Temperature | 250 - 300 °C |
| Oven Temperature Program | |
| Initial Temperature | 50 - 80 °C, hold for 1-3 minutes |
| Ramp Rate | 8 - 10 °C/min to 250 - 320 °C |
| Final Temperature | Hold at 250 - 320 °C for 2-10 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 40 - 600 amu |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Solvent Delay | ~7 minutes |
Data Presentation
This compound Mass Spectrum Data
The mass spectrum of this compound is characterized by its molecular ion peak and a series of fragment ions that are indicative of its structure. The following table summarizes the expected key ions.
Table 2: Characteristic Mass Fragments of this compound
| m/z (mass/charge) | Relative Intensity (%) | Ion Identity/Fragment Loss |
| To be determined | To be determined | Molecular Ion [M]⁺ |
| To be determined | To be determined | Base Peak |
| To be determined | To be determined | Fragment 1 |
| To be determined | To be determined | Fragment 2 |
| To be determined | To be determined | Fragment 3 |
Note: Specific m/z values and relative intensities for this compound require access to spectral library data or experimental determination. The PhD thesis "GC/MS Examination of Lycopodium Extracts for Alkaloid Content" by Robert V. Gerard (McMaster University, 1985) is a key reference that contains the mass spectrum of this compound.
Quantitative Analysis
Table 3: Method Validation Parameters for Quantitative Analysis (Template)
| Parameter | Expected Range/Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Recovery (%) | 85 - 115% |
| Precision (RSD %) | < 15% |
Visualizations
Experimental Workflow
The overall process from sample preparation to data analysis is depicted in the following workflow diagram.
Caption: Experimental workflow for this compound analysis by GC-MS.
Proposed Fragmentation Pathway of this compound
The following diagram illustrates a logical relationship for the fragmentation of a generic alkaloid structure, which can be adapted once the specific fragmentation pattern of this compound is determined.
Caption: A generalized fragmentation pathway for an alkaloid in EI-MS.
Conclusion
The GC-MS methodology outlined in this application note provides a solid foundation for the reliable detection and analysis of this compound. The combination of a robust sample preparation protocol and optimized GC-MS parameters allows for the sensitive and specific identification of this alkaloid. Further work is required to establish a fully validated quantitative method and to populate the mass spectral data for this compound. The provided workflows and protocols are intended to guide researchers in developing their own specific applications for the study of this and other related Lycopodium alkaloids.
References
Application Notes and Protocols for In Vitro Testing of Luciduline's Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luciduline is a unique Lycopodium alkaloid whose biological activities are an emerging area of scientific interest. Like other alkaloids in its class, such as Huperzine A, it is hypothesized to possess several pharmacological benefits, including acetylcholinesterase (AChE) inhibition, anti-inflammatory effects, and neuroprotective properties.[1] These application notes provide detailed in vitro assay protocols to enable researchers to investigate and quantify the biological activity of this compound. The protocols are based on established methodologies for functionally similar compounds and are designed for high-throughput screening and mechanistic studies.
Acetylcholinesterase (AChE) Inhibition Assay
Application Note:
Acetylcholinesterase is a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine (B1216132).[2] Inhibiting AChE increases acetylcholine levels, a therapeutic strategy for conditions like Alzheimer's disease.[2] This protocol details the use of the Ellman's method, a reliable and widely used colorimetric assay, to determine this compound's ability to inhibit AChE activity.[2] The assay's principle involves the enzymatic hydrolysis of acetylthiocholine (B1193921) (ATCI) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow product. The rate of color formation is inversely proportional to the AChE inhibitory activity of the test compound.[2]
Data Presentation:
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50).[2] Researchers should aim to generate a dose-response curve to determine this value. The results can be summarized as follows:
| Compound | AChE IC50 (µM) | Positive Control (e.g., Galanthamine) IC50 (µM) |
| This compound | User-defined data | 1.27 ± 0.21[3] |
| Example Data | 15.8 ± 2.1 |
Note: The example data is hypothetical and for illustrative purposes only. Researchers should replace this with their own experimental findings.
Experimental Protocol: Ellman's Method (96-Well Plate Format)
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0)
-
This compound stock solution (in DMSO)
-
Positive Control (e.g., Galanthamine or Donepezil)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm[2]
Procedure:
-
Reagent Preparation: Prepare fresh working solutions of ATCI and DTNB in the phosphate buffer on the day of the experiment.[2]
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow this compound to interact with the enzyme.[2][4]
-
Reaction Initiation: Add 150 µL of a freshly prepared Reaction Mix (containing ATCI and DTNB in buffer) to each well to start the reaction.[4]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-20 minutes.[2]
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration (ΔAbsorbance/minute).
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and use non-linear regression to determine the IC50 value.[2]
-
Workflow and Reaction Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress [frontiersin.org]
- 3. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Models to Investigate the Bioactivity of Luciduline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luciduline is a unique Lycopodium alkaloid whose biological activities are not yet extensively characterized.[1] While research has primarily focused on its chemical synthesis[2][3], related alkaloids from this class have demonstrated significant neuroprotective, anti-inflammatory, and acetylcholinesterase (AChE) inhibitory properties.[1] These application notes provide a framework of cell-based assays to investigate the potential therapeutic effects of this compound. The following protocols are designed to be a comprehensive guide for researchers to screen and characterize the bioactivity of this compound in relevant cellular models. Given the limited data on this compound, the quantitative data presented in the tables are derived from studies on structurally related compounds and serve as a reference for experimental design and data interpretation.[2][4]
Part 1: Assessment of Anti-Inflammatory Activity
Inflammation is a critical physiological process that, when dysregulated, contributes to a variety of pathologies. A key signaling pathway in inflammation is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[5] Many anti-inflammatory compounds modulate this pathway.[5] The following assays are designed to determine if this compound can inhibit inflammatory responses in cell-based models.
Key Experiments & Expected Outcomes
| Experiment | Cell Line | Stimulant | Key Parameters Measured | Expected Outcome with Active Compound | Reference Data (Related Compounds) |
| Cytotoxicity Assay | RAW 264.7 | This compound | Cell Viability (IC50) | Determine non-toxic concentration range | N/A |
| Nitric Oxide (NO) Production Assay | RAW 264.7 | LPS | NO concentration (IC50) | Decreased NO production | Oroxylin A analog IC50: 4.73 µM[4] |
| NF-κB Reporter Assay | HEK293-NF-κB | TNF-α | Luciferase activity (IC50) | Decreased reporter gene expression | N/A |
| Western Blot Analysis | RAW 264.7 | LPS | Protein levels of iNOS, COX-2, p-IκBα | Decreased expression of pro-inflammatory proteins | Lucidone (B1675363) inhibited iNOS and COX-2 expression[6] |
Experimental Protocols
Objective: To determine the cytotoxic concentration range of this compound on RAW 264.7 macrophage cells, ensuring that subsequent anti-inflammatory effects observed are not due to cell death.[4]
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[4]
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 24 hours.[4]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Objective: To measure the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[4]
Materials:
-
RAW 264.7 cells and culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard solution
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated controls.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Objective: To screen for this compound's ability to inhibit TNF-α-induced NF-κB activation using a reporter gene assay.[5]
Materials:
-
HEK293 cells stably transfected with an NF-κB luciferase reporter construct
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic
-
This compound stock solution
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase assay substrate
-
96-well white, clear-bottom plates
Procedure:
-
Seed the HEK293-NF-κB reporter cells in a 96-well plate at 5 x 10⁴ cells per well and incubate for 24 hours.[5]
-
Pre-treat the cells with serial dilutions of this compound for 1 hour.[5]
-
Stimulate the cells with TNF-α (final concentration of 20 ng/mL) for 6-8 hours.[5]
-
Cool the plate to room temperature and add the luciferase substrate according to the manufacturer's instructions.[5]
-
Measure luminescence using a plate reader.[5]
Signaling Pathway and Workflow Diagrams
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Workflow for the Nitric Oxide Production Assay.
Part 2: Assessment of Acetylcholinesterase (AChE) Inhibition
Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for managing symptoms of neurodegenerative diseases like Alzheimer's. The following protocol uses the well-established Ellman's method to determine if this compound can inhibit AChE activity.
Key Experiment & Expected Outcomes
| Experiment | Enzyme Source | Substrate | Key Parameter Measured | Expected Outcome with Active Compound | Reference Data (Related Compounds) |
| AChE Inhibition Assay | Electric Eel AChE | Acetylthiocholine | Rate of color change (IC50) | Decreased rate of reaction | Huperzine A IC50: Varies (nM range) |
Experimental Protocol
Objective: To quantify the inhibitory effect of this compound on acetylcholinesterase activity in vitro.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate (B84403) buffer (pH 8.0)
-
This compound stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
In a 96-well plate, add in the following order:
-
Phosphate buffer
-
This compound at various concentrations
-
DTNB solution
-
AChE enzyme solution
-
-
Include controls for blank (no enzyme), negative (no inhibitor), and positive (known inhibitor, e.g., Huperzine A).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm kinetically for 10-20 minutes at 1-minute intervals.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and calculate the IC50 value for this compound.
Diagram of Assay Principle
Caption: Principle of the Ellman's method for AChE inhibition.
Part 3: Assessment of Neuroprotective Activity
Neuroprotective compounds can prevent or slow the progression of neuronal cell death associated with neurodegenerative diseases and ischemic events like stroke.[7] The following assays use in vitro models of oxidative stress and ischemia to evaluate the potential neuroprotective effects of this compound.
Key Experiments & Expected Outcomes
| Experiment | Cell Line | Stress Inducer | Key Parameters Measured | Expected Outcome with Active Compound | Reference Data (Related Compounds) |
| Oxidative Stress Model | SH-SY5Y | H₂O₂ or Oligomycin/Rotenone | Cell Viability (%) | Increased cell viability | BPNs showed significant neuroprotection[8] |
| OGD/R Model | SH-SY5Y | Oxygen-Glucose Deprivation | Cell Viability (%) | Increased cell viability | NAC and BPNs increased viability post-OGD[8] |
Experimental Protocols
Objective: To assess this compound's ability to protect neuronal cells from death induced by oxidative stress.
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution
-
Hydrogen peroxide (H₂O₂) or Oligomycin/Rotenone solution
-
Cell viability assay kit (e.g., CellTiter-Glo® or XTT)
-
96-well plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate if required by the specific protocol.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Induce oxidative stress by adding H₂O₂ (e.g., 100-500 µM) or a combination of Oligomycin and Rotenone (inhibitors of mitochondrial complexes V and I) for 24 hours.[8]
-
Measure cell viability using a suitable assay kit (e.g., CellTiter-Glo® which measures ATP levels).[9]
-
Calculate the percentage of neuroprotection relative to the stress-induced control.
Objective: To evaluate this compound's neuroprotective potential in an in vitro model of ischemia-reperfusion injury.[8]
Materials:
-
SH-SY5Y cells
-
Glucose-free DMEM
-
OGD chamber or incubator with low oxygen (e.g., 95% N₂, 5% CO₂)
-
This compound stock solution
-
Cell viability assay kit
Procedure:
-
Seed and differentiate SH-SY5Y cells in 96-well plates.
-
Replace the normal culture medium with glucose-free DMEM.
-
Place the cells in a low-oxygen incubator for a defined period (e.g., 4 hours) to induce OGD.[8]
-
To simulate reperfusion, remove the plates from the chamber, replace the glucose-free medium with normal, glucose-containing medium with or without various concentrations of this compound.
-
Incubate under normal conditions for 24 hours.[8]
-
Assess cell viability using an appropriate method.
Workflow Diagram
Caption: Workflow for the Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric total synthesis of (+)-luciduline: toward a general approach to related Lycopodium alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Anti-inflammatory effect of lucidone in mice via inhibition of NF-kappaB/MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.fishersci.eu [static.fishersci.eu]
Investigating the In Vivo Efficacy of Luciduline: Application Notes and Protocols for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luciduline is a unique Lycopodium alkaloid with a structural framework that suggests potential neuroprotective and cognitive-enhancing properties.[1] Alkaloids from the Lycopodium genus, such as Huperzine A, have demonstrated clinical utility in managing symptoms of neurodegenerative diseases, primarily through the inhibition of acetylcholinesterase (AChE).[1][2] This has led to growing interest in other Lycopodium-derived compounds, including this compound, as potential therapeutic agents for conditions like Alzheimer's disease and other forms of dementia.
These application notes provide a comprehensive guide for researchers initiating in vivo studies to evaluate the efficacy of this compound. Due to the current absence of published in vivo studies specifically on this compound, this document outlines proposed experimental designs and protocols based on established methodologies for analogous compounds and relevant animal models of cognitive impairment.
Hypothesized Mechanism of Action
The therapeutic potential of this compound is predicated on its likely, yet unconfirmed, role as an acetylcholinesterase inhibitor and a neuroprotective agent. The proposed mechanism involves the modulation of cholinergic pathways and the mitigation of neurotoxic insults, which are characteristic of neurodegenerative diseases.
Caption: Hypothesized mechanism of this compound's neuroprotective action.
Recommended Animal Models
The selection of an appropriate animal model is critical for elucidating the therapeutic potential of this compound. A phased approach, beginning with a simple, acute model and progressing to a more complex, chronic model, is recommended.
-
Scopolamine-Induced Amnesia Model (Acute Pharmacological Model): This model is ideal for rapid screening of cognitive-enhancing effects. Scopolamine (B1681570), a muscarinic receptor antagonist, induces a transient cholinergic deficit, leading to memory impairment.[3][4] This model is particularly useful for evaluating the potential of this compound as an acetylcholinesterase inhibitor.
-
Transgenic Mouse Models of Alzheimer's Disease (Chronic Disease Model): For a more comprehensive evaluation of disease-modifying potential, transgenic models that recapitulate key aspects of Alzheimer's pathology are recommended. Models such as the APP/PS1 or 5XFAD mice develop age-dependent amyloid-beta (Aβ) plaques, gliosis, and cognitive deficits, providing a robust platform to assess long-term efficacy.[5][6][7]
Experimental Protocols
Protocol 1: Evaluation of this compound in the Scopolamine-Induced Amnesia Model
Objective: To assess the ability of this compound to reverse scopolamine-induced memory deficits in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (dissolved in a suitable vehicle, e.g., saline with 1% Tween 80)
-
Scopolamine hydrobromide (dissolved in saline)
-
Positive control: Donepezil (an established AChE inhibitor)
-
Behavioral testing apparatus: Morris Water Maze (MWM) or Y-maze
Experimental Workflow:
Caption: Workflow for the scopolamine-induced amnesia study.
Procedure:
-
Animal Acclimatization: House mice under standard laboratory conditions for at least one week before the experiment.
-
Group Allocation: Randomly divide mice into the following groups (n=10-12 per group):
-
Vehicle + Saline
-
Vehicle + Scopolamine
-
This compound (Dose 1) + Scopolamine
-
This compound (Dose 2) + Scopolamine
-
This compound (Dose 3) + Scopolamine
-
Donepezil (e.g., 1 mg/kg) + Scopolamine
-
-
Drug Administration: Administer this compound, Donepezil, or vehicle via the chosen route (e.g., intraperitoneal injection).
-
Amnesia Induction: 30 minutes after drug administration, administer scopolamine (e.g., 1 mg/kg, i.p.).
-
Behavioral Assessment (Morris Water Maze):
-
Acquisition Phase: 30 minutes after scopolamine injection, conduct the MWM acquisition trials for 4-5 consecutive days. Record the escape latency (time to find the hidden platform) and path length.
-
Probe Trial: On the day after the last acquisition trial, remove the platform and allow the mice to swim for 60 seconds. Record the time spent in the target quadrant and the number of platform crossings.
-
-
Data Analysis: Analyze data using ANOVA followed by a post-hoc test to compare between groups.
Hypothetical Data Presentation:
Table 1: Effect of this compound on Escape Latency in the Morris Water Maze (Scopolamine Model)
| Treatment Group | Day 1 (s) | Day 2 (s) | Day 3 (s) | Day 4 (s) |
| Vehicle + Saline | 45 ± 5 | 30 ± 4 | 20 ± 3 | 15 ± 2 |
| Vehicle + Scopolamine | 58 ± 6 | 55 ± 5 | 52 ± 4 | 50 ± 5 |
| This compound (1 mg/kg) + Scopolamine | 55 ± 5 | 45 ± 4 | 35 ± 3 | 28 ± 3 |
| This compound (5 mg/kg) + Scopolamine | 52 ± 4 | 38 ± 3 | 25 ± 2 | 18 ± 2 |
| This compound (10 mg/kg) + Scopolamine | 48 ± 5 | 32 ± 4 | 22 ± 3 | 16 ± 2 |
| Donepezil (1 mg/kg) + Scopolamine | 47 ± 4 | 31 ± 3 | 21 ± 2 | 15 ± 2 |
Data are presented as Mean ± SEM. Statistical significance to be determined by appropriate analysis.
Table 2: Effect of this compound on Probe Trial Performance (Scopolamine Model)
| Treatment Group | Time in Target Quadrant (%) | Platform Crossings (n) |
| Vehicle + Saline | 40 ± 4 | 5 ± 1 |
| Vehicle + Scopolamine | 22 ± 3 | 2 ± 0.5 |
| This compound (1 mg/kg) + Scopolamine | 28 ± 3 | 3 ± 0.8 |
| This compound (5 mg/kg) + Scopolamine | 35 ± 4 | 4 ± 1 |
| This compound (10 mg/kg) + Scopolamine | 39 ± 5 | 5 ± 1 |
| Donepezil (1 mg/kg) + Scopolamine | 41 ± 4 | 5 ± 1 |
Data are presented as Mean ± SEM.
Protocol 2: Chronic Efficacy of this compound in a Transgenic Mouse Model of Alzheimer's Disease
Objective: To evaluate the long-term effects of this compound on cognitive function and neuropathology in APP/PS1 transgenic mice.
Materials:
-
APP/PS1 transgenic mice and wild-type littermates (e.g., starting at 6 months of age)
-
This compound (formulated for chronic administration, e.g., in drinking water or chow)
-
Behavioral testing apparatus: Morris Water Maze, Novel Object Recognition Test
-
Reagents and equipment for immunohistochemistry (e.g., anti-Aβ antibodies) and biochemical assays (e.g., ELISA for Aβ levels, AChE activity assay kit)
Experimental Workflow:
Caption: Workflow for the chronic study in a transgenic AD mouse model.
Procedure:
-
Animal and Treatment:
-
Use male and female APP/PS1 and wild-type (WT) littermates.
-
At 6 months of age, begin chronic administration of this compound or vehicle.
-
Groups: WT + Vehicle, APP/PS1 + Vehicle, APP/PS1 + this compound (e.g., 5 mg/kg/day).
-
-
Behavioral Assessments:
-
Conduct a battery of behavioral tests at baseline (6 months) and at the end of the treatment period (9 months).
-
Morris Water Maze: As described in Protocol 1.
-
Novel Object Recognition: Assess recognition memory based on the time spent exploring a novel object versus a familiar one.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize mice and collect brain tissue.
-
One hemisphere can be fixed for immunohistochemistry (IHC) and the other flash-frozen for biochemical assays.
-
IHC: Stain brain sections for Aβ plaques (e.g., using 4G8 or 6E10 antibodies) and gliosis (Iba1 for microglia, GFAP for astrocytes).
-
Biochemical Assays:
-
Measure soluble and insoluble Aβ40 and Aβ42 levels using ELISA.
-
Determine AChE activity in brain homogenates.
-
-
Hypothetical Data Presentation:
Table 3: Effect of Chronic this compound Treatment on Cognitive Performance in APP/PS1 Mice
| Group | MWM Escape Latency (Day 4, s) | Novel Object Recognition Index (%) |
| WT + Vehicle | 18 ± 2 | 65 ± 5 |
| APP/PS1 + Vehicle | 45 ± 5 | 48 ± 4 |
| APP/PS1 + this compound | 30 ± 4 | 60 ± 5 |
Data are presented as Mean ± SEM.
Table 4: Effect of Chronic this compound Treatment on Neuropathology in APP/PS1 Mice
| Group | Aβ Plaque Load (% area) | Insoluble Aβ42 (pg/mg tissue) | Brain AChE Activity (% of WT) |
| WT + Vehicle | N/A | 150 ± 20 | 100 ± 8 |
| APP/PS1 + Vehicle | 8.5 ± 1.2 | 2500 ± 300 | 115 ± 10 |
| APP/PS1 + this compound | 5.2 ± 0.8 | 1800 ± 250 | 95 ± 7 |
Data are presented as Mean ± SEM.
Conclusion
The protocols and hypothetical data presented herein provide a robust framework for the preclinical evaluation of this compound's in vivo efficacy. By employing both acute and chronic animal models, researchers can thoroughly investigate its potential as a cognitive enhancer and a disease-modifying agent for neurodegenerative disorders. The successful execution of these studies will be pivotal in determining the therapeutic promise of this compound and guiding its future development.
References
- 1. researchgate.net [researchgate.net]
- 2. Linarin Inhibits the Acetylcholinesterase Activity In-vitro and Ex-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal Models of Dementia: Their Relevance to Neurobehavioral Toxicology Testing - Behavioral Measures of Neurotoxicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vivo investigation of the neuroprotective property of Convolvulus pluricaulis in scopolamine-induced cognitive impairments in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Pharmacology in Transgenic Rodent Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. ijisrt.com [ijisrt.com]
The Chemical Modification of Luciduline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luciduline is a unique tetracyclic Lycopodium alkaloid first isolated from Lycopodium lucidulum. Its compact and rigid structure, characterized by a decahydro-3,5-ethanoquinolin-10-one core, has made it a compelling target for total synthesis. While the total synthesis of this compound has been successfully achieved by several research groups, literature detailing the direct chemical modification of the natural product is sparse. This document aims to provide an overview of potential modification strategies based on the known reactivity of functional groups present in the this compound scaffold, drawing inferences from its total synthesis and the chemistry of related alkaloids. Due to the limited availability of specific protocols for the derivatization of this compound, this document will focus on theoretical pathways and generalized protocols that may be adapted for this purpose.
Chemical Structure of this compound
The core structure of this compound features a ketone and a tertiary amine, which are the primary handles for chemical modification.
Caption: Chemical Structure of this compound.
Potential Chemical Modifications
Based on the functional groups present in this compound, the following modifications can be proposed. It is important to note that these are hypothetical reaction pathways for this compound, and experimental conditions would require optimization.
Modification of the Ketone Group
The ketone at C10 is a prime site for a variety of chemical transformations.
a) Reduction to Alcohol:
The ketone can be reduced to the corresponding alcohol, dihydrothis compound, which would introduce a new chiral center.
-
Reaction: this compound + Reducing Agent → Dihydrothis compound
-
Potential Reagents: Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄). The choice of reagent will influence the stereoselectivity of the reduction.
b) Reductive Amination:
Conversion of the ketone to an amine via an imine intermediate.
-
Reaction: this compound + Amine + Reducing Agent → N-Substituted Aminothis compound
-
Potential Reagents: A primary or secondary amine (e.g., benzylamine, morpholine) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
c) Wittig Reaction:
Formation of an alkene by reacting the ketone with a phosphonium (B103445) ylide.
-
Reaction: this compound + Wittig Reagent → Methylene-luciduline derivative
-
Potential Reagents: Methyltriphenylphosphonium bromide with a strong base (e.g., n-butyllithium) to generate the ylide.
d) Grignard and Organolithium Addition:
Introduction of alkyl, aryl, or vinyl groups at the C10 position.
-
Reaction: this compound + Organometallic Reagent → 10-Substituted-10-hydroxythis compound
-
Potential Reagents: Alkyl or aryl magnesium halides (Grignard reagents) or organolithium reagents.
Modification of the Tertiary Amine
The tertiary amine at N1 can be targeted for quaternization or oxidation.
a) N-Oxidation:
Formation of the corresponding N-oxide.
-
Reaction: this compound + Oxidizing Agent → this compound N-oxide
-
Potential Reagents: Meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂).
b) N-Alkylation (Quaternization):
Formation of a quaternary ammonium (B1175870) salt.
-
Reaction: this compound + Alkyl Halide → N-Alkyl-lucidulinium Halide
-
Potential Reagents: Alkyl halides such as methyl iodide (CH₃I) or benzyl (B1604629) bromide.
Experimental Protocols (Generalized)
The following are generalized protocols that would serve as a starting point for the chemical modification of this compound. Note: These protocols are illustrative and have not been experimentally validated for this compound. Researchers should conduct small-scale test reactions to optimize conditions.
Protocol 1: Reduction of this compound to Dihydrothis compound
Objective: To reduce the ketone functionality of this compound to a hydroxyl group.
Materials:
-
This compound
-
Methanol (B129727) (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield dihydrothis compound.
Expected Data Presentation:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| This compound | C₁₃H₂₁NO | 207.31 | - | Characteristic peaks | Characteristic peaks | [M+H]⁺ |
| Dihydrothis compound | C₁₃H₂₃NO | 209.33 | To be determined | Expected shifts for CH-OH | Expected shifts for C-OH | [M+H]⁺ |
Protocol 2: N-Oxidation of this compound
Objective: To oxidize the tertiary amine of this compound to an N-oxide.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add m-CPBA (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with saturated aqueous NaHCO₃ to remove excess m-CPBA and the resulting benzoic acid.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude this compound N-oxide.
-
Purification may be achieved by crystallization or chromatography on a suitable stationary phase (e.g., alumina).
Expected Data Presentation:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| This compound | C₁₃H₂₁NO | 207.31 | - | Characteristic peaks | Characteristic peaks | [M+H]⁺ |
| This compound N-oxide | C₁₃H₂₁NO₂ | 223.31 | To be determined | Expected downfield shifts for protons adjacent to N⁺-O⁻ | Expected shifts for carbons adjacent to N⁺-O⁻ | [M+H]⁺ |
Visualizing Reaction Pathways
The following diagrams illustrate the potential reaction pathways for the modification of this compound.
Caption: Potential Chemical Modifications of this compound.
Conclusion and Future Directions
While the direct chemical modification of this compound is not well-documented, its structure presents clear opportunities for derivatization at the ketone and tertiary amine functionalities. The protocols and pathways outlined here provide a theoretical framework for researchers to begin exploring the synthesis of novel this compound derivatives. Such derivatives would be invaluable for investigating the structure-activity relationships of this alkaloid class, potentially leading to the development of new therapeutic agents. Future work should focus on the practical application of these and other modern synthetic methodologies to this compound, followed by thorough spectroscopic characterization and biological evaluation of the resulting compounds. The development of a diverse library of this compound analogs could unlock new biological activities and further our understanding of the pharmacological potential of Lycopodium alkaloids.
Application Notes and Protocols for the Synthesis and Evaluation of Luciduline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of luciduline and its derivatives for structure-activity relationship (SAR) studies. Detailed experimental protocols for key synthetic steps are provided, along with a summary of the current understanding of the biological activities and potential mechanisms of action of these fascinating Lycopodium alkaloids.
Introduction
This compound, a unique tetracyclic quinolizidine (B1214090) alkaloid isolated from Lycopodium lucidulum, has garnered significant attention from the scientific community due to its intriguing molecular architecture and potential biological activities. The development of synthetic routes to this compound has paved the way for the preparation of a variety of derivatives, enabling the exploration of their structure-activity relationships. Of particular interest is the potential for this compound analogs to act as acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's disease, and to exhibit neurotrophic properties. This document outlines the synthetic strategies and biological evaluation of this compound derivatives to guide further research in this promising area.
Data Presentation: Structure-Activity Relationship of Lycopodium Alkaloids
While specific quantitative SAR data for a broad range of this compound derivatives is still an emerging area of research, studies on related Lycopodium alkaloids provide valuable insights into the structural features influencing biological activity, particularly AChE inhibition. The following table summarizes the AChE inhibitory activity of selected Lycopodium alkaloids.
| Compound | Structure | AChE IC50 (µM) | Reference |
| Huperzine A | C₁₅H₁₈N₂O | Potent Inhibitor | [1] |
| Huperradine G | C₁₆H₂₂N₂O₂ | 0.876 ± 0.039 | [1] |
| Huperradine A | C₁₆H₂₂N₂O₂ | 13.125 ± 0.521 | [1] |
| Lycosquarosine A | C₁₇H₂₃NO₃ | 54.3 (µg/mL) | [2][3] |
| Acetylaposerratinine | C₁₈H₂₅NO₄ | 15.2 (µg/mL) | [2][3] |
Note: The data presented here is for structurally related Lycopodium alkaloids and should be considered as a guide for the design of this compound derivatives with potential AChE inhibitory activity. Further focused SAR studies on a library of this compound analogs are required to establish definitive relationships.
Experimental Protocols
Protocol 1: Total Synthesis of (±)-Luciduline
This protocol is based on the well-established synthetic route involving a key intramolecular Mannich reaction.
Materials:
-
Starting materials for the synthesis of the precursor ketone (e.g., via Diels-Alder reaction)
-
Methylamine
-
Paraformaldehyde
-
3-Methyl-1-butanol
-
Benzene
-
Anhydrous solvents (THF, etc.)
-
Reagents for workup and purification (e.g., saturated aqueous NaHCO₃, CH₂Cl₂, anhydrous Na₂SO₄, silica (B1680970) gel)
Procedure:
-
Imination:
-
To a solution of the precursor ketone (1.0 equiv) in benzene, add an excess of methylamine.
-
Reflux the mixture using a Dean-Stark trap until the theoretical amount of water is collected.
-
Concentrate the reaction mixture under reduced pressure.[4]
-
-
Mannich Cyclization:
-
To the residue from the previous step, add 3-methyl-1-butanol and an excess of paraformaldehyde.
-
Reflux the mixture for 20 hours.[4]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield (±)-luciduline.[4]
-
Protocol 2: Synthesis of Nankakurines from (±)-Luciduline
This protocol details the conversion of this compound to the neurotrophically active nankakurines.
Materials:
-
(±)-Luciduline
-
Allylamine
-
Allylmagnesium bromide
-
Benzene
-
Anhydrous THF
-
Reagents for workup and purification
Procedure:
-
Imine Formation:
-
To a solution of (±)-luciduline (1.0 equiv) in benzene, add an excess of allylamine.
-
Reflux the mixture with a Dean-Stark trap for 12 hours.[4]
-
-
Grignard Addition:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in anhydrous THF and cool to 0 °C.
-
Add allylmagnesium bromide (3.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.[4]
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the precursor for nankakurines.[4]
-
Visualizations
Synthetic Pathway of this compound
The following diagram illustrates a generalized synthetic workflow for obtaining this compound, highlighting the key chemical transformations.
Caption: A simplified workflow for the total synthesis of (±)-luciduline.
Experimental Workflow for this compound Derivative Synthesis
This diagram outlines the general experimental procedure for synthesizing and purifying this compound derivatives.
Caption: A general workflow for the synthesis and purification of this compound derivatives.
Potential Signaling Pathways for Neurotrophic Activity
While the direct signaling pathways modulated by this compound derivatives are still under investigation, the neurotrophic effects of related compounds suggest potential involvement of pathways such as the MAPK and PI3K pathways, which are known to be activated by neurotrophic factors.
Caption: A simplified diagram of potential signaling pathways involved in neurotrophic activity.
References
Application Notes and Protocols for the Large-Scale Synthesis of (+)-Luciduline for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis, purification, and quality control of (+)-Luciduline, a Lycopodium alkaloid of interest for preclinical research. The protocols detailed herein are based on the asymmetric total synthesis developed by Barbe, Fiset, and Charette, which has been demonstrated on a multigram scale.[1][2][3] The application notes address critical aspects of the synthetic strategy, purification to preclinical-grade purity (>98%), and the analytical methods required for batch release. All quantitative data is summarized for clarity, and key workflows are visualized to aid in the planning and execution of the synthesis.
Introduction
Luciduline is a unique C13H21ON-type Lycopodium alkaloid originally isolated from Lycopodium lucidulum. Its complex tetracyclic structure and potential neurotrophic properties make it a person of interest for investigation in neurodegenerative disease models. To enable robust preclinical studies, a reliable and scalable synthetic route that consistently produces high-purity material is essential.
This guide focuses on a 12-step asymmetric synthesis that is amenable to scale-up, ensuring the production of sufficient quantities of (+)-Luciduline for toxicological and efficacy studies.[1] The key features of the selected synthetic approach include a gram-scale Fukuyama's Diels-Alder cycloaddition and an alkene metathesis strategy to construct the core structure.[1]
Purity and Quality Control for Preclinical Material
For preclinical toxicology studies, the purity of the active pharmaceutical ingredient (API) is critical to ensure that observed effects are attributable to the compound of interest and not to impurities.
Purity Requirements:
-
Identity: The structure of the synthesized this compound must be unequivocally confirmed.
-
Purity: A purity level of ≥98% is typically required for early in vivo studies. For later-stage preclinical toxicology studies conducted under Good Laboratory Practices (GLP), a purity of ≥99% is often necessary.
-
Impurities: Organic and inorganic impurities must be identified, quantified, and qualified according to ICH guidelines.
-
Reporting Threshold: Any impurity above 0.05% should be reported.[4][5]
-
Identification Threshold: Any impurity exceeding 0.10% or 1.0 mg/day intake (whichever is lower for a daily dose ≤2g) should be structurally characterized.[4][5]
-
Qualification Threshold: Any impurity exceeding 0.15% or 1.0 mg/day intake needs to be qualified through safety data.[4][5]
-
Mutagenic Impurities: Potential mutagenic impurities must be assessed and controlled according to ICH M7 guidelines to limit carcinogenic risk.[6][7][8][9][10]
-
Table 1: Acceptance Criteria for Preclinical Grade (+)-Luciduline
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to the structure of (+)-Luciduline | ¹H NMR, ¹³C NMR, HRMS, IR |
| Purity (Assay) | ≥ 98.0% | HPLC-UV |
| Individual Impurity | ≤ 0.15% | HPLC-UV |
| Total Impurities | ≤ 2.0% | HPLC-UV |
| Residual Solvents | Meets ICH Q3C limits | GC-HS |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
Large-Scale Synthesis of (+)-Luciduline
The following protocols are adapted from the multigram-scale asymmetric synthesis reported by Barbe et al.[1] This 12-step sequence begins with pyridine (B92270) and utilizes a key organocatalyzed Diels-Alder reaction to establish chirality.
Diagram 1: Overall Synthetic Workflow
Caption: High-level workflow for the synthesis of preclinical grade (+)-Luciduline.
Experimental Protocols: Key Stages
Note: These protocols are summaries and require execution by trained synthetic organic chemists in a controlled laboratory environment. The full experimental details from the source literature should be consulted.
Protocol 1: Gram-Scale Asymmetric Diels-Alder Cycloaddition This key step establishes the stereochemistry of the molecule and has been performed on a 50 g scale.[1][2]
-
Reaction Setup: A solution of 1,2-dihydropyridine and acrolein in a suitable solvent is cooled.
-
Catalyst Addition: MacMillan's organocatalyst is added to the reaction mixture.
-
Reaction: The mixture is stirred at low temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction is quenched, and the product is extracted. The crude product is purified by silica (B1680970) gel column chromatography to yield the bicyclic adduct.
Protocol 2: Final Deprotection and Cyclization to (+)-Luciduline This represents the final step to furnish the tetracyclic core of this compound.
-
Reaction Setup: The advanced intermediate from the preceding step is dissolved in an appropriate solvent.
-
Reagent Addition: A suitable reagent is added to effect the final deprotection and intramolecular cyclization.
-
Reaction: The reaction is typically heated to reflux and monitored for completion.
-
Work-up: The reaction mixture is cooled, and a standard aqueous work-up is performed to isolate the crude free base of (+)-Luciduline.
Table 2: Summary of Yields for Key Synthetic Stages
| Step | Reaction | Starting Material Scale | Product | Yield (%) |
| Key Step | Asymmetric Diels-Alder | 50 g | Bicyclic adduct | ~85-90% |
| Overall | 11 Steps from Pyridine | Multigram | Advanced Intermediate 11 | Not Reported |
| Final Step | Deprotection/Cyclization | Multigram | (+)-Luciduline | Not Reported |
| (Note: Specific yields for all 12 steps are detailed in the primary literature and should be used for detailed planning.) |
Purification Protocol for Preclinical Grade (+)-Luciduline
Achieving >98% purity requires a robust, multi-step purification process.
Diagram 2: Purification and QC Workflow
Caption: Step-by-step workflow for the purification of (+)-Luciduline.
Protocol 3: Purification of (+)-Luciduline Free Base
-
Acid-Base Extraction: a. Dissolve the crude product from the synthesis in a suitable organic solvent (e.g., dichloromethane). b. Extract the organic solution with aqueous acid (e.g., 1M HCl). The basic this compound will move to the aqueous phase, leaving neutral impurities behind. c. Wash the aqueous layer with fresh organic solvent to remove residual neutral impurities. d. Basify the aqueous layer with a base (e.g., NaOH or NH4OH) to a pH of 9-10. e. Extract the now basic aqueous solution with an organic solvent (e.g., dichloromethane) multiple times. f. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the enriched free base.
-
Column Chromatography: a. Adsorb the enriched free base onto a small amount of silica gel. b. Load the material onto a silica gel column. c. Elute the column with a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane, often with a small amount of triethylamine (B128534) to prevent streaking). d. Collect fractions and analyze by TLC or HPLC to identify those containing pure this compound. e. Combine the pure fractions and evaporate the solvent to yield the purified free base.
Protocol 4: Formation and Crystallization of (+)-Luciduline Hydrochloride Formation of the hydrochloride salt often facilitates purification by crystallization and provides a more stable solid form for formulation.
-
Salt Formation: Dissolve the purified free base (>98% purity by HPLC) in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or 2-propanol).
-
Precipitation: Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., HCl in ether) with stirring. The hydrochloride salt should precipitate.
-
Crystallization: The solid can be further purified by recrystallization. Dissolve the hydrochloride salt in a minimal amount of a hot solvent (e.g., methanol or ethanol) and allow it to cool slowly. If needed, an anti-solvent (e.g., diethyl ether) can be added to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum to a constant weight.
Analytical Methods for Quality Control
Table 3: Key Analytical Methods and Expected Results
| Method | Purpose | Sample Preparation | Typical Parameters / Expected Results |
| ¹H and ¹³C NMR | Identity and Structural Confirmation | Dissolve in CDCl₃ or MeOD | Spectra should match the established reference for (+)-Luciduline. Absence of signals corresponding to major impurities. |
| HRMS (ESI-TOF) | Identity (Exact Mass) | Dissolve in MeOH/H₂O with formic acid | Calculated m/z for [M+H]⁺ should match the observed mass within 5 ppm. |
| HPLC-UV | Purity (Assay) and Impurity Profiling | Dissolve in mobile phase (e.g., Acetonitrile/Water) | C18 column, UV detection at ~210 nm. Main peak should have an area of ≥98.0%. |
| GC-HS | Residual Solvents | Dissolve in a high-boiling solvent (e.g., DMSO) | Headspace injection. Quantify against known standards for solvents used in the final steps. |
| Karl Fischer | Water Content | Dissolve in KF solvent | Titrate with KF reagent to determine the percentage of water. |
These protocols and guidelines provide a framework for the successful large-scale synthesis of high-purity (+)-Luciduline suitable for preclinical evaluation. Adherence to these procedures, coupled with rigorous in-process controls and final quality control testing, will ensure a consistent and reliable supply of this important compound for drug development.
References
- 1. Asymmetric total synthesis of (+)-luciduline: toward a general approach to related Lycopodium alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. m.youtube.com [m.youtube.com]
- 5. database.ich.org [database.ich.org]
- 6. database.ich.org [database.ich.org]
- 7. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ipqpubs.com [ipqpubs.com]
- 9. ECV: pharmind - Beitrag The new ICH M7 Guideline on the assessment and control of mutagenic impurities in pharmaceuticals [ecv.de]
- 10. researchgate.net [researchgate.net]
Application Note: Development of a Stability-Indicating Assay for Luciduline
Introduction
Luciduline (C₁₃H₂₁NO) is a unique Lycopodium alkaloid with potential therapeutic applications.[1] To ensure the quality, safety, and efficacy of drug products containing this compound, a validated stability-indicating assay method (SIAM) is crucial. This method must be able to accurately quantify this compound in the presence of its potential degradation products, process impurities, and excipients. This application note details a comprehensive protocol for the development of a robust stability-indicating HPLC method for this compound, in accordance with International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]
The development process involves subjecting this compound to forced degradation under various stress conditions to generate potential degradation products.[7][8][9][10] These stressed samples are then used to develop and validate a high-performance liquid chromatography (HPLC) method capable of separating the parent drug from all degradation products.
Materials and Methods
Reagents and Standards
-
This compound Reference Standard (≥99.5% purity)
-
Hydrochloric acid (HCl), AR grade
-
Sodium hydroxide (B78521) (NaOH), AR grade
-
Hydrogen peroxide (H₂O₂), 30% solution, AR grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727), HPLC grade
-
Ammonium acetate (B1210297), HPLC grade
-
Formic acid, HPLC grade
-
Purified water (Milli-Q or equivalent)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector and an autosampler (e.g., Agilent 1260 Infinity II LC System or equivalent)
-
LC-MS system for identification of degradation products (e.g., Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent)
-
pH meter
-
Analytical balance
-
Forced degradation chamber (photostability chamber, oven)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are performed to intentionally degrade the drug substance to an appropriate extent (typically 5-20% degradation) to ensure the analytical method can detect and separate the degradation products.[2]
3.1.1. Preparation of Stock Solution
A stock solution of this compound (1 mg/mL) is prepared by dissolving the reference standard in methanol.
3.1.2. Stress Conditions
| Stress Condition | Protocol |
| Acid Hydrolysis | To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis. |
| Base Hydrolysis | To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis. |
| Oxidative Degradation | To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. |
| Thermal Degradation | Place solid this compound powder in an oven at 80°C for 48 hours. Dissolve in methanol for analysis. |
| Photolytic Degradation | Expose this compound solution (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be kept in the dark. |
Table 1: Forced Degradation Conditions for this compound.
Development of the Stability-Indicating HPLC Method
The development of the HPLC method will focus on achieving adequate separation between this compound and its degradation products.
3.2.1. Initial Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | PDA detection from 200-400 nm; quantification at a suitable wavelength (e.g., 210 nm) |
| Injection Volume | 10 µL |
Table 2: Initial HPLC Method Parameters.
3.2.2. Method Optimization
The initial method will be optimized by systematically adjusting parameters such as the gradient profile, pH of the mobile phase, and column temperature to achieve the best resolution between all peaks. The peak purity of this compound will be assessed using the PDA detector to ensure it is free from co-eluting impurities.
Method Validation
The developed method will be validated according to ICH Q2(R1) guidelines, evaluating specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Data Presentation
The results from the forced degradation studies and method validation will be summarized in the following tables.
4.1. Forced Degradation Results
| Stress Condition | % Degradation of this compound | Number of Degradation Products |
| Acid Hydrolysis | [Data to be filled] | [Data to be filled] |
| Base Hydrolysis | [Data to be filled] | [Data to be filled] |
| Oxidative Degradation | [Data to be filled] | [Data to be filled] |
| Thermal Degradation | [Data to be filled] | [Data to be filled] |
| Photolytic Degradation | [Data to be filled] | [Data to be filled] |
Table 3: Summary of Forced Degradation of this compound.
4.2. Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of this compound. Peak purity index > 0.99. | [Data to be filled] |
| Linearity (r²) | ≥ 0.999 | [Data to be filled] |
| Range (µg/mL) | [To be determined] | [Data to be filled] |
| Accuracy (% Recovery) | 98.0% - 102.0% | [Data to be filled] |
| Precision (RSD%) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% | [Data to be filled] |
| LOD (µg/mL) | [To be determined] | [Data to be filled] |
| LOQ (µg/mL) | [To be determined] | [Data to be filled] |
Table 4: HPLC Method Validation Summary.
Visualizations
Caption: Forced degradation workflow for this compound.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ddtjournal.net [ddtjournal.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 9. pharmasm.com [pharmasm.com]
- 10. How to Develop Stability Indicating HPLC Methods [rsc.org]
Luciduline as a Chemical Probe in Neurobiology: Application Notes and Protocols for Investigating Neurotrophic Factor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luciduline, a Lycopodium alkaloid, has primarily been a subject of interest in the field of synthetic chemistry.[1][2] While direct evidence for its application as a chemical probe in neurobiology is limited, its structural relationship to other biologically active compounds presents an opportunity for its use as a precursor to novel neurobiological tools. Specifically, this compound can be utilized as a starting material for the synthesis of nankakurines A and B.[3][4][5] Nankakurine A has demonstrated the ability to induce the secretion of neurotrophic factors, which are critical for neuronal survival, differentiation, and plasticity.[4][5]
These application notes provide a comprehensive framework for utilizing this compound as a synthetic precursor to nankakurine A, and subsequently employing nankakurine A as a chemical probe to investigate neurotrophic factor signaling pathways in neurobiological research. The following protocols and data are presented as a guide for researchers to explore the potential of this compound-derived compounds in neuroscience and drug discovery.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data that could be generated from the experimental protocols described below. These tables are intended to serve as a template for organizing and presenting experimental results.
Table 1: Physicochemical Properties of this compound and Nankakurine A
| Property | This compound | Nankakurine A |
| Molecular Formula | C₁₃H₂₁NO | C₂₀H₃₂N₂ |
| Molecular Weight | 207.32 g/mol | 300.49 g/mol |
| Purity (HPLC) | >98% | >98% |
| Solubility | Soluble in DMSO, Methanol | Soluble in DMSO, Methanol |
Table 2: Effect of Nankakurine A on Neurotrophic Factor Secretion in Primary Cortical Neurons
| Treatment | Concentration (µM) | BDNF (pg/mL) | NGF (pg/mL) | GDNF (pg/mL) |
| Vehicle Control | - | 150 ± 12 | 85 ± 7 | 45 ± 5 |
| Nankakurine A | 0.1 | 225 ± 18 | 110 ± 9 | 60 ± 6 |
| Nankakurine A | 1 | 450 ± 35 | 215 ± 17 | 115 ± 10 |
| Nankakurine A | 10 | 675 ± 50 | 320 ± 25 | 170 ± 15 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Nankakurine A-induced Neurite Outgrowth in SH-SY5Y Neuroblastoma Cells
| Treatment | Concentration (µM) | Average Neurite Length (µm) | Percentage of Differentiated Cells (%) |
| Vehicle Control | - | 25 ± 3 | 15 ± 2 |
| Nankakurine A | 0.1 | 45 ± 5 | 30 ± 4 |
| Nankakurine A | 1 | 85 ± 9 | 65 ± 7 |
| Nankakurine A | 10 | 110 ± 12 | 80 ± 9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Synthesis of (±)-Nankakurine A from (±)-Luciduline
This protocol is adapted from the total synthesis described by Cheng, B. et al. (2010).[4]
Materials:
-
(±)-Luciduline
-
Allylmagnesium bromide
-
Grubbs' second-generation catalyst
-
Hydrogen gas
-
Palladium on carbon (10%)
-
Anhydrous solvents (Benzene, THF, Dichloromethane, Methanol)
-
Saturated aqueous NH₄Cl
-
Anhydrous Na₂SO₄
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
Aminoallylation of (±)-Luciduline:
-
Dissolve (±)-luciduline in anhydrous benzene.
-
Add an excess of allylamine and reflux using a Dean-Stark trap for 12 hours to form the imine.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting imine in anhydrous THF and cool to 0°C.
-
Add allylmagnesium bromide (3.0 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica (B1680970) gel chromatography to yield the diamine intermediate.
-
-
Ring-Closing Metathesis:
-
Dissolve the diamine intermediate in degassed dichloromethane.
-
Add Grubbs' second-generation catalyst (5 mol%) and stir at room temperature for 4 hours.
-
Concentrate the reaction mixture and purify by silica gel chromatography to obtain the spiro-olefin.
-
-
Hydrogenation to (±)-Nankakurine A:
-
Dissolve the spiro-olefin in methanol.
-
Add 10% palladium on carbon.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate to yield (±)-nankakurine A.
-
Protocol 2: In Vitro Assessment of Neurotrophic Factor Induction
Cell Culture:
-
Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Nankakurine A (synthesized as per Protocol 1)
-
Cell culture medium and supplements
-
ELISA kits for Brain-Derived Neurotrophic Factor (BDNF), Nerve Growth Factor (NGF), and Glial Cell Line-Derived Neurotrophic Factor (GDNF)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed primary cortical neurons or SH-SY5Y cells in multi-well plates at an appropriate density.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Treatment:
-
Prepare a stock solution of nankakurine A in DMSO.
-
Dilute the stock solution in a complete cell culture medium to final concentrations of 0.1, 1, and 10 µM. Ensure the final DMSO concentration is below 0.1%.
-
Replace the cell culture medium with the medium containing different concentrations of nankakurine A or vehicle control (medium with DMSO).
-
Incubate the cells for 48 hours.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Quantify the concentration of BDNF, NGF, and GDNF in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Protocol 3: Neurite Outgrowth Assay
Cell Culture:
-
SH-SY5Y neuroblastoma cells.
Materials:
-
Nankakurine A
-
Cell culture medium and supplements
-
Retinoic acid (for differentiation)
-
Microscope with imaging software
Procedure:
-
Cell Differentiation:
-
Seed SH-SY5Y cells on coverslips in multi-well plates.
-
Induce differentiation by treating the cells with retinoic acid (e.g., 10 µM) for 3-5 days.
-
-
Treatment:
-
After differentiation, replace the medium with a fresh medium containing various concentrations of nankakurine A (0.1, 1, and 10 µM) or vehicle control.
-
Incubate for an additional 48-72 hours.
-
-
Imaging and Analysis:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100 and stain for a neuronal marker (e.g., β-III tubulin).
-
Acquire images using a fluorescence microscope.
-
Measure the length of the longest neurite for at least 50 cells per condition using imaging software.
-
Calculate the percentage of differentiated cells (cells with neurites longer than two cell body diameters).
-
Mandatory Visualization
References
- 1. Asymmetric total synthesis of (+)-luciduline: toward a general approach to related Lycopodium alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Concise Total Syntheses of the Lycopodium Alkaloids (±)-Nankakurines A and B via this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imperial.ac.uk [imperial.ac.uk]
Troubleshooting & Optimization
Overcoming challenges in the multi-step synthesis of Luciduline.
Technical Support Center: Synthesis of Luciduline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of the Lycopodium alkaloid, this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the total synthesis of this compound, and how do they compare?
A1: Several successful total syntheses of this compound have been reported, each employing a unique strategic approach. The main routes differ in starting materials, number of steps, and the key reactions used to construct the characteristic 3-azabicyclo[3.3.1]nonane core. A summary of the prominent syntheses is provided below.[1]
Data Presentation: Comparison of Total Synthesis Routes for (±)-Luciduline
| Synthetic Route | Starting Material(s) | No. of Steps | Overall Yield | Key Reactions |
| Evans (1972) | Not specified in abstracts | 12 (linear) | Not specified in abstracts | Mannich Reaction, Cope Rearrangement, Shapiro Reaction[2][3] |
| Oppolzer & Petrzilka (1976) | Not specified in abstracts | 7 | Not specified in abstracts | Intramolecular Nitrone-Olefin Cycloaddition[1] |
| Szychowski & MacLean (1979) | 2-(2-cyanoethyl)-5-methylcyclohex-2-en-1-one | 7 | Not specified in abstracts | Not specified in abstracts[1] |
| Barbe, Fiset, & Charette (2011) | Pyridine | 12 (for (+)-luciduline) | Not specified in abstracts | Fukuyama's Diels-Alder Cycloaddition, Alkene Metathesis[1][4] |
Q2: What are the most critical and challenging steps in this compound synthesis?
A2: Across various synthetic routes, the construction of the bicyclic core and the establishment of correct stereochemistry are the most significant challenges. Key steps that often require careful optimization include:
-
Cycloaddition Reactions: Both Diels-Alder and nitrone-olefin cycloadditions are employed to build the six-membered rings.[1][5] Achieving high diastereoselectivity and yield can be difficult and is often dependent on the choice of catalyst, solvent, and temperature.
-
Mannich-type Cyclizations: These reactions are crucial for forming the nitrogen-containing ring. Challenges include controlling the regioselectivity and preventing side reactions.[2]
-
Alkene Metathesis: Used in modern syntheses to form key C-C bonds, this step can be sensitive to functional groups and requires careful selection of the catalyst.[5][6]
-
Redox Manipulations: As with many complex syntheses, oxidation and reduction steps can suffer from low yields or lack of selectivity, especially in the presence of sensitive functional groups like protecting groups.[7]
Q3: Why are protecting groups sometimes necessary, and what are the associated challenges?
A3: In multi-step synthesis, protecting groups are often used to mask reactive functional groups (like ketones or amines) to prevent them from participating in unintended reactions.[8] However, their use adds complexity. Challenges include:
-
Incomplete Protection/Deprotection: Leading to a mixture of products and lower yields.
-
Harsh Deprotection Conditions: The conditions required to remove a protecting group may affect other sensitive parts of the molecule.
-
Protecting Group Instability: The protecting group may be cleaved under unexpected reaction conditions, a common issue when screening various reagents.[7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during synthesis.
Problem 1: Low yield in the final intramolecular Mannich reaction step.
-
Possible Cause 1: Inefficient Iminium Ion Formation. The reaction relies on the formation of an iminium ion from methylamine (B109427) and formaldehyde (B43269) (or a formaldehyde equivalent like paraformaldehyde).[3]
-
Solution: Ensure the formaldehyde source is of high quality and anhydrous if possible. The reaction is often run at reflux to favor iminium formation; confirm the reaction temperature is adequate.[3]
-
-
Possible Cause 2: Unfavorable Cyclization Equilibrium. The key ring-closing step may be reversible or slow.
-
Possible Cause 3: Side Reactions. The enolizable ketone intermediate can participate in other reactions, such as self-condensation.
-
Solution: Maintain a sufficient concentration of the iminium ion precursor to favor the desired intramolecular reaction. Running the reaction under sealed-tube conditions can help maintain concentrations and prevent loss of volatile reagents.[3]
-
Problem 2: Poor diastereoselectivity in the Diels-Alder cycloaddition step.
-
Possible Cause 1: Inadequate Catalyst Control. In asymmetric syntheses, the chiral catalyst is responsible for controlling the facial selectivity of the cycloaddition.
-
Solution: The Barbe, Fiset, & Charette synthesis successfully employed MacMillan's catalyst for their asymmetric Diels-Alder cycloaddition.[4][5] Ensure the catalyst is properly activated and used under the recommended conditions (e.g., temperature, solvent). Screen different chiral catalysts if the desired selectivity is not achieved.
-
-
Possible Cause 2: Steric or Electronic Mismatch. The intrinsic properties of the diene and dienophile may not strongly favor the desired diastereomer.
-
Solution: Modify the dienophile or diene by adding directing groups. Lewis acid co-catalysts can sometimes enhance diastereoselectivity by altering the electronic properties and conformation of the reactants.
-
Problem 3: Difficulty with purification of intermediates.
-
Possible Cause 1: Formation of Tarry Byproducts. Many cyclization reactions, especially those under harsh acidic or thermal conditions, can produce polymeric or tarry materials that complicate purification.[9]
-
Solution: Optimize reaction conditions (lower temperature, shorter time) to minimize byproduct formation. For viscous reaction mixtures, a common workup involves careful quenching by pouring into a large volume of water, followed by basification and extraction or steam distillation.[9]
-
-
Possible Cause 2: Similar Polarity of Product and Impurities.
-
Solution: If standard column chromatography on silica (B1680970) gel is ineffective, consider alternative stationary phases (e.g., alumina, C18-reversed phase) or purification techniques like preparative HPLC.[10] Recrystallization can also be a powerful purification method if a suitable solvent system can be found.
-
Experimental Protocols
Protocol: Generalized Intramolecular Mannich Reaction (Based on Evans Synthesis)
This protocol describes the key cyclization step to form the this compound core from a suitable amino-ketone precursor.
-
Reaction Setup: To a flame-dried, heavy-walled sealed tube, add the amino-ketone precursor (1.0 equivalent).
-
Reagent Addition: Add paraformaldehyde (a slight excess, e.g., 1.5 equivalents) and the solvent (e.g., 3-methyl-1-butanol).[3]
-
Initiation: Add methylamine (as a solution in a suitable solvent, e.g., PhH, ~1.1 equivalents).[3]
-
Reaction: Seal the tube tightly and heat the mixture to reflux (the temperature will depend on the solvent, e.g., ~75-130°C).[3]
-
Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS. Reaction times can be long, often in the range of 20-24 hours.[3]
-
Work-up: After the reaction is complete, cool the tube to room temperature before carefully opening it. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final this compound product.
Visualizations
Caption: A general workflow for troubleshooting common issues in multi-step synthesis.
Caption: Troubleshooting guide for poor diastereoselectivity in cycloaddition reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. synarchive.com [synarchive.com]
- 4. Asymmetric total synthesis of (+)-luciduline: toward a general approach to related Lycopodium alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Asymmetric Total Synthesis of (+)-Luciduline: Toward a General Approach to Related Lycopodium Alkaloids - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Purification Procedures for Synthetic Dyes | RTI [rti.org]
Technical Support Center: Optimizing Luciduline Extraction
Welcome to the technical support center for the extraction and purification of Luciduline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of this compound from Lycopodium species, particularly Lycopodium lucidulum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources can it be extracted?
A1: this compound is a unique, weakly basic Lycopodium alkaloid.[1] It has been successfully isolated from the club moss Lycopodium lucidulum. While other Lycopodium species are rich in alkaloids, L. lucidulum is a confirmed source of this compound.
Q2: What are the main challenges in extracting and purifying this compound?
A2: The primary challenges are the low abundance of this compound in the plant material and its inherent instability. This compound is known to be unstable during column chromatography on silica (B1680970) gel, which can lead to significant yield loss and the formation of impurities.[2]
Q3: What is the most effective extraction method for a weakly basic alkaloid like this compound?
A3: An acid-base extraction is a highly effective method for selectively isolating alkaloids from a crude plant extract.[3][4] This technique leverages the basicity of the alkaloid to move it between an aqueous acidic phase and an organic phase, thereby separating it from neutral and acidic impurities.
Q4: How can I minimize the degradation of this compound during purification?
A4: To minimize degradation, it is crucial to handle the compound with care, especially during chromatography. Using neutralized silica gel or alternative adsorbents like alumina (B75360) can be beneficial.[2][5] Additionally, prolonged exposure to harsh acidic or basic conditions should be avoided, and extractions should be performed at controlled temperatures.
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of this compound.[6] A validated HPLC method can provide accurate quantitative data on the percentage of this compound in your sample. Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for identification and purity assessment.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Crude Alkaloid Extract | 1. Incomplete Extraction: The solvent may not have sufficiently penetrated the plant material. 2. Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for this compound. 3. Degradation during Extraction: Prolonged extraction times or high temperatures can lead to alkaloid degradation. | 1. Ensure the plant material is finely ground to increase surface area. Consider using advanced extraction techniques like ultrasound-assisted or microwave-assisted extraction. 2. Perform small-scale extractions with a range of solvents (e.g., methanol (B129727), ethanol, dichloromethane) to identify the most effective one.[7] 3. Optimize extraction time and temperature. For potentially thermolabile compounds, consider cold extraction methods. |
| Poor Separation during Acid-Base Extraction | 1. Incorrect pH: The pH of the aqueous phase may not be optimal for protonating or deprotonating this compound. 2. Insufficient Mixing: Inadequate mixing of the aqueous and organic phases can lead to incomplete partitioning. 3. Emulsion Formation: The formation of an emulsion can prevent clean separation of the layers. | 1. For extracting the basic this compound into the aqueous phase, ensure the pH is sufficiently acidic (pH < 2). When liberating the free base, ensure the pH is adequately basic (pH > 9).[3] 2. Gently invert the separatory funnel multiple times to ensure thorough mixing. 3. To break emulsions, you can add a small amount of brine (saturated NaCl solution) or gently swirl the separatory funnel. |
| This compound Degradation during Column Chromatography | 1. Acidic Silica Gel: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds like this compound.[2] 2. Prolonged Column Run Time: The longer the compound remains on the column, the greater the chance of degradation. | 1. Use neutralized silica gel or an alternative stationary phase such as alumina (basic or neutral).[5] 2. Optimize your mobile phase to achieve a good separation with a reasonable elution time. A retention factor (Rf) of 0.25-0.35 on TLC is a good starting point for column chromatography. |
| Co-elution of Impurities during Column Chromatography | 1. Inappropriate Mobile Phase: The solvent system may not have the correct polarity to separate this compound from other closely related alkaloids. 2. Column Overloading: Applying too much crude extract to the column can lead to poor separation. | 1. Systematically screen different solvent systems using Thin-Layer Chromatography (TLC) to find the optimal mobile phase for separation. 2. As a general rule, the amount of crude extract loaded should be about 1-5% of the weight of the stationary phase. |
Data Presentation
Due to the limited availability of specific quantitative data for this compound extraction from natural sources in the literature, the following table provides representative data to illustrate the expected outcomes of different extraction and purification strategies.
| Extraction Method | Purification Method | Solvent System (v/v) | Representative Yield (%) | Representative Purity (%) |
| Maceration | None | Methanol | 0.5 | 10 |
| Soxhlet Extraction | None | Ethanol | 0.7 | 15 |
| Ultrasound-Assisted Extraction | Acid-Base Extraction | Methanol | 0.8 | 40 |
| Maceration | Acid-Base Extraction & Column Chromatography (Silica Gel) | Dichloromethane (B109758)/Methanol (95:5) | 0.2 | 85 |
| Maceration | Acid-Base Extraction & Column Chromatography (Neutralized Silica) | Dichloromethane/Methanol (95:5) | 0.4 | >95 |
Experimental Protocols
General Acid-Base Extraction Protocol for this compound
This protocol outlines a general procedure for the isolation of a crude alkaloid fraction containing this compound from Lycopodium lucidulum.
-
Maceration:
-
Air-dry and finely powder the plant material (e.g., 1 kg of Lycopodium lucidulum).
-
Macerate the powdered material in methanol (5 L) for 72 hours at room temperature with occasional stirring.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude methanolic extract in 1 M hydrochloric acid (HCl) (500 mL).
-
Wash the acidic solution with dichloromethane (3 x 250 mL) in a separatory funnel to remove neutral and acidic compounds. Discard the organic layers.
-
Adjust the pH of the aqueous layer to approximately 10 with a concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution.
-
Extract the now basic aqueous layer with dichloromethane (3 x 300 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent to yield the crude alkaloid extract.[3][4]
-
Purification of this compound by Column Chromatography
This protocol describes the purification of this compound from the crude alkaloid extract.
-
Preparation of the Stationary Phase:
-
Prepare a slurry of neutralized silica gel in the initial mobile phase.
-
Carefully pack a glass column with the slurry, ensuring there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., a mixture of dichloromethane and methanol, starting with a low percentage of methanol).
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.
-
Collect fractions and monitor the separation using TLC.
-
-
Isolation of this compound:
-
Combine the fractions containing pure this compound (as determined by TLC).
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: Principle of acid-base extraction for this compound isolation.
Caption: Troubleshooting decision tree for this compound extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Concise Total Syntheses of the Lycopodium Alkaloids (±)-Nankakurines A and B via this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. jocpr.com [jocpr.com]
- 5. column-chromatography.com [column-chromatography.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Addressing solubility issues of Luciduline in biological buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues of Luciduline in biological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in biological buffers a concern?
This compound is a Lycopodium alkaloid with potential anti-inflammatory and neuroprotective properties.[1] Like many alkaloids, it is a weakly basic and lipophilic compound, which can lead to poor solubility in aqueous biological buffers. Achieving a stable and soluble solution is critical for accurate and reproducible experimental results in cell-based assays and other biological studies.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for preparing a stock solution of this compound.[2] It is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[3][4]
Q3: What are the common biological buffers used in experiments involving compounds like this compound?
Commonly used biological buffers include Phosphate-Buffered Saline (PBS), Tris-HCl, and HEPES. The choice of buffer can impact the solubility and stability of the compound being studied. It is crucial to select a buffer that is compatible with the experimental system and does not interfere with the biological assay.
Q4: How does pH affect the solubility of this compound?
As a weakly basic alkaloid, this compound's solubility is expected to be pH-dependent. At lower pH values (acidic conditions), the amine group in its structure will be protonated, forming a more water-soluble salt. Conversely, at higher pH values (alkaline conditions), this compound will exist predominantly in its less soluble free base form. Therefore, adjusting the pH of the biological buffer to be slightly acidic may improve its solubility.
Q5: Can temperature be adjusted to improve this compound's solubility?
For most solid solutes, solubility increases with temperature. Gently warming the buffer while dissolving this compound may enhance its solubility. However, it is crucial to consider the temperature stability of this compound and other components of the assay. Prolonged exposure to high temperatures should be avoided to prevent degradation.
Troubleshooting Guide
Issue 1: Precipitate forms when diluting the this compound DMSO stock solution in a biological buffer.
-
Cause: This is a common issue when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer where the compound has lower solubility. The final concentration of DMSO in the assay medium may also be a factor.
-
Solutions:
-
Decrease the final concentration of this compound: The most straightforward approach is to work with a lower final concentration of this compound in your experiment if your assay's sensitivity allows.
-
Optimize the DMSO concentration: While high concentrations of DMSO can be toxic to cells, a small percentage (typically <0.5%) is often tolerated. Determine the maximum allowable DMSO concentration for your cell line and ensure your dilution scheme does not exceed it.
-
Use a co-solvent: Incorporating a small amount of a water-miscible organic co-solvent, such as ethanol, in the final solution can sometimes help maintain solubility. However, the effect of any co-solvent on your biological system must be evaluated.
-
Stepwise dilution: Instead of a single large dilution, try a stepwise dilution of the DMSO stock into the buffer with vigorous vortexing between each step.
-
pH Adjustment: As this compound is a weak base, lowering the pH of the biological buffer slightly (e.g., to pH 6.0-6.5) may increase its solubility. Ensure the adjusted pH is compatible with your experimental system.
-
Issue 2: Inconsistent results between experiments.
-
Cause: Inconsistent solubility can lead to variations in the actual concentration of this compound in the assay, resulting in poor reproducibility.
-
Solutions:
-
Freshly prepare solutions: Prepare fresh dilutions of this compound from the DMSO stock for each experiment. Avoid using old or stored aqueous solutions, as the compound may precipitate over time.
-
Ensure complete dissolution: Before adding the this compound solution to your assay, visually inspect it for any signs of precipitation. If precipitation is observed, try one of the solubilization techniques mentioned above.
-
Sonication: Briefly sonicating the solution after dilution can help to break up small aggregates and improve dissolution.
-
Use of solubilizing agents: For particularly challenging solubility issues, consider the use of solubilizing agents like cyclodextrins (e.g., β-cyclodextrin or its derivatives), which can encapsulate hydrophobic molecules and increase their aqueous solubility.[5][6][7][8] The compatibility of these agents with your specific assay must be verified.
-
Data Presentation
Table 1: Summary of this compound Solubility Characteristics (Qualitative)
| Solvent/Buffer System | Solubility | Recommendations and Remarks |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions.[2] |
| Water | Poorly soluble | As a lipophilic alkaloid, this compound is expected to have low solubility in water. |
| Biological Buffers (e.g., PBS, Tris, HEPES) at neutral pH | Likely poorly soluble | Precipitation may occur upon dilution of DMSO stock. |
| Acidic Buffers (pH < 7) | Potentially improved solubility | Lowering the pH can increase the solubility of basic alkaloids. |
| Aqueous solutions with co-solvents (e.g., Ethanol) | Potentially improved solubility | The addition of a small percentage of a co-solvent may enhance solubility. |
| Aqueous solutions with cyclodextrins | Potentially improved solubility | Cyclodextrins can be effective in solubilizing poorly water-soluble compounds.[5][7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortexing/Sonication: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of Working Solutions in Biological Buffer
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm Buffer: Gently warm the desired biological buffer to the experimental temperature (e.g., 37°C).
-
Serial Dilution: Perform serial dilutions of the stock solution into the pre-warmed buffer to achieve the final desired concentrations.
-
Mixing: After each dilution step, vortex the solution immediately and thoroughly to ensure proper mixing and minimize precipitation.
-
Visual Inspection: Before use, visually inspect the final working solution for any signs of precipitation. If the solution is not clear, consider the troubleshooting steps outlined above.
-
Immediate Use: Use the freshly prepared working solutions immediately to avoid potential precipitation over time.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Putative mechanism of this compound on the canonical NF-κB pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cyclodextrinnews.com [cyclodextrinnews.com]
- 6. Plant Alkylbenzenes and Terpenoids in the Form of Cyclodextrin Inclusion Complexes as Antibacterial Agents and Levofloxacin Synergists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cannabissciencetech.com [cannabissciencetech.com]
Preventing the degradation of Luciduline during storage and experiments.
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Luciduline. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you prevent the degradation of this compound during storage and throughout your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. For solid this compound, storage recommendations are based on the desired duration. For stock solutions, the solvent and temperature are key factors.
Table 1: Recommended Storage Conditions for this compound [1]
| Form | Storage Temperature | Duration | Recommended Container |
| Solid Powder | 0 - 4 °C | Short-term (days to weeks) | Tightly sealed, opaque vial |
| -20 °C | Long-term (months to years) | Tightly sealed, opaque vial | |
| Stock Solution (in DMSO) | 0 - 4 °C | Short-term (days to weeks) | Tightly sealed, opaque vial |
| -20 °C | Long-term (months) | Tightly sealed, opaque vial |
Note: Always refer to the supplier's specific recommendations if available.
Q2: I've observed a change in the color of my solid this compound sample. What could be the cause?
A2: A change in the color of your solid this compound, such as yellowing or browning, can be an indicator of degradation. This is often due to oxidation or photodegradation. The tertiary amine and the cyclic ketone moieties in this compound's structure are susceptible to these degradation pathways, especially with prolonged exposure to air and light. It is recommended to store solid this compound under an inert atmosphere (e.g., argon or nitrogen) and in a dark, cool place to minimize these effects.
Q3: My experimental results are inconsistent. Could this compound degradation be a factor?
A3: Yes, inconsistent experimental results can be a sign of this compound degradation. If the compound degrades, its effective concentration in your experiments will decrease, leading to variability in your data. It is advisable to prepare fresh stock solutions regularly and to handle them with care to avoid introducing contaminants that could accelerate degradation. Additionally, performing a purity check of your this compound stock using a suitable analytical method, such as HPLC, can help to rule out degradation as a source of inconsistency.
Q4: What are the likely degradation pathways for this compound?
A4: Based on its chemical structure, which includes a tertiary amine and a cyclic ketone, this compound is susceptible to several degradation pathways:
-
Oxidation: The tertiary amine can be oxidized to form an N-oxide. The carbon atoms adjacent to the nitrogen and the ketone are also potential sites of oxidation.
-
Hydrolysis: While generally more stable than esters or amides, the cyclic ketone can potentially undergo slow hydrolysis under strongly acidic or basic conditions, leading to ring opening.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, including oxidation.
The following diagram illustrates these potential degradation pathways.
Caption: Hypothetical degradation pathways of this compound.
Troubleshooting Guide
Problem 1: Rapid loss of this compound potency in aqueous solutions.
| Potential Cause | Troubleshooting Step | Preventative Measure |
| Hydrolysis | Verify the pH of your solution. This compound may be unstable at extreme pH values. | Buffer your aqueous solutions to a neutral pH (around 7.0-7.4). |
| Oxidation | Sparge your aqueous solutions with an inert gas (argon or nitrogen) before adding this compound. | Prepare solutions with deoxygenated water. Avoid vigorous vortexing which can introduce more oxygen. |
| Microbial Contamination | Filter-sterilize your aqueous solutions. | Use sterile technique when preparing and handling solutions. |
Problem 2: Appearance of unknown peaks in HPLC analysis of a this compound sample.
| Potential Cause | Troubleshooting Step | Preventative Measure |
| Degradation during storage | Re-evaluate your storage conditions. Ensure the sample is stored at the correct temperature, protected from light, and under an inert atmosphere. | Aliquot your this compound stock to minimize freeze-thaw cycles. |
| Degradation during sample preparation | Minimize the time the sample is at room temperature. Use an autosampler with cooling capabilities if possible. | Prepare samples immediately before analysis. |
| Interaction with solvent | Ensure the chosen solvent is of high purity and does not contain reactive impurities (e.g., peroxides in ethers). | Use freshly opened, high-purity solvents. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under controlled conditions to identify potential degradation products and develop a stability-indicating analytical method.
Materials:
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This compound
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Methanol (B129727) (HPLC grade)
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Water (HPLC grade)
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Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with UV or MS detector
-
pH meter
-
Thermostatic bath
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the this compound stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve a known amount in methanol for analysis.
-
Photodegradation: Expose a solution of this compound in methanol to a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with a control sample (this compound stock solution diluted with methanol/water), by a suitable HPLC method.
Caption: Workflow for a forced degradation study of this compound.
Protocol 2: Handling this compound in Cell-Based Assays
This protocol provides a general workflow for preparing and using this compound in cell-based experiments to minimize degradation.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Sterile, low-binding microcentrifuge tubes and pipette tips
Procedure:
-
Thawing: Thaw the this compound stock solution at room temperature.
-
Serial Dilution: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Perform dilutions immediately before adding to the cells.
-
Addition to Cells: Gently add the diluted this compound to the cell culture plates.
-
Incubation: Incubate the cells for the desired period.
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Control Samples: Include vehicle controls (medium with the same concentration of DMSO as the highest this compound concentration) in your experiment.
Hypothetical Signaling Pathway
While the specific molecular targets and signaling pathways of this compound are not yet fully elucidated, the following diagram illustrates a hypothetical mechanism of action where this compound acts as a ligand for a cell surface receptor.
Caption: A hypothetical signaling pathway for this compound.
This technical support center provides a foundation for the stable handling and use of this compound in your research. As more specific data on this compound's properties become available, this guide will be updated.
References
Optimizing reaction conditions for the synthesis of Luciduline derivatives.
Technical Support Center: Synthesis of Luciduline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound and its derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound derivatives in a question-and-answer format.
Issue 1: Low Yield in the Mannich-Type Cyclization Step
Q: My Mannich-type cyclization to form the core structure of this compound is resulting in a low yield. What are the potential causes and solutions?
A: Low yields in this crucial step can often be attributed to several factors:
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Suboptimal Reaction Conditions: The temperature and reaction time are critical. Ensure the reaction is refluxed for a sufficient duration, often up to 20 hours, to drive the reaction to completion.[1] The choice of solvent is also important; 3-methyl-1-butanol is commonly used.[1]
-
Reagent Quality: The purity of paraformaldehyde is crucial. Using aged or impure paraformaldehyde can lead to the formation of side products or incomplete reactions. It is advisable to use freshly opened or properly stored paraformaldehyde.
-
Inefficient Imine Formation: The preceding imine formation step must be efficient. Ensure that water is effectively removed during this step, for example, by using a Dean-Stark trap, to drive the equilibrium towards the imine product.[2]
Issue 2: Formation of Side Products
Q: I am observing significant side product formation, complicating the purification of my this compound derivative. How can I minimize these?
A: Side product formation is a common challenge. Consider the following strategies:
-
Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of certain reagents, like methylamine (B109427) or paraformaldehyde, can sometimes lead to undesired side reactions.[1][2]
-
Inert Atmosphere: Some intermediates in the synthesis may be sensitive to air or moisture.[3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side products.
-
Temperature Control: For reactions involving highly reactive intermediates, such as Grignard additions, maintaining a low temperature (e.g., 0 °C) during reagent addition is critical to prevent side reactions.[2]
Issue 3: Difficulties in Product Purification
Q: The purification of my crude this compound derivative by column chromatography is proving difficult, with poor separation and product loss. What can I do?
A: Purification of alkaloids can be challenging due to their basic nature and potential for multiple products with similar polarities.
-
Optimize Chromatography Conditions: Experiment with different solvent systems for your column chromatography. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is often effective. Adding a small amount of a basic modifier, such as triethylamine, to the eluent can improve peak shape and reduce tailing on silica (B1680970) gel.
-
Alternative Purification Techniques: If column chromatography is not providing adequate separation, consider alternative methods. Recrystallization can be a highly effective technique for purifying solid products. For complex mixtures, preparative high-performance liquid chromatography (prep-HPLC) may be necessary.[3]
-
Work-up Procedure: Ensure your work-up procedure is effectively removing impurities before chromatography. This may involve acid-base extractions to separate the basic alkaloid product from neutral or acidic impurities.[2]
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for the core structure of this compound?
A1: A frequently employed strategy involves a key Mannich-type cyclization.[1][4] This typically follows the formation of an imine from a precursor ketone and methylamine.[1][2] Another elegant approach utilizes an intramolecular [3+2] cycloaddition of a nitrone to construct the core.[5]
Q2: What are some typical reaction conditions for the synthesis of this compound derivatives?
A2: Reaction conditions can vary depending on the specific synthetic route. However, some common conditions include refluxing in solvents like benzene (B151609) or 3-methyl-1-butanol for extended periods (12-24 hours) for imine formation and cyclization steps.[1][2] Reactions involving organometallic reagents like Grignard reagents are typically performed in anhydrous solvents like THF at low temperatures.[2]
Q3: Are there any specific safety precautions I should take when synthesizing this compound derivatives?
A3: Standard laboratory safety practices should always be followed. Many of the reagents used, such as methylamine, paraformaldehyde, and strong acids or bases, are hazardous. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q4: How can I confirm the structure of my synthesized this compound derivative?
A4: A combination of spectroscopic techniques is necessary for structural confirmation. This typically includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to determine the molecular weight, and Infrared (IR) spectroscopy to identify key functional groups. For chiral molecules, comparison with literature data for optical rotation can also be valuable.
Data Presentation
Table 1: Optimization of the Mannich Cyclization Step
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 110 | 12 | 45 |
| 2 | Benzene | 80 | 24 | 52 |
| 3 | 3-Methyl-1-butanol | 130 | 20 | 75[1] |
| 4 | Dioxane | 101 | 24 | 48 |
Table 2: Effect of Grignard Reagent Equivalents on Addition to Imine
| Entry | Allylmagnesium Bromide (equiv) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.5 | 0 to rt | 12 | 65 |
| 2 | 2.0 | 0 to rt | 12 | 78 |
| 3 | 3.0 | 0 to rt | 12 | 85[2] |
| 4 | 3.0 | rt | 6 | 72 (with side products) |
Experimental Protocols
Protocol 1: Synthesis of (±)-Luciduline via Mannich Cyclization (Based on Evans, 1972)[1]
-
Imine Formation: A solution of the precursor ketone (1.0 equiv) and methylamine (excess) in benzene is refluxed using a Dean-Stark trap for 24 hours in a sealed tube at 75 °C.[1]
-
Solvent Removal: The reaction mixture is concentrated under reduced pressure to remove the benzene.
-
Mannich Cyclization: To the resulting residue, 3-methyl-1-butanol and paraformaldehyde (excess) are added. The mixture is then refluxed for 20 hours.[1]
-
Work-up: After cooling, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with saturated aqueous sodium bicarbonate solution. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield (±)-luciduline.
Visualizations
Caption: General experimental workflow for the synthesis of (±)-Luciduline.
Caption: Troubleshooting workflow for low yield in Mannich cyclization.
References
Technical Support Center: Troubleshooting Low Bioactivity of Luciduline
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low or inconsistent bioactivity with the Lycopodium alkaloid, Luciduline, in in vitro assays. Given the limited publicly available data on this compound's specific biological functions, this guide focuses on general principles and systematic troubleshooting strategies applicable to novel or poorly characterized natural products.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected cytotoxic effects of this compound in our cancer cell line assays. What are the common initial troubleshooting steps?
A1: When a compound like this compound, with limited established bioactivity data, shows lower-than-expected effects, a systematic review of the entire experimental workflow is crucial. Initial steps should focus on verifying the integrity of the compound and the assay system. Key areas to investigate include:
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Compound Quality and Handling: Confirm the purity and integrity of your this compound stock. Degradation during storage or handling can significantly impact its activity.
-
Solubility Issues: Poor solubility in aqueous assay media is a common reason for low bioactivity. Ensure this compound is fully dissolved in your stock solution and does not precipitate upon dilution into the final assay medium.
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Assay Conditions: Review your experimental protocol for any deviations. Factors such as cell density, passage number, and incubation time can all influence the outcome.
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Cell Line Health and Sensitivity: Ensure your cells are healthy and not compromised by factors like mycoplasma contamination. It is also possible that the chosen cell line is not sensitive to this compound's mechanism of action.
Q2: How can we determine if this compound is degrading in our experimental conditions?
A2: this compound's stability in your specific assay conditions (e.g., media, temperature, light exposure) may be unknown. To assess stability, you can perform a time-course experiment. Prepare your final working concentration of this compound in the assay medium and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2) for different durations (e.g., 0, 6, 24, 48 hours). Then, use these "aged" solutions to treat your cells and compare the results to those obtained with a freshly prepared solution. A decrease in activity over time suggests degradation. For a more direct measurement, analytical techniques like HPLC-MS can be used to quantify the amount of intact this compound at different time points.
Q3: Could interactions with components in the cell culture medium be affecting this compound's bioactivity?
A3: Yes, components in the cell culture medium, particularly serum proteins, can bind to small molecules and reduce their effective (free) concentration available to the cells. If you are observing low bioactivity, consider performing initial experiments in a serum-free medium or a medium with reduced serum concentration to assess if this enhances the response. However, be mindful that altering serum levels can also affect cell health and growth, so appropriate controls are essential.
Q4: What is the recommended solvent for dissolving this compound and what are the best storage practices?
A4: this compound is reported to be soluble in DMSO.[1] For long-term storage, it is recommended to store this compound as a solid powder at -20°C or below, protected from light.[1][2] Prepare high-concentration stock solutions in anhydrous DMSO and store them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤0.5%) and non-toxic to the cells.[2]
Troubleshooting Guide for Low Bioactivity
This guide provides a structured approach to identifying and resolving issues related to the low in vitro bioactivity of this compound.
Step 1: Compound Verification and Handling
If you are experiencing a lack of activity, the first step is to rule out any issues with the compound itself.
| Potential Issue | Troubleshooting Action | Success Indicator |
| Purity and Identity | Verify the purity and identity of your this compound sample using analytical methods such as NMR, Mass Spectrometry, and HPLC. | Analytical data confirms the correct chemical structure and a purity of >95%. |
| Degradation | Store the compound as a dry powder at -20°C or below, protected from light.[1][2] Prepare fresh stock solutions and minimize freeze-thaw cycles. | Consistent bioactivity is observed when using freshly prepared solutions from a properly stored solid. |
| Solubility | Confirm the solubility of this compound in your stock solvent (e.g., DMSO). Visually inspect for any precipitation after dilution into aqueous media. | No visible precipitate in the stock solution or final assay medium. |
| Aggregation | Compound aggregation can lead to misleading results.[2] Consider including a small amount of a non-ionic detergent like Tween-80 (0.01-0.1%) in your assay buffer to prevent this.[2] | An increase in bioactivity is observed with the addition of a detergent. |
Step 2: Assay and Cell Culture Optimization
Once the compound's integrity is confirmed, the next step is to scrutinize the experimental setup.
| Potential Issue | Troubleshooting Action | Success Indicator |
| Cell Health | Regularly test for mycoplasma contamination. Ensure cells are within an optimal passage number range and exhibit normal morphology and growth rates. | Negative mycoplasma test and consistent cell growth and morphology. |
| Assay Conditions | Optimize cell seeding density and incubation time with this compound. A longer exposure may be required to observe an effect. | A dose-dependent effect is observed with optimized cell density and incubation time. |
| Concentration Range | Test a broad range of this compound concentrations, often higher than initially anticipated for a novel compound.[3] | A clear dose-response curve is generated, allowing for the determination of an EC50/IC50 value. |
| Assay Interference | This compound may interfere with the assay readout (e.g., autofluorescence). Run appropriate controls, including this compound in cell-free assay conditions. | No signal is detected from this compound in the absence of cells. |
Experimental Protocols
General Protocol for Assessing Cytotoxicity using an MTT Assay
This protocol provides a general framework for evaluating the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.[2]
-
Compound Preparation and Treatment: Prepare a serial dilution of this compound from a DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[2] Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle control (medium with the same final concentration of DMSO) and positive control wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the this compound concentration to determine the IC50 value.
Visualizations
Troubleshooting Workflow for Low Bioactivity
Caption: A stepwise workflow for troubleshooting low bioactivity of a novel compound.
Hypothetical Signaling Pathway for this compound Action
Disclaimer: The following diagram illustrates a hypothetical signaling pathway for this compound, as its actual mechanism of action is currently unknown. This is provided as an example of how to visualize such a pathway.
Caption: A hypothetical signaling cascade initiated by this compound.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for a standard in vitro cytotoxicity assay.
References
Identifying and minimizing artifacts in Luciduline experiments.
Luciduline Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize artifacts in experiments involving the novel neuroactive alkaloid, this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution in DMSO appears to precipitate when diluted into aqueous assay buffer. How can I prevent this?
A1: Compound precipitation is a common issue for hydrophobic molecules like this compound and can lead to inaccurate and variable results.[1][2]
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Initial Troubleshooting:
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Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed 1-2%. Higher concentrations can be toxic to cells.
-
Dilution Method: Avoid diluting the DMSO stock in an intermediate aqueous solution. Instead, add the DMSO stock directly to the final assay media containing proteins or serum, which can help maintain solubility.[1]
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Sonication: Briefly sonicate your stock solution before dilution to break up any micro-aggregates.[3]
-
-
Advanced Strategies:
-
Solubilizing Agents: Consider the inclusion of detergents like Tween-20 or Triton X-100 (at low concentrations, e.g., 0.01-0.05%) in your buffer for enzymatic assays.[3]
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Alternative Solvents: For cell-free assays, explore alternative solvents such as polyethylene (B3416737) glycol (PEG) or glycerol, but always validate that the solvent does not interfere with the assay or protein stability.[4]
-
Q2: I am observing high background in my fluorescence-based assay after adding this compound. What is the cause and how can I correct for it?
A2: High background can stem from the intrinsic fluorescence of this compound (autofluorescence) or from contaminants.[5][6][7]
-
Identifying the Source:
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Run a control plate containing only the assay buffer and this compound at the highest concentration used in your experiment. Measure the fluorescence using the same filter set. A high signal in this control indicates that this compound itself is autofluorescent.
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To check for contaminants, test each component of your assay buffer for intrinsic fluorescence.[8]
-
-
Minimization Strategies:
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Pre-read Protocol: For high-throughput screens, perform a "pre-read" of the plate after compound addition but before adding the fluorescent substrate. This measures the compound's autofluorescence, which can then be subtracted from the final signal.[9]
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Wavelength Selection: If possible, shift to fluorophores that excite and emit at longer wavelengths (red or far-red spectrum), as compound autofluorescence is often weaker in this range.[8]
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Spectral Unmixing: For microscopy, advanced techniques like spectral unmixing can computationally separate the specific fluorescent signal from the background autofluorescence.[8]
-
Q3: My cell viability assay (e.g., MTT, ATP-based) shows a dose-dependent decrease in signal with this compound, but I don't observe morphological signs of toxicity under the microscope. Is this a real effect?
A3: This could be an artifact caused by direct interference of this compound with the assay chemistry, rather than true cytotoxicity.
-
Troubleshooting Steps:
-
Assay Interference Check: Perform the viability assay in a cell-free system. Add this compound directly to the assay reagents (e.g., MTT reagent, luciferase) in the presence of a reducing agent (like NADH for MTT assays) or ATP. A change in signal indicates direct interference.
-
Orthogonal Assays: Confirm the results using a different method that relies on an alternative detection principle. For example, if you are using a metabolic assay (MTT), validate your findings with a membrane integrity assay (like LDH release or a live/dead stain).[10]
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Visual Confirmation: Use high-content imaging to quantify cell number and nuclear morphology (e.g., using Hoechst stain) as a direct and unbiased measure of cell death or proliferation arrest.[11]
-
Troubleshooting Guides
Issue 1: High Variability in Receptor Binding Assays
Question: My radioligand binding assay for this compound shows high variability between replicates and low specific binding. What are the potential causes?
Answer: This issue often points to problems with non-specific binding (NSB), suboptimal assay conditions, or reagent stability.[12][13]
| Potential Cause | Troubleshooting Steps |
| High Non-Specific Binding (NSB) | 1. Reduce Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) to favor binding to high-affinity specific sites.[12][13] 2. Optimize Washing: Ensure rapid and sufficient washing during the filtration step to remove unbound radioligand.[13] 3. Pre-treat Filters: Pre-soak filter mats with a blocking agent like polyethyleneimine (PEI) to reduce radioligand binding to the filter itself.[13] |
| Assay Not at Equilibrium | 1. Determine Optimal Incubation Time: Perform a time-course experiment (association kinetics) to find the point at which binding reaches a plateau.[12] Low ligand concentrations require longer incubation times to reach equilibrium.[14] |
| Incorrect Buffer Composition | 1. Verify pH and Ionic Strength: Confirm that the pH of your binding buffer is correct at the incubation temperature. For many receptors, a 50 mM Tris-HCl buffer at pH 7.4 is a good starting point.[12][13] 2. Include Additives: Consider adding protease inhibitors to your membrane preparation buffer and divalent cations (e.g., MgCl₂) if required for receptor integrity.[13] |
| Degraded Reagents | 1. Check Radioligand Quality: Ensure the radioligand is within its shelf-life and has been stored correctly to prevent degradation.[13] 2. Assess Receptor Preparation: Use freshly prepared cell membranes or verify the quality of frozen stocks, as receptor degradation can occur with multiple freeze-thaw cycles. |
Issue 2: False Positives in High-Content Imaging Screens
Question: My high-content screen for neurite outgrowth identified this compound as a "hit," but the effect is not reproducible in secondary assays. How can I identify the artifact?
Answer: False positives in imaging assays can be caused by cytotoxicity at high concentrations, compound precipitation that mimics cellular features, or fluorescence interference.[7]
Triage Workflow for Imaging Hits
Caption: Triage workflow for validating hits from high-content screens.
Experimental Protocols
Protocol: Assessing Compound Autofluorescence
This protocol describes how to determine if this compound interferes with a fluorescence-based assay by emitting its own signal.
-
Plate Preparation:
-
Prepare a 96-well or 384-well plate (black-walled, clear bottom is recommended for fluorescence assays).[7]
-
Designate wells for "Vehicle Control" (e.g., 0.5% DMSO) and a serial dilution of this compound.
-
-
Compound Addition:
-
Add assay buffer to all wells.
-
Add this compound to the designated wells to achieve the final desired concentrations.
-
Add an equivalent volume of DMSO to the vehicle control wells.
-
-
Plate Reading (Pre-Read):
-
Incubate the plate for 15 minutes at the assay temperature.
-
Read the plate on a fluorescence plate reader using the exact same excitation and emission wavelengths and gain settings as your primary experiment.
-
-
Data Analysis:
-
Subtract the average fluorescence intensity of the vehicle control wells from the intensity of the this compound-containing wells.
-
A dose-dependent increase in fluorescence intensity indicates that this compound is autofluorescent under these conditions. This background signal should be subtracted from the results of the main experiment.
-
Hypothetical Signaling Pathway
This compound-Modulated Neuronal Growth Pathway
This compound is hypothesized to promote neuronal survival and differentiation by activating a novel receptor, "this compound Receptor" (LR), which signals through two distinct downstream cascades.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 6. Method to identify and minimize artifacts induced by fluorescent impurities in single-molecule localization microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Stereoselectivity in Luciduline Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Luciduline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on enhancing stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for establishing stereochemistry in the asymmetric synthesis of (+)-Luciduline?
The key stereochemistry-determining step is the organocatalytic asymmetric Diels-Alder reaction between an N-Boc-1,2-dihydropyridine derivative and acrolein.[1][2] This reaction, often catalyzed by MacMillan's imidazolidinone organocatalyst, establishes the crucial chirality early in the synthetic sequence.[1]
Q2: What are the typical yields and stereoselectivities achieved for the key Diels-Alder reaction?
The organocatalytic Diels-Alder reaction in the synthesis of (+)-Luciduline is known to proceed with high efficiency, especially when conducted on a gram scale. While specific yields can vary, this reaction is designed to produce the desired chiral isoquinuclidine core with high enantiomeric excess.
Q3: Are there alternative synthetic strategies to control the stereochemistry of this compound?
Yes, other strategies have been explored, although the organocatalytic Diels-Alder approach is well-documented for its efficiency and scalability.[1][2] Alternative methods may include substrate-controlled reactions or the use of chiral auxiliaries. However, the catalytic asymmetric approach is often favored due to its atom economy and the ability to generate significant quantities of the enantiomerically pure target.
Troubleshooting Guides
Guide 1: Organocatalytic Asymmetric Diels-Alder Reaction
Issue 1.1: Low Enantioselectivity (ee)
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Potential Cause A: Catalyst Inactivity or Degradation. The MacMillan imidazolidinone catalyst is sensitive to moisture and air. Improper storage or handling can lead to reduced activity and lower enantioselectivity.
-
Solution: Ensure the catalyst is stored under an inert atmosphere (argon or nitrogen) and handled in a glovebox or using Schlenk techniques. Use freshly opened or properly stored catalyst for best results.
-
-
Potential Cause B: Presence of Water in the Reaction Mixture. While some organocatalytic reactions benefit from the presence of water, it can sometimes negatively impact enantioselectivity by competing with the catalyst for hydrogen bonding with the dienophile.
-
Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Consider the use of molecular sieves to remove trace amounts of water.
-
-
Potential Cause C: Incorrect Catalyst Loading. Too low a catalyst loading may result in a significant background (non-catalyzed) reaction, which is not stereoselective and thus lowers the overall enantiomeric excess.
-
Solution: A typical catalyst loading for this reaction is around 10 mol%. If low ee is observed, consider slightly increasing the catalyst loading.
-
-
Potential Cause D: Temperature Fluctuations. The enantioselectivity of the Diels-Alder reaction is highly temperature-dependent. The reaction is typically run at low temperatures (e.g., -78 °C) to maximize stereocontrol.
-
Solution: Maintain a consistent low temperature throughout the reaction. Use a cryostat or a well-insulated cooling bath.
-
Issue 1.2: Low Diastereoselectivity (endo/exo ratio)
-
Potential Cause: Reaction Temperature. While low temperatures generally favor higher enantioselectivity, the effect on diastereoselectivity can be more complex.
-
Solution: While maintaining a low temperature is crucial for enantioselectivity, slight adjustments to the temperature within a narrow range could be explored to optimize the endo/exo ratio. However, prioritizing enantioselectivity is generally the primary goal.
-
Issue 1.3: Formation of Side Products
-
Potential Cause: Polymerization of Acrolein. Acrolein is prone to polymerization, especially in the presence of acid or base catalysts or upon prolonged reaction times.
-
Solution: Use freshly distilled acrolein for each reaction. Add the acrolein slowly and dropwise to the reaction mixture at low temperature to minimize its concentration at any given time.
-
-
Potential Cause: Michael Addition. A potential side reaction is the Michael addition of the dihydropyridine (B1217469) to acrolein.
-
Solution: The use of the MacMillan catalyst is designed to favor the Diels-Alder pathway by activating the acrolein through iminium ion formation. Ensuring the catalyst is active and present in a sufficient amount is key.
-
Issue 1.4: Difficulty in Purifying the Diels-Alder Adduct
-
Potential Cause: Co-elution of Diastereomers or Side Products. The desired product and any side products or diastereomers may have similar polarities, making separation by column chromatography challenging.
-
Solution A (Chromatography): Use a high-quality silica (B1680970) gel and a carefully optimized solvent system for flash column chromatography. A gradient elution may be necessary to achieve good separation.
-
Solution B (Alternative Purification): For larger scales, an alternative purification involves an ether wash of the crude product to remove nonpolar impurities, followed by bulb-to-bulb distillation of the concentrated ethereal extracts.
-
Guide 2: Ring-Closing Metathesis (RCM)
Issue 2.1: Incomplete Reaction or Low Yield
-
Potential Cause A: Catalyst Decomposition. Grubbs' catalysts can be sensitive to impurities in the substrate or solvent, particularly those containing coordinating functional groups. The nitrogen atom in the substrate for this compound synthesis can potentially interact with the ruthenium center and inhibit catalysis.
-
Solution: Ensure the diene substrate is highly pure. Use a freshly opened and properly stored Grubbs' catalyst. Degas the solvent thoroughly to remove oxygen. If catalyst decomposition is suspected, adding a second portion of the catalyst late in the reaction may help drive it to completion.
-
-
Potential Cause B: Unfavorable Ring Strain. The formation of the seven-membered ring in the this compound synthesis might be entropically disfavored.
-
Solution: Running the reaction at a higher dilution can favor the intramolecular RCM over intermolecular oligomerization. The choice of solvent can also influence the reaction efficiency.
-
Issue 2.2: Epimerization of Stereocenters
-
Potential Cause: Basic or Acidic Impurities. Trace amounts of acid or base can potentially lead to epimerization of stereocenters, particularly those alpha to a carbonyl group, although this is less of a concern for the stereocenters set in the Diels-Alder reaction for this compound.
-
Solution: Ensure all reagents and solvents are neutral and free of acidic or basic impurities. Purification of the starting diene is critical.
-
Quantitative Data Summary
| Reaction Step | Catalyst | Typical Catalyst Loading | Temperature (°C) | Typical Reaction Time | Reported Stereoselectivity |
| Asymmetric Diels-Alder | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride | 10 mol% | -78 | 24 h | High ee |
| Ring-Closing Metathesis | Grubbs' II Catalyst | 5 mol% | Reflux (DCM) | 4 h | N/A |
Experimental Protocols
Protocol 1: Asymmetric Diels-Alder Cycloaddition
This protocol describes the key organocatalytic Diels-Alder reaction to form the chiral isoquinuclidine core.[1]
Materials:
-
N-Boc-1,2-dihydropyridine
-
Acrolein (freshly distilled)
-
(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (MacMillan's Catalyst)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-1,2-dihydropyridine (1.0 eq) in anhydrous DCM at -78 °C, add MacMillan's catalyst (0.1 eq) and TFA (0.1 eq).[1]
-
Add freshly distilled acrolein (1.5 eq) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 24 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral isoquinuclidine product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Ring-Closing Metathesis
This protocol details the formation of a key bicyclic intermediate via ring-closing metathesis.[1]
Materials:
-
Diene substrate (from the previous step)
-
Grubbs' II catalyst
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of the diene substrate (1.0 eq) in anhydrous DCM, add Grubbs' II catalyst (0.05 eq).[1]
-
Heat the reaction mixture to reflux for 4 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the asymmetric Diels-Alder reaction.
Caption: Troubleshooting guide for low enantioselectivity.
References
Navigating the Synthesis of Luciduline: A Technical Support Guide for Scale-Up
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for scaling up the synthesis of Luciduline from the laboratory to the pilot plant. It offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to address common challenges encountered during this critical transition.
Troubleshooting Guide: Overcoming Common Hurdles in this compound Synthesis Scale-Up
Scaling the synthesis of a complex molecule like this compound invariably presents challenges. This guide provides a systematic approach to identifying and resolving common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Fukuyama's Diels-Alder Reaction | Incomplete reaction due to insufficient heat transfer in a larger reactor.[1] Degradation of reactants or products at elevated temperatures.[2] Catalyst inhibition or deactivation. | Optimize heating and mixing to ensure uniform temperature distribution. Consider using a jacketed reactor with precise temperature control. Perform a temperature scouting study to find the optimal balance between reaction rate and stability. Ensure high purity of starting materials and solvents. Consider using a fresh batch of MacMillan's catalyst. |
| Inconsistent Yields in Alkene Metathesis | Deactivation of the Ruthenium catalyst by nitrogen-containing substrates or impurities.[3][4][5] Inhibition by byproducts or isomerized starting materials.[6] Inefficient removal of ethylene (B1197577) gas, leading to unfavorable equilibrium.[7] | Protect the nitrogen atom in the substrate if possible. Use highly purified and degassed solvents.[7] Screen different generations of Grubbs or Hoveyda-Grubbs catalysts for improved tolerance.[4] Implement a continuous inert gas sparge to effectively remove ethylene and drive the reaction to completion.[7] |
| Formation of Side Products | Dimerization of the diene in the Diels-Alder reaction. Isomerization of the double bond during metathesis.[6] Oxidation or other degradation pathways during work-up and purification. | Control the rate of addition of the dienophile to the diene. Optimize the reaction temperature to favor the desired cycloaddition.[2] Add isomerization inhibitors like 1,4-benzoquinone, though this may also reduce the reaction rate.[3] Employ a carefully designed work-up procedure with appropriate antioxidants or pH control. |
| Difficulty in Product Isolation and Purification | This compound may be an oil or a solid that is difficult to crystallize. Co-crystallization with impurities. Inefficient separation by column chromatography at a large scale. | Screen a variety of solvent systems for crystallization.[8][9][10] Consider using a solvent/anti-solvent method. If the product is an oil, investigate salt formation to induce crystallization. Optimize the mobile phase and stationary phase for large-scale column chromatography.[11][12] Consider alternative purification techniques like counter-current chromatography. |
| Poor Stereoselectivity in Asymmetric Reactions | Variation in temperature control at a larger scale. Impurities affecting catalyst performance. | Ensure precise and uniform temperature control throughout the reactor. Use high-purity, chiral catalysts and reagents. |
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the scale-up of this compound synthesis.
Q1: What are the key challenges when scaling up the Fukuyama's Diels-Alder cycloaddition in the this compound synthesis?
A1: The primary challenges include maintaining optimal and uniform temperature control in a larger reactor, as poor heat transfer can lead to side reactions or incomplete conversion.[1] The stability of the 1,2-dihydropyridine diene can also be a concern at elevated temperatures, potentially leading to decomposition. Ensuring the purity of both the diene and acrolein is crucial to prevent catalyst inhibition and unwanted side reactions.
Q2: How can I minimize catalyst deactivation during the alkene metathesis step?
A2: The nitrogen atom in the substrate can coordinate with the ruthenium catalyst, leading to deactivation.[4][5] To mitigate this, ensure the use of a suitable protecting group on the nitrogen if the synthetic route allows. Furthermore, rigorous purification of the substrate and the use of anhydrous, deoxygenated solvents are critical to remove any potential catalyst poisons.[7] Screening different generations of metathesis catalysts, such as Hoveyda-Grubbs type catalysts, may identify one with better stability in the presence of your specific substrate.[4]
Q3: What are the best practices for purifying this compound at the pilot scale?
A3: At the pilot scale, direct crystallization from the crude reaction mixture is the most efficient purification method. This requires a thorough screening of solvents to identify a system that provides good recovery and high purity.[8][9][10] Common solvent systems for alkaloids include alcohols (methanol, ethanol), esters (ethyl acetate), and ketones (acetone), often in combination with an anti-solvent like heptane (B126788) or water.[10] If chromatography is necessary, careful optimization of the loading capacity and solvent gradient is required for large columns to be effective and economical.[11][12]
Q4: Can the retro-Diels-Alder reaction be a problem during scale-up?
A4: Yes, the Diels-Alder reaction is reversible at higher temperatures.[2] If the reaction is run at an excessively high temperature for an extended period to force completion, the reverse reaction can become significant, leading to a lower yield of the desired product. It is important to determine the optimal temperature that balances a reasonable reaction rate with minimizing the retro-Diels-Alder reaction.
Key Experimental Protocols
Pilot-Scale Fukuyama's Diels-Alder Cycloaddition
This protocol is adapted from the known multi-gram scale synthesis for a pilot plant setting.[13][14][15]
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and inert gas inlet.
-
1,2-dihydropyridine precursor
-
Acrolein (freshly distilled)
-
MacMillan's catalyst
-
Anhydrous and degassed solvent (e.g., Toluene)
Procedure:
-
Charge the reactor with the 1,2-dihydropyridine precursor and the anhydrous, degassed solvent under an inert atmosphere.
-
Cool the mixture to the optimized reaction temperature (e.g., -20 °C to 0 °C) using the reactor jacket.
-
In a separate vessel, prepare a solution of MacMillan's catalyst in the same solvent.
-
Slowly add the catalyst solution to the reactor while maintaining the temperature.
-
Begin the controlled, slow addition of freshly distilled acrolein to the reaction mixture over several hours. The addition rate should be carefully controlled to manage the reaction exotherm.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).
-
Proceed with the work-up and extraction protocol.
Pilot-Scale Alkene Metathesis (Ring-Closing Metathesis)
This protocol provides a general framework for the ring-closing metathesis step.
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, temperature probe, and inert gas sparging tube.
-
Diene precursor for cyclization
-
Ruthenium-based metathesis catalyst (e.g., Grubbs II or Hoveyda-Grubbs II)
-
Anhydrous and degassed solvent (e.g., Dichloromethane or Toluene)
Procedure:
-
Charge the reactor with the diene precursor and the anhydrous, degassed solvent under an inert atmosphere.
-
Heat the solution to the desired reaction temperature (e.g., reflux) while sparging with a slow stream of inert gas (e.g., argon or nitrogen) to facilitate the removal of ethylene.[7]
-
In a separate glovebox or under an inert atmosphere, weigh the metathesis catalyst.
-
Add the catalyst to the reaction mixture. For larger scales, adding the catalyst in portions may be beneficial.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and quench by adding a reagent that deactivates the catalyst (e.g., ethyl vinyl ether).
-
Concentrate the reaction mixture and proceed with purification.
Data Presentation
Table 1: Typical Reaction Parameters for Key Steps (Lab vs. Pilot Scale)
| Parameter | Fukuyama's Diels-Alder (Lab Scale) | Fukuyama's Diels-Alder (Pilot Scale) | Alkene Metathesis (Lab Scale) | Alkene Metathesis (Pilot Scale) |
| Scale | 1-50 g | 1-10 kg | 1-10 g | 0.5-5 kg |
| Temperature | -20 to 25 °C | -10 to 10 °C (Tighter control) | 25 to 80 °C | 40 to 110 °C |
| Catalyst Loading | 5-20 mol% | 2-10 mol% | 0.5-5 mol% | 0.1-2 mol% |
| Reaction Time | 12-48 hours | 18-72 hours | 2-24 hours | 4-36 hours |
| Solvent Volume | 10-20 mL/g | 5-15 L/kg | 20-100 mL/g | 10-50 L/kg |
Note: These are generalized ranges and should be optimized for the specific this compound synthesis.
Visualizations
Caption: High-level workflow for the scaled-up synthesis of this compound.
Caption: A logical approach to troubleshooting low yields in key synthetic steps.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metathesis Catalyst Inhibition - ChemistryViews [chemistryviews.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Asymmetric total synthesis of (+)-luciduline: toward a general approach to related Lycopodium alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Method validation for the quantitative analysis of Luciduline.
This technical support center provides guidance and troubleshooting for the method validation of Luciduline quantitative analysis, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS). The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for the quantitative analysis of this compound?
A1: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly suitable technique.[1] It offers high sensitivity, selectivity, and speed, which is crucial for analyzing complex matrices like biological samples or natural product extracts.[2][3] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, but may lack the sensitivity and selectivity of MS, especially for trace-level quantification.[4][5]
Q2: I am observing significant peak tailing for this compound in my chromatogram. What are the possible causes?
A2: Peak tailing for a basic compound like this compound, a Lycopodium alkaloid, can be caused by several factors:
-
Secondary Silanol (B1196071) Interactions: Active silanol groups on the surface of the silica-based C18 column can interact with the basic nitrogen atom of this compound.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.
-
Low pH of Mobile Phase: While a low pH is often used to protonate basic analytes and improve retention in reversed-phase chromatography, a pH that is too low can sometimes exacerbate interactions with certain column chemistries.
-
Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can lead to poor peak shape.[6]
Q3: What are the key parameters to assess during method validation for this compound quantification?
A3: According to international guidelines (e.g., ICH Q2(R1)), the core validation parameters for a quantitative analytical procedure include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7][8][9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The stability of the analyte in the sample matrix under specific storage and processing conditions.[10][11]
Q4: How can I mitigate matrix effects in my LC-MS/MS analysis of this compound from plasma samples?
A4: Matrix effects, such as ion suppression or enhancement, are a common challenge in bioanalysis.[3] To mitigate them:
-
Effective Sample Preparation: Use a robust sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[12][13] Protein precipitation is a simpler but often less clean method.[3]
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components that may cause ion suppression.[3]
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) is ideal as it co-elutes and experiences similar matrix effects to the analyte, thus providing more accurate quantification.
-
Dilution: Diluting the sample can reduce the concentration of interfering components, but ensure the analyte concentration remains above the LOQ.
Experimental Protocols
Protocol 1: UPLC-MS/MS Method for this compound Quantification
This protocol is a representative example for the quantitative analysis of this compound.
-
Chromatographic Conditions:
-
System: Waters ACQUITY UPLC I-Class or similar.[14]
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[15]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
System: Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.[14]
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 500 °C.[14]
-
Cone Gas Flow: 150 L/hr.
-
Desolvation Gas Flow: 800 L/hr.[14]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by infusing standard solutions.
-
Protocol 2: Sample Preparation from Rat Plasma
-
Protein Precipitation:
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for analysis.
-
Data Presentation: Method Validation Summary
The following tables represent typical data that would be generated during method validation.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Regression Equation | y = mx + c |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Accuracy (% Recovery) | Precision (RSD %) Intra-day (n=6) | Precision (RSD %) Inter-day (n=18) |
| LLOQ | 1.0 | 95 - 105% | < 15% | < 15% |
| Low QC | 3.0 | 98 - 102% | < 10% | < 10% |
| Mid QC | 50 | 99 - 101% | < 8% | < 9% |
| High QC | 800 | 98 - 103% | < 7% | < 8% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3.0 | 88.5 | 94.2 |
| High | 800 | 91.2 | 96.8 |
Troubleshooting Guides
Issue 1: No or Low Signal Intensity
| Possible Cause | Troubleshooting Step |
| Instrument Not Tuned/Calibrated | Perform a system tune and mass calibration according to the manufacturer's protocol.[6] |
| Incorrect MS Parameters | Infuse a standard solution of this compound to optimize source parameters (capillary voltage, gas flows, temperatures) and MRM transitions. |
| Sample Degradation | Prepare fresh samples and standards. Investigate analyte stability under the storage and handling conditions.[10][16] |
| Ion Source Contamination | Clean the ESI probe, capillary, and cone/orifice.[6][17] |
| Mobile Phase Issues | Ensure mobile phase additives (e.g., formic acid) are fresh and at the correct concentration. Use LC-MS grade solvents.[6] |
Issue 2: Retention Time Shifts
| Possible Cause | Troubleshooting Step |
| Pump/Flow Rate Inconsistency | Check for leaks in the LC system. Purge the pumps to remove air bubbles. Verify the flow rate.[16] |
| Mobile Phase Composition Change | Prepare fresh mobile phase. Ensure accurate mixing if using an online mixer. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions between injections. |
| Column Temperature Fluctuation | Verify that the column oven is maintaining a stable temperature.[16] |
| Column Degradation | If shifts are gradual and persistent, the column may be degrading. Replace the column. |
Issue 3: High Background Noise or Contamination
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents/Additives | Use high-purity, LC-MS grade solvents and fresh additives. Avoid using water from Milli-Q or similar systems which can introduce contaminants.[17] |
| Sample Carryover | Inject a blank solvent run after a high-concentration sample to check for carryover. Optimize the injector wash method.[6] |
| Contaminated LC System | Flush the entire system with a strong solvent mixture (e.g., isopropanol/water). |
| Leaching from Tubing/Vials | Use appropriate vials and tubing (e.g., PEEK) and check for compatibility with your solvents. |
Visualizations
Caption: High-level workflow for analytical method validation.
Caption: A logical approach to troubleshooting LC-MS issues.
References
- 1. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 5. wjpmr.com [wjpmr.com]
- 6. zefsci.com [zefsci.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ashdin.com [ashdin.com]
- 9. benchchem.com [benchchem.com]
- 10. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Method validation in quantitative analysis of phase I and phase II metabolites of mitragynine in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 14. UPLC Separation and QTof–MS Identification of Major Alkaloids in Plumula Nelumbinis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic and excretion study of three alkaloids in rats using UPLC-MS/MS after oral administration of menispermi rhizoma capsules - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. ssi.shimadzu.com [ssi.shimadzu.com]
- 17. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
Technical Support Center: Improving the Blood-Brain Barrier Penetration of Luciduline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the blood-brain barrier (BBB) penetration of Luciduline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has a low brain-to-plasma concentration ratio in vivo. What are the potential causes and troubleshooting steps?
A1: A low brain-to-plasma ratio (Kp) is a common challenge indicating poor BBB penetration. Potential causes include:
-
Poor Physicochemical Properties: The derivative may be too polar, too large, or have too many hydrogen bond donors/acceptors.
-
Efflux Transporter Activity: The compound might be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump it out of the brain.
-
High Plasma Protein Binding: Extensive binding to plasma proteins reduces the free fraction of the drug available to cross the BBB.
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Rapid Metabolism: The compound may be quickly metabolized in the periphery, reducing the concentration available to enter the brain.
Troubleshooting Guide:
-
Physicochemical Property Assessment:
-
Determine the lipophilicity (LogP/LogD), polar surface area (PSA), molecular weight (MW), and number of hydrogen bond donors and acceptors of your derivative.
-
Compare these values to those typically associated with good BBB penetration (e.g., MW < 400 Da, LogP 1-3, PSA < 90 Ų).
-
-
In Vitro Efflux Transporter Assay:
-
Use cell lines overexpressing efflux transporters (e.g., MDCK-MDR1) to determine if your compound is a substrate. A high efflux ratio indicates active transport out of the cell.
-
-
Plasma Protein Binding Assay:
-
Measure the extent of plasma protein binding using techniques like equilibrium dialysis or ultrafiltration.
-
-
Metabolic Stability Assay:
-
Assess the metabolic stability of your compound in liver microsomes or hepatocytes.
-
Q2: My this compound derivative shows promising results in the PAMPA-BBB assay but fails in cell-based in vitro models. Why is there a discrepancy?
A2: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that only evaluates passive diffusion across an artificial lipid membrane.[1][2] It does not account for biological processes like active transport or metabolism.[1] Cell-based models, such as those using brain endothelial cells, provide a more complex and biologically relevant barrier that includes tight junctions and efflux transporters.[3][4][5][6]
Troubleshooting Guide:
-
Verify Cell Model Integrity:
-
Ensure the integrity of your cell-based model by measuring Transendothelial Electrical Resistance (TEER) and the permeability of a known paracellular marker (e.g., Lucifer yellow).
-
-
Investigate Efflux Transport:
-
The discrepancy strongly suggests your compound is an efflux transporter substrate. Perform bidirectional transport studies in your cell-based model. A significantly higher basal-to-apical transport compared to apical-to-basal transport confirms efflux.
-
-
Consider Metabolism:
-
Some brain endothelial cell models have metabolic activity. Assess the stability of your compound in the presence of the cells.
-
Q3: How can I rationally design this compound derivatives with improved BBB penetration?
A3: Rational design involves systematically modifying the chemical structure of this compound to optimize its physicochemical properties for BBB penetration.
Strategies for Structural Modification:
-
Increase Lipophilicity: Introduce small, lipophilic functional groups (e.g., methyl, ethyl, halogen) to increase the LogP value into the optimal range of 1-3.
-
Reduce Polar Surface Area (PSA): Mask polar functional groups (e.g., hydroxyl, amine) through esterification, etherification, or amidation to reduce the PSA to below 90 Ų.
-
Decrease Hydrogen Bonding Capacity: Reduce the number of hydrogen bond donors and acceptors.
-
Prodrug Approach: Temporarily mask polar functionalities with lipophilic moieties that can be cleaved enzymatically within the brain to release the active drug.
-
Reduce Efflux Recognition: Modify the structure to reduce its affinity for efflux transporters like P-gp. This can sometimes be achieved by altering stereochemistry or removing key recognition features.
Experimental Workflow for Optimizing BBB Penetration
The following diagram illustrates a typical workflow for the design, synthesis, and evaluation of this compound derivatives with enhanced BBB penetration.
Caption: A workflow for the iterative design and testing of this compound derivatives to improve blood-brain barrier penetration.
Hypothetical Data for this compound Derivatives
The following table presents hypothetical data for a series of this compound derivatives to illustrate how structural modifications can impact physicochemical properties and BBB permeability.
| Compound ID | Modification | MW (Da) | LogP | PSA (Ų) | PAMPA Pe (10⁻⁶ cm/s) | In Vitro Kp |
| This compound | Parent Compound | 207.32 | 1.9 | 20.3 | 3.5 | 0.15 |
| LUC-001 | O-Methylation | 221.35 | 2.3 | 12.5 | 6.8 | 0.45 |
| LUC-002 | N-Demethylation | 193.30 | 1.5 | 32.6 | 2.1 | 0.10 |
| LUC-003 | C-Fluoro addition | 225.31 | 2.1 | 20.3 | 4.2 | 0.25 |
| LUC-004 | Acetyl prodrug | 249.36 | 2.5 | 26.3 | 8.5 | 0.95 |
Key Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Objective: To assess the passive permeability of this compound derivatives across an artificial lipid membrane simulating the BBB.
Materials:
-
96-well filter plates (donor plates)
-
96-well acceptor plates
-
Brain lipid extract solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solutions (10 mM in DMSO)
-
High and low permeability reference compounds
Procedure:
-
Coat the filter membrane of the donor plate with the brain lipid solution and allow the solvent to evaporate.
-
Add buffer to the acceptor wells.
-
Prepare the donor solutions by diluting the test and reference compounds in PBS to a final concentration of 100 µM.
-
Add the donor solutions to the donor plate wells.
-
Assemble the PAMPA sandwich by placing the donor plate into the acceptor plate.
-
Incubate at room temperature for 4-18 hours.
-
After incubation, determine the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the following equation:
-
Pe = (-V_D * V_A / (Area * Time * (V_D + V_A))) * ln(1 - C_A(t) / C_equilibrium)
-
In Vitro Transwell BBB Model
Objective: To evaluate the permeability and efflux of this compound derivatives across a monolayer of brain endothelial cells.
Materials:
-
Transwell inserts (e.g., 24-well format)
-
Human or rodent brain microvascular endothelial cells (e.g., hCMEC/D3)
-
Cell culture medium and supplements
-
Lucifer yellow or other paracellular marker
-
Test compounds and reference compounds
Procedure:
-
Seed the brain endothelial cells on the apical side of the Transwell inserts and culture until a confluent monolayer is formed.
-
Verify the integrity of the monolayer by measuring the TEER and the permeability of Lucifer yellow.
-
For permeability assessment, add the test compound to the apical (donor) chamber.
-
At various time points, take samples from the basolateral (receiver) chamber.
-
To assess efflux, add the test compound to the basolateral chamber and sample from the apical chamber.
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
In Vivo Rodent Pharmacokinetic Study
Objective: To determine the brain-to-plasma concentration ratio (Kp) of a this compound derivative in a living organism.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Test compound formulated for intravenous or oral administration
-
Anesthesia and surgical tools for blood and tissue collection
-
Homogenization buffer and equipment
Procedure:
-
Administer the test compound to the animals at a specific dose.
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours), collect blood samples via tail vein or cardiac puncture.
-
At the final time point, euthanize the animals and perfuse the circulatory system with saline to remove blood from the brain.
-
Harvest the brains and homogenize them in buffer.
-
Extract the drug from plasma and brain homogenate samples.
-
Quantify the drug concentration in all samples using LC-MS/MS.
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point.
Hypothetical Signaling Pathway Modulation by a this compound Derivative
The following diagram illustrates a hypothetical signaling pathway within a neuron that could be modulated by a this compound derivative that has successfully penetrated the BBB. This example depicts the inhibition of a kinase cascade involved in neuroinflammation.
Caption: A hypothetical signaling pathway showing a this compound derivative inhibiting Kinase B, thereby preventing pro-inflammatory gene expression.
References
- 1. Investigating blood–brain barrier penetration and neurotoxicity of natural products for central nervous system drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Reducing the toxicity of Luciduline in cell-based and animal models.
Disclaimer: The following information is provided for research and informational purposes only. Currently, there is a notable scarcity of publicly available scientific literature specifically detailing the toxicity of Luciduline and methods for its reduction in cell-based and animal models. Much of the understanding of Lycopodium alkaloids is derived from studies of related compounds, such as Huperzine A. Therefore, this guide is based on general toxicological principles and methodologies that may be applicable to this compound. Researchers should exercise caution and conduct thorough dose-response studies.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the known toxicity profile of this compound? | Currently, the specific toxicity profile of this compound is not well-documented in publicly available scientific literature.[1] As a Lycopodium alkaloid, it may exhibit neurotoxic effects at high concentrations, similar to other acetylcholinesterase inhibitors. However, without specific studies, any discussion of its toxicity remains speculative. |
| Are there any known methods to specifically reduce this compound toxicity? | There are no validated, specific methods for reducing this compound toxicity. General strategies for mitigating the toxicity of bioactive compounds may be applicable. These can include optimizing the formulation to control release and reduce peak plasma concentrations, or co-administration with cytoprotective agents.[2] |
| How might this compound exert cytotoxic effects in cell-based models? | The precise mechanisms of this compound-induced cytotoxicity are not yet elucidated. However, alkaloids can induce cytotoxicity through various mechanisms, including the disruption of the cytoskeleton, induction of apoptosis, and generation of reactive oxygen species (ROS).[3][4] |
| What are the potential in vivo toxic effects of this compound in animal models? | Based on the pharmacology of related acetylcholinesterase inhibitors, potential in vivo toxic effects at high doses could include cholinergic side effects due to excessive acetylcholine (B1216132) accumulation.[5] These might manifest as neurological and systemic symptoms. However, specific toxicological studies on this compound are needed to confirm this. |
| Can antioxidants be used to mitigate this compound-induced toxicity? | The co-administration of antioxidants is a general strategy to counteract drug-induced toxicity that is mediated by oxidative stress.[6][7][8] If this compound's toxicity is found to involve the generation of reactive oxygen species, antioxidants could potentially be protective. This would need to be experimentally verified. |
| Are there any neuroprotective agents that could be co-administered with this compound? | Neuroprotective agents, such as glutamate (B1630785) antagonists and antioxidants, are used to limit excitotoxicity and oxidative stress.[9][10] If this compound exhibits neurotoxic properties, co-treatment with neuroprotective compounds could be a potential strategy to explore. |
Troubleshooting Guide for Experimental Studies
This guide addresses common issues encountered during the toxicological assessment of novel compounds like this compound.
In Vitro Cell-Based Assays
| Issue | Recommended Solution(s) |
| High variability in cytotoxicity assay results. | - Ensure consistent cell culture conditions: Use cells from a similar passage number, maintain consistent seeding density, and regularly check for mycoplasma contamination. - Check compound solubility and stability: Poor solubility can lead to inconsistent concentrations. Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) and stable in the culture medium for the duration of the experiment. Sonication or gentle warming may aid dissolution. - Verify pipetting accuracy: Use calibrated pipettes and proper technique to ensure accurate and consistent dosing. |
| Observed cytotoxicity at all tested concentrations. | - Expand the concentration range: Test a wider range of concentrations, including much lower ones, to identify a dose-response relationship. - Rule out assay interference: Some compounds can directly interact with assay reagents (e.g., reducing MTT tetrazolium salt). Run a cell-free control with this compound and the assay reagents to check for interference.[11] - Use multiple, mechanistically distinct assays: Compare results from a metabolic assay (e.g., MTT) with a membrane integrity assay (e.g., LDH release) to confirm cytotoxicity.[11] |
| Difficulty distinguishing between cytotoxic and cytostatic effects. | - Perform cell counting over time: A cytotoxic agent will cause a decrease in the number of viable cells, whereas a cytostatic agent will slow or halt proliferation without necessarily causing cell death.[11] - Utilize assays for apoptosis and necrosis: Techniques like Annexin V/Propidium Iodide staining can differentiate between different modes of cell death.[11] |
In Vivo Animal Models
| Issue | Recommended Solution(s) |
| Unexpected animal mortality at predicted "safe" doses. | - Re-evaluate the starting dose: The initial dose may be too high. Conduct a more thorough dose-range-finding study with smaller dose escalations. - Assess the formulation and route of administration: The vehicle or administration route may contribute to toxicity. Ensure the formulation is well-tolerated and the administration is performed correctly.[12][13] - Monitor for acute toxicity signs: Closely observe animals for clinical signs of toxicity immediately after dosing and at regular intervals. |
| High inter-animal variability in toxic response. | - Standardize animal characteristics: Use animals of the same age, sex, and strain, and ensure they are housed under identical environmental conditions. - Ensure consistent dosing: Inaccurate dosing can lead to significant variability. Ensure the formulation is homogenous and the dose volume is calculated and administered accurately for each animal's body weight. |
| No observable toxicity at the maximum feasible dose. | - Confirm drug exposure: Measure plasma or tissue concentrations of this compound to ensure it is being absorbed and reaching systemic circulation. - Consider longer-duration studies: Toxicity may only become apparent after repeated dosing over a longer period.[14] |
Quantitative Data on Toxicity Reduction
There is currently no available quantitative data specifically on the reduction of this compound toxicity. For comparative context, research on the related alkaloid Huperzine A has focused on its neuroprotective effects, which can be considered a form of toxicity reduction in the context of neurodegenerative disease models.
Table 1: Summary of Neuroprotective Effects of Huperzine A (as a comparator)
| Model | Insult/Toxin | Huperzine A Concentration/Dose | Observed Protective Effect | Reference |
| Primary Neuronal Cultures | Glutamate | Varies by study | Protection against excitotoxicity | [15] |
| Primary Neuronal Cultures | Aβ oligomers | Varies by study | Protection against amyloid-β induced injury | [12] |
| PC12 and SH-SY5Y cells | Excitotoxicity | Varies by study | Inhibition of intracellular calcium rise and ROS | [15] |
| Rat Spinal Cord Injury Model | Physical Trauma | Varies by study | Improved motor function, decreased apoptosis | [15] |
Note: This table is for illustrative purposes to show the type of data that would be relevant for this compound, should it become available.
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cell line (e.g., SH-SY5Y for neurotoxicity studies)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Annexin V/Propidium Iodide Assay for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Selected cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS by centrifugation at approximately 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: A generalized workflow for assessing the in vitro cytotoxicity of this compound using the MTT assay.
Caption: A hypothetical intrinsic apoptosis pathway that could be activated by a cytotoxic compound like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. imedpub.com [imedpub.com]
- 7. Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. vjneurology.com [vjneurology.com]
- 10. Neuroprotection - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. acs.org [acs.org]
- 14. jocpr.com [jocpr.com]
- 15. mdpi.com [mdpi.com]
Optimizing dosage and administration routes for in vivo studies of Luciduline.
Welcome to the technical support center for researchers conducting in-vivo studies with Luciduline. Due to the limited availability of published in vivo data for this compound, this resource provides a comprehensive guide to establishing optimal dosage and administration routes for your specific experimental needs. This center offers troubleshooting advice, frequently asked questions, and detailed experimental protocols based on best practices for novel alkaloid research.
Troubleshooting Guide
This guide addresses common challenges researchers may face during in vivo experiments with this compound and similar novel compounds.
| Issue | Potential Cause | Recommended Solution |
| No Observable Efficacy | - Insufficient Dosage: The administered dose may be too low to elicit a biological response. - Poor Bioavailability: this compound may have low oral bioavailability. - Rapid Metabolism/Clearance: The compound might be quickly metabolized and eliminated. - Inappropriate Route of Administration: The chosen route may not be optimal for absorption and distribution. | - Conduct a Dose-Response Study: Test a range of doses to identify the minimum effective dose. - Optimize Formulation: Consider using formulation strategies such as co-solvents (e.g., DMSO, PEG), or cyclodextrins to enhance solubility and absorption. - Pharmacokinetic (PK) Studies: If possible, conduct PK studies to determine the compound's half-life and inform dosing frequency. - Test Alternative Administration Routes: Evaluate intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) routes in addition to oral (PO) administration. |
| Unexpected Toxicity or Adverse Events (e.g., weight loss, lethargy, ruffled fur) | - Dosage Too High: The administered dose may exceed the maximum tolerated dose (MTD). - Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects. - Acute Systemic Reaction: The compound may be causing an immediate toxic response. | - Determine the MTD: Conduct a dose-escalation study to find the highest dose that does not cause significant toxicity. - Vehicle Control Group: Always include a control group that receives only the vehicle to rule out its toxicity. - Staggered Dosing: In initial studies, dose a small number of animals and observe for a period before dosing the entire cohort. - Monitor Clinical Signs: Regularly observe animals for any signs of toxicity and record them systematically. |
| High Variability in Experimental Results | - Inconsistent Dosing Technique: Variations in injection or gavage technique can lead to inconsistent dosing. - Animal-to-Animal Variation: Biological differences between animals can contribute to variability. - Formulation Instability: The this compound formulation may not be stable, leading to inconsistent concentrations. | - Standardize Administration Technique: Ensure all personnel are properly trained in the chosen administration technique. - Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. - Verify Formulation Stability: Prepare fresh formulations for each experiment and ensure this compound is fully dissolved or homogenously suspended. |
| Difficulty in Formulating this compound | - Poor Solubility: this compound may have low solubility in common aqueous vehicles. | - Solubility Testing: Test the solubility of this compound in various pharmaceutically acceptable vehicles (e.g., saline, PBS, 5% DMSO in saline, 10% Tween 80 in saline). - pH Adjustment: For salt forms of this compound, adjusting the pH of the vehicle may improve solubility. - Use of Excipients: Consider using solubilizing agents like cyclodextrins. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for my in vivo study of this compound?
A1: As there is no established in vivo dosage for this compound, it is crucial to perform a dose-range finding study. A common approach is to start with a low dose (e.g., 1-5 mg/kg) and escalate to higher doses (e.g., 10, 30, 100 mg/kg) in small groups of animals. The initial doses can be informed by any available in vitro cytotoxicity data.
Q2: Which administration route should I choose for this compound?
A2: The choice of administration route depends on the experimental goals.
-
Intravenous (IV): Provides 100% bioavailability and is useful for initial pharmacokinetic studies. However, it can be technically challenging.
-
Intraperitoneal (IP): Often results in higher bioavailability than oral administration and is technically easier than IV injection.[1]
-
Oral (PO) Gavage: Mimics the intended route of administration for many drugs in humans. However, bioavailability can be lower due to first-pass metabolism.[1]
-
Subcutaneous (SC): Can provide a slower release and more sustained exposure compared to IV or IP routes.
It is recommended to start with the route most relevant to the potential clinical application of this compound.
Q3: How often should I administer this compound?
A3: The dosing frequency depends on the half-life of this compound in the chosen animal model. A pharmacokinetic study is the best way to determine this. If PK data is unavailable, a common starting point for a new compound is once-daily administration.
Q4: What are the key parameters to monitor in a toxicity study?
A4: Key parameters include:
-
Clinical Signs: Observe for any changes in behavior, appearance, and activity levels.
-
Body Weight: Monitor body weight before and at regular intervals after dosing. Significant weight loss (e.g., >15-20%) is a common sign of toxicity.
-
Mortality: Record any deaths.
-
Gross Necropsy: At the end of the study, examine the organs for any visible abnormalities.
Q5: What vehicle should I use to formulate this compound?
A5: The choice of vehicle depends on the solubility of this compound. Start with simple aqueous vehicles like saline or PBS. If solubility is an issue, consider using a small percentage of a co-solvent like DMSO or a surfactant like Tween 80. Always include a vehicle-only control group in your experiments.
Data Presentation
The following tables provide a structured format for summarizing key quantitative data from your in vivo studies.
Table 1: Dose-Range Finding (DRF) / Maximum Tolerated Dose (MTD) Study Summary
| Animal Model (Strain, Sex, Age) | Route of Administration | Dose Level (mg/kg) | Number of Animals | Observed Clinical Signs | Effect on Body Weight (%) | Macroscopic Pathology Findings |
| e.g., C57BL/6 Mouse, M/F, 8 weeks | e.g., Oral (gavage) | [Dose 1] | [e.g., 3/sex] | [Describe observations] | [Calculate % change] | [Describe findings] |
| [Dose 2] | [e.g., 3/sex] | [Describe observations] | [Calculate % change] | [Describe findings] | ||
| [Dose 3] | [e.g., 3/sex] | [Describe observations] | [Calculate % change] | [Describe findings] |
Table 2: Pharmacokinetic (PK) Study Summary
| Animal Model | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | t½ (h) | Bioavailability (%) |
| e.g., Sprague-Dawley Rat | IV | [Dose] | - | - | 100 | ||
| PO | [Dose] | ||||||
| IP | [Dose] |
Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the curve, t½: Half-life.
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study
Objective: To determine a range of tolerated doses and identify the MTD of this compound.
Materials:
-
This compound
-
Appropriate vehicle
-
Rodents (e.g., mice or rats)
-
Dosing equipment (e.g., gavage needles, syringes)
-
Animal scale
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Dose Preparation: Prepare at least three dose levels of this compound (e.g., low, medium, high) and a vehicle control. Initial doses may be estimated from in vitro data.
-
Dosing: Administer a single dose of this compound or vehicle to small groups of animals (e.g., 3 per sex per group).
-
Clinical Observations: Observe the animals for clinical signs of toxicity at 1, 4, and 24 hours post-dose, and then daily for 14 days.
-
Body Weight Measurement: Record the body weight of each animal before dosing and at regular intervals throughout the study.
-
Necropsy: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy to examine organs for any abnormalities.
-
MTD Determination: The MTD is the highest dose that does not cause mortality, significant clinical signs of toxicity, or more than a 15-20% reduction in body weight.
Protocol 2: Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound after administration by different routes.
Materials:
-
This compound
-
Appropriate vehicle
-
Cannulated rodents (if performing serial blood sampling)
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
Procedure:
-
Animal Preparation: Use animals of a single sex and strain. For serial blood sampling, surgically implant cannulas in the jugular vein or carotid artery. Allow animals to recover.
-
Dosing: Administer a single dose of this compound via the desired routes (e.g., IV, PO, IP) to different groups of animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t½. Calculate oral bioavailability by comparing the AUC from the oral dose to the AUC from the IV dose.
Visualization
Signaling Pathway
This compound is a Lycopodium alkaloid and is suggested to have acetylcholinesterase (AChE) inhibitory activity. AChE inhibitors increase the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, which can be a therapeutic strategy for neurodegenerative diseases like Alzheimer's disease. The diagram below illustrates the general mechanism of action of an acetylcholinesterase inhibitor.
References
Technical Support Center: Troubleshooting Unexpected Side Reactions in Luciduline Synthesis
Welcome to the technical support center for the synthesis of Luciduline. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges and unexpected side reactions encountered during the synthesis of this complex Lycopodium alkaloid. The following troubleshooting guides and frequently asked questions (FAQs) are based on established synthetic routes and aim to provide practical solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategic challenges in the total synthesis of this compound?
A1: The total synthesis of this compound presents several key challenges, primarily centered around the construction of its rigid tetracyclic core with the correct stereochemistry. The most frequently employed strategies involve key reactions such as intramolecular nitrone-olefin cycloadditions, Diels-Alder reactions, and alkene metathesis to construct the key ring systems.[1] A significant hurdle is controlling the stereoselectivity of these reactions to obtain the desired diastereomer of this compound.
Q2: I am observing the formation of multiple isomers during the key intramolecular nitrone-olefin cycloaddition. How can I improve the regioselectivity?
A2: The regioselectivity of the intramolecular nitrone-olefin cycloaddition is a known challenge and is highly dependent on the structure of the precursor. The tether connecting the nitrone and the olefin plays a crucial role in directing the cycloaddition.[2][3] Formation of the desired bridged bicyclic system is often in competition with the formation of a fused bicyclic system. It has been demonstrated that conducting the reaction under thermodynamic control, for example, by using higher temperatures and longer reaction times, can favor the formation of the desired, more stable regioisomer.[4]
Q3: My Diels-Alder reaction to form the bicyclo[3.3.1]nonane core is resulting in a mixture of endo and exo products. How can I improve the stereoselectivity?
A3: Achieving high stereoselectivity in the Diels-Alder reaction is critical for a successful this compound synthesis. The endo/exo selectivity is influenced by several factors, including the choice of catalyst, solvent, and temperature. The use of a chiral catalyst, such as MacMillan's catalyst in the context of a Fukuyama's Diels-Alder reaction, has been shown to provide high enantioselectivity.[1][5] The choice of solvent can also have a significant impact; for instance, less polar solvents like dichloromethane (B109758) or chloroform (B151607) have been shown to improve stereoselectivity in some Diels-Alder reactions.[6][7] Optimization of the reaction temperature is also crucial, as the endo product is often the kinetic product, favored at lower temperatures, while the exo product may be favored at higher temperatures.[8]
Q4: I am having difficulty with the ring-closing metathesis (RCM) step in my synthesis, leading to low yields and starting material recovery. What are the potential issues?
A4: Ring-closing metathesis is a powerful tool in this compound synthesis, but its efficiency can be hampered by several factors. Catalyst choice is paramount; Grubbs' or Hoveyda-Grubbs catalysts are commonly used, but their activity can be substrate-dependent. Catalyst poisoning by impurities or coordinating functional groups in the substrate can inhibit the reaction. Ensuring the purity of the diene precursor and using a sufficiently high catalyst loading are important. Additionally, the reaction is typically run under high dilution to favor the intramolecular cyclization over intermolecular oligomerization.
Troubleshooting Guide for Key Reactions
This section provides a detailed breakdown of potential issues, their causes, and recommended solutions for the critical steps in this compound synthesis.
Table 1: Troubleshooting the Intramolecular Nitrone-Olefin Cycloaddition
| Observed Problem | Potential Cause | Recommended Solution |
| Formation of undesired regioisomer (fused vs. bridged) | Reaction is under kinetic control, favoring the formation of the less stable isomer. | Switch to thermodynamic control by increasing the reaction temperature and prolonging the reaction time. The nature of the substituent on the dipolarophile can also influence regioselectivity.[4] |
| Low yield of cycloadduct | Decomposition of the nitrone intermediate at high temperatures. | If thermodynamic conditions are too harsh, consider a two-step procedure where the nitrone is pre-formed at a lower temperature and then gently heated to induce cycloaddition. |
| Formation of diastereomers | Poor facial selectivity in the cycloaddition. | The stereochemistry of the tether connecting the nitrone and olefin is critical. Ensure the stereocenters in the precursor are correctly established. The use of chiral auxiliaries on the nitrone has been shown to control diastereoselectivity in similar systems.[9] |
Table 2: Troubleshooting the Diels-Alder Reaction
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield of the desired cycloadduct | 1. Unfavorable reaction conditions (temperature, solvent).2. Poor reactivity of the diene or dienophile. | 1. Optimize the reaction temperature; some reactions require heat while others proceed at room temperature.[8] Screen different solvents to find one that enhances the reaction rate. 2. The diene must be in the s-cis conformation. Using cyclic dienes which are locked in this conformation can improve reactivity.[8] |
| Formation of a mixture of endo and exo isomers | Lack of stereocontrol in the cycloaddition. | Adjust the reaction temperature; the endo product is often kinetically favored at lower temperatures.[8] The use of a suitable chiral catalyst (e.g., MacMillan's catalyst) can significantly improve stereoselectivity.[10] |
| Formation of multiple regioisomers with unsymmetrical dienes/dienophiles | Poor control over the regioselectivity of the cycloaddition. | The regioselectivity is governed by the electronic properties of the substituents. The most electron-rich carbon of the diene typically bonds to the most electron-poor carbon of the dienophile.[8] Lewis acid catalysts can enhance this selectivity. |
Experimental Protocols
Key Experiment: Asymmetric Diels-Alder Reaction (Barbe et al. approach)[1][11]
This protocol describes the asymmetric Diels-Alder reaction between a 1,2-dihydropyridine and acrolein, a key step in the synthesis of (+)-Luciduline.
Materials:
-
1,2-dihydropyridine precursor
-
Acrolein
-
MacMillan's catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one)
-
An appropriate acid co-catalyst (e.g., trifluoroacetic acid)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the MacMillan's catalyst (typically 5-20 mol%) and the acid co-catalyst in the anhydrous solvent at the desired temperature (e.g., -78 °C) under an inert atmosphere, add the 1,2-dihydropyridine precursor.
-
Stir the mixture for a short period to allow for the formation of the active catalyst-substrate complex.
-
Slowly add freshly distilled acrolein to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired Diels-Alder adduct.
Visualizations
Logical Workflow for Troubleshooting this compound Synthesis
References
- 1. Asymmetric total synthesis of (+)-luciduline: toward a general approach to related Lycopodium alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intramolecular cycloaddition of nitrones in total synthesis of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Intramolecular nitrone dipolar cycloadditions: control of regioselectivity and synthesis of naturally-occurring spirocyclic alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A stereoselective intramolecular 1,3-dipolar nitrone cycloaddition for the synthesis of substituted chromanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
Validation & Comparative
A Comparative Analysis of Luciduline and Huperzine A as Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the acetylcholinesterase (AChE) inhibitory activity of Luciduline and Huperzine A. Acetylcholinesterase is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of this enzyme is a key therapeutic strategy for managing symptoms of neurodegenerative diseases such as Alzheimer's disease.[1] While Huperzine A is a well-characterized and potent AChE inhibitor, it is important to note that publicly available scientific literature on the direct AChE inhibitory activity of this compound is notably scarce. This comparison, therefore, presents the extensive data available for Huperzine A and highlights the current knowledge gap regarding this compound.
Introduction to the Compounds
This compound is a Lycopodium alkaloid originally isolated from Lycopodium lucidulum. It is recognized for its complex chemical structure, and its synthesis has been a subject of scientific investigation.[2] However, its biological activity, particularly its capacity for acetylcholinesterase inhibition, is not well-documented in existing literature.
Huperzine A is a sesquiterpene alkaloid extracted from the club moss Huperzia serrata.[3] It has a long history of use in traditional Chinese medicine and has been extensively studied for its potent and selective AChE inhibitory properties.[3][4] This has positioned Huperzine A as a promising candidate for the therapeutic intervention of neurodegenerative conditions like Alzheimer's disease.[5]
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of a compound against an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). A lower value for both of these parameters signifies higher potency.
Data on the direct AChE inhibitory activity of this compound, including its IC50 and Ki values, are not available in the reviewed scientific literature.
In contrast, Huperzine A is a highly potent AChE inhibitor, with numerous studies reporting its IC50 and Ki values.
| Compound | Target Enzyme | IC50 Value (nM) | Ki Value (nM) | Selectivity | Source Organism of Enzyme |
| This compound | Acetylcholinesterase | Data not available | Data not available | Data not available | Data not available |
| Huperzine A | Acetylcholinesterase | 82[3][6][7] | 7[6], 24.9[3] | 900-fold for AChE over BuChE[3] | Rat Cortex[3] |
Note: The IC50 and Ki values for Huperzine A can vary slightly between studies depending on the experimental conditions and the source of the enzyme.
Mechanism of Action and Binding Sites
This compound: Due to the lack of studies on its inhibitory activity, the mechanism of action for this compound as an AChE inhibitor has not been experimentally determined.
Huperzine A: Huperzine A is characterized as a reversible, selective, and potent inhibitor of AChE.[8] Its mechanism is a mixed-competitive type.[8] It interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the acetylcholinesterase enzyme.[9] This dual binding contributes to its high affinity and potency.[10] The structure of Huperzine A complexed with AChE has been determined by X-ray crystallography, providing detailed insights into its binding orientation.[7][11] Docking studies predict that its ammonium (B1175870) group interacts with key residues such as Trp84, Phe330, Glu199, and Asp72 at the catalytic site, and with Trp279 at the peripheral site.[9][12] Its high selectivity for acetylcholinesterase over butyrylcholinesterase (BuChE) is a significant advantage, potentially resulting in fewer side effects.
Experimental Protocols: In Vitro Acetylcholinesterase Inhibition Assay
The standard method for determining the acetylcholinesterase inhibitory activity of a compound in vitro is the spectrophotometric method developed by Ellman.[13] This colorimetric assay is widely used due to its simplicity, reliability, and adaptability to a microplate format, making it suitable for high-throughput screening.[14][15]
Principle: The assay is based on the reaction of thiocholine, produced from the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh) by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This reaction forms a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the AChE activity. The presence of an inhibitor reduces the rate of this reaction.[13]
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from Electrophorus electricus)
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution (Substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
Test compounds (e.g., this compound, Huperzine A) dissolved in an appropriate solvent (e.g., DMSO)
-
Microplate reader
-
96-well microplates
Procedure:
-
Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer. Prepare a series of dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound dilution (or solvent for control), and the AChE solution to each well.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[13][14]
-
Reaction Initiation: Add the substrate (ATCI) and the chromogen (DTNB) to each well to start the enzymatic reaction.[13][14]
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes) using a microplate reader.[14]
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. The percentage of inhibition is determined relative to the control (no inhibitor). The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13]
Comparative Workflow and Signaling Pathway Visualization
The following diagrams illustrate the logical workflow for comparing the AChE inhibitory activity and the general signaling pathway at a cholinergic synapse.
Caption: Workflow comparing the available data for this compound and Huperzine A.
Caption: Inhibition of acetylcholine breakdown at the synaptic cleft.
Conclusion
The comparison between this compound and Huperzine A in terms of their acetylcholinesterase inhibitory activity is currently one-sided. Huperzine A is a well-established, potent, and selective AChE inhibitor with a clearly defined mechanism of action and a wealth of supporting experimental data. It serves as a benchmark for novel inhibitor development. Conversely, this compound remains an uncharacterized compound in the context of AChE inhibition. The absence of data for this compound underscores a significant gap in the scientific literature and presents an opportunity for future research. To ascertain the potential of this compound as an AChE inhibitor, it would be necessary to perform in vitro enzymatic assays, such as the Ellman method described, to determine its IC50 and Ki values, followed by kinetic and structural studies to elucidate its mechanism of action.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric total synthesis of (+)-luciduline: toward a general approach to related Lycopodium alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacology and therapeutic potential of (−)-huperzine A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (-)-Huperzine A: Clinical Applications and Mechanism of Action_Chemicalbook [chemicalbook.com]
- 5. What is the mechanism of Huperzine A? [synapse.patsnap.com]
- 6. apexbt.com [apexbt.com]
- 7. Huperzine A - Wikipedia [en.wikipedia.org]
- 8. actamedica.lfhk.cuni.cz [actamedica.lfhk.cuni.cz]
- 9. Prediction of the binding sites of huperzine A in acetylcholinesterase by docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual Binding Site and Selective Acetylcholinesterase Inhibitors Derived from Integrated Pharmacophore Models and Sequential Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Neuroprotective Phytochemicals in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
The pursuit of effective neuroprotective strategies is a cornerstone of Alzheimer's disease (AD) research. This guide provides a comparative analysis of three promising phytochemicals—Berberine, Luteolin, and Xanthohumol—that have demonstrated significant neuroprotective effects in preclinical AD models. We present a comprehensive overview of their performance, supported by experimental data, detailed methodologies, and mechanistic insights to inform further research and drug development efforts.
Comparative Efficacy of Neuroprotective Phytochemicals
The following tables summarize the quantitative data on the efficacy of Berberine, Luteolin, and Xanthohumol in various in vitro and in vivo models of Alzheimer's disease.
In Vitro Efficacy
| Compound | Target/Assay | Model System | IC50 Value | Citation(s) |
| Berberine | Acetylcholinesterase (AChE) Inhibition | Electric Eel AChE | 3.45 µM | [1] |
| β-secretase (BACE1) Inhibition | In vitro assay | Good binding affinity | [2] | |
| Aβ Aggregation Inhibition | Thioflavin T assay | ~60% inhibition at 100 µM | [3] | |
| Luteolin | Acetylcholinesterase (AChE) Inhibition | Not specified | Moderate inhibition | [1] |
| β-secretase (BACE1) Inhibition | In vitro assay | 13.75 ± 0.26 µM | [4] | |
| Aβ Aggregation Inhibition | Not specified | Potent inhibitor | [5] | |
| Xanthohumol | Acetylcholinesterase (AChE) Inhibition | Not specified | Not specified | [6] |
| β-secretase (BACE1) Inhibition | N2a/APP cells | Reduction in Aβ production at 0.75 and 3 µM | [5] | |
| Aβ Aggregation Inhibition | Thioflavin T assay | ~90% inhibition at 2.5 µM | [7] |
In Vivo Efficacy (Morris Water Maze in AD Mouse Models)
| Compound | Animal Model | Dosage | Key Findings | Citation(s) |
| Berberine | APP/PS1 mice | Not specified | Decreased escape latency and increased time in target quadrant. | [8] |
| STZ-induced AD rats | 20 mg/kg | Reduced escape latency. | [9] | |
| Combined AD and T2DM rat model | 150 mg/kg | Reduced escape latency. | [10] | |
| Luteolin | STZ-induced AD rats | Not specified | Reduced escape latency and increased time in target quadrant. | [11] |
| Aβ (1-40)-induced AD rats | 5, 10 mg/kg | Improved spatial performance and reference memory. | [6] | |
| Xanthohumol | APP/PS1 mice | 30 and 90 mg/kg body weight | Reduced escape latency and increased residence time in the target quadrant. | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE by quantifying the formation of 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored product, from the reaction of thiocholine (B1204863) (produced by AChE-mediated hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The rate of TNB formation is proportional to AChE activity and can be measured spectrophotometrically at 412 nm.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate (B84403) Buffer, pH 8.0.
-
AChE Solution: Prepare a working solution of AChE (from electric eel) in the assay buffer.
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.
-
Substrate Solution: Prepare a 14-15 mM stock solution of acetylthiocholine (B1193921) iodide (ATCI) in deionized water (prepare fresh).
-
Inhibitor Solutions: Dissolve test compounds in DMSO and prepare serial dilutions in the assay buffer.
-
-
Assay Procedure (96-well plate):
-
Add 25 µL of assay buffer to each well.
-
Add 5 µL of the test compound solution to the sample wells and 5 µL of assay buffer to the control wells.
-
Add 5 µL of AChE solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 5 µL of the substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound compared to the control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11]
-
β-Secretase (BACE1) FRET Assay
Principle: This is a fluorescence resonance energy transfer (FRET) based assay. A specific peptide substrate containing a fluorophore and a quencher is cleaved by BACE1, leading to the separation of the fluorophore and quencher and a subsequent increase in fluorescence. The rate of fluorescence increase is proportional to BACE1 activity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Typically a sodium acetate (B1210297) buffer at pH 4.5.
-
BACE1 Enzyme Solution: Dilute recombinant human BACE1 in assay buffer.
-
FRET Substrate Solution: Prepare a solution of the BACE1 FRET substrate in assay buffer.
-
Inhibitor Solutions: Dissolve test compounds in DMSO and prepare serial dilutions in the assay buffer.
-
-
Assay Procedure (384-well plate):
-
Add 2 µL of the test compound solution or vehicle (DMSO) to the appropriate wells.
-
Add 4 µL of the BACE1 enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the reaction by adding 4 µL of the FRET substrate solution to all wells.
-
Measure the fluorescence intensity (e.g., excitation at 320 nm and emission at 405 nm) kinetically over 30-60 minutes using a fluorescence plate reader.
-
-
Data Analysis:
Amyloid-β (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as amyloid fibrils. This assay measures the extent of Aβ aggregation by quantifying the increase in ThT fluorescence.
Protocol:
-
Reagent Preparation:
-
Aβ Peptide Solution: Prepare a stock solution of synthetic Aβ1-42 peptide in a suitable solvent like HFIP, then lyophilize and resuspend in a buffer such as 10 mM phosphate buffer (pH 7.4).
-
Inhibitor Solutions: Dissolve test compounds in a suitable solvent and prepare serial dilutions.
-
ThT Solution: Prepare a stock solution of ThT in the assay buffer.
-
-
Assay Procedure (96-well black plate):
-
Mix the Aβ peptide solution with the test compound or vehicle control in each well.
-
Incubate the plate at 37°C with continuous shaking to promote aggregation.
-
At specified time points, add the ThT solution to each well.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence of ThT alone.
-
Calculate the percentage of aggregation inhibition by comparing the fluorescence of samples with the inhibitor to the control (Aβ alone).
-
Determine the IC50 value for inhibition of Aβ aggregation.[3]
-
Morris Water Maze Test for Spatial Learning and Memory
Principle: This behavioral test assesses hippocampal-dependent spatial learning and memory in rodents. The animal is placed in a circular pool of opaque water and must learn to locate a hidden escape platform using distal spatial cues.
Protocol:
-
Apparatus: A circular water tank (e.g., 1.5 m in diameter) filled with opaque water. A small escape platform is submerged just below the water surface. The room should have various visual cues on the walls.
-
Acquisition Phase (Training):
-
For 4-5 consecutive days, each mouse undergoes multiple trials per day.
-
In each trial, the mouse is released from one of four starting positions and allowed to swim and find the hidden platform.
-
If the mouse does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
The mouse is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before being removed.
-
The escape latency (time to find the platform) and path length are recorded using a video tracking system.
-
-
Probe Trial (Memory Test):
-
On the day after the last training session, the platform is removed from the pool.
-
The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded.
-
-
Data Analysis:
-
During the acquisition phase, a decrease in escape latency and path length over the training days indicates learning.
-
In the probe trial, a significant preference for the target quadrant (more time spent) and more platform location crossings indicate good spatial memory.[14]
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of Berberine, Luteolin, and Xanthohumol are mediated through the modulation of various signaling pathways implicated in Alzheimer's disease pathogenesis.
Experimental Workflow for Evaluating Neuroprotective Compounds
Caption: A general experimental workflow for the evaluation of potential neuroprotective compounds for Alzheimer's disease.
Berberine: PI3K/Akt Signaling Pathway
Berberine exerts its neuroprotective effects, in part, by activating the PI3K/Akt signaling pathway. This pathway is crucial for promoting cell survival and reducing apoptosis. In the context of AD, activation of this pathway by Berberine can lead to the inhibition of glycogen (B147801) synthase kinase 3β (GSK-3β), a key enzyme involved in tau hyperphosphorylation.[4][15]
Caption: Berberine activates the PI3K/Akt pathway, leading to the inhibition of GSK-3β and reduced tau hyperphosphorylation.
Luteolin: JNK/p38 MAPK Signaling Pathway
Luteolin has been shown to mitigate neuroinflammation and neuronal apoptosis by inhibiting the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are activated by stressors such as amyloid-beta and lead to the production of pro-inflammatory cytokines and ultimately, cell death.[16][17]
Caption: Luteolin inhibits Aβ-induced activation of JNK and p38 MAPK pathways, reducing neuroinflammation and apoptosis.
Xanthohumol: mTOR Signaling Pathway
Xanthohumol has been found to modulate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. Dysregulation of mTOR signaling is implicated in AD, affecting processes like autophagy, which is crucial for clearing aggregated proteins. By regulating the mTOR pathway, Xanthohumol can enhance autophagy and reduce the accumulation of pathological proteins like amyloid-beta.[12]
Caption: Xanthohumol inhibits the mTOR pathway, thereby promoting autophagy and enhancing the clearance of amyloid-beta aggregates.
Conclusion
Berberine, Luteolin, and Xanthohumol represent a promising class of naturally derived compounds with multifaceted neuroprotective properties relevant to Alzheimer's disease. Their ability to target key pathological features of AD, including amyloid-beta aggregation, tau hyperphosphorylation, neuroinflammation, and oxidative stress, through distinct yet overlapping signaling pathways, underscores their therapeutic potential. This comparative guide provides a foundation for researchers to evaluate and advance these and similar compounds in the drug development pipeline for Alzheimer's disease. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish their relative efficacy and guide the selection of the most promising candidates for clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Antioxidant Berberine-Derivative Inhibits Multifaceted Amyloid Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. boa.unimib.it [boa.unimib.it]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. Amyloid-β Aggregation Inhibitory and Neuroprotective Effects of Xanthohumol and its Derivatives for Alzheimer's Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dietary regulation of PI3K/AKT/GSK-3β pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mTOR signaling and Alzheimer's disease: What we know and where we are? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Search strategy analysis of Tg4-42 Alzheimer Mice in the Morris Water Maze reveals early spatial navigation deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of PI3K signaling pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the biological activity of different Lycopodium alkaloids.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the diverse biological activities exhibited by various Lycopodium alkaloids. These complex alkaloids, isolated from clubmosses of the Lycopodiaceae family, have garnered significant scientific interest for their potent pharmacological properties. Structurally, they are classified into four main types: lycopodine, lycodine, fawcettimine, and a miscellaneous group, each possessing unique skeletons that contribute to their varied biological effects.[1] This document summarizes key quantitative data, details the experimental protocols used for their evaluation, and presents visual diagrams of relevant pathways and workflows to facilitate understanding and further research.
Comparative Analysis of Biological Activities
Lycopodium alkaloids demonstrate a wide spectrum of pharmacological effects, with the most extensively studied being acetylcholinesterase (AChE) inhibition, neuroprotection, cytotoxicity, and anti-inflammatory activities.
The inhibition of AChE is a cornerstone therapeutic strategy for Alzheimer's disease, and several Lycopodium alkaloids have emerged as potent inhibitors.[1] Huperzine A is the most well-known, exhibiting potent, selective, and reversible AChE inhibition.[2] The data below compares the inhibitory concentrations (IC₅₀) of various alkaloids against AChE and butyrylcholinesterase (BuChE).
Table 1: Comparative AChE and BuChE Inhibitory Activities of Lycopodium Alkaloids
| Alkaloid | IC₅₀ AChE (µM) | IC₅₀ BuChE (µM) | Source Species | Reference |
|---|---|---|---|---|
| Huperzine A | 0.1 | >100 | Huperzia serrata | [3] |
| Huperzine B | 20.2 | - | Lycopodiastrum casuarinoides | |
| Huperzine C | 0.6 | - | Lycopodiastrum casuarinoides | |
| Lycocasuarine A | 0.94 ± 0.15 | 1.82 ± 0.12 | Lycopodiastrum casuarinoides | [4] |
| Lycocasuarine C | 0.24 ± 0.03 | 7.31 ± 0.42 | Lycopodiastrum casuarinoides | [4] |
| N-demethylhuperzinine | 1.9 | - | Lycopodiastrum casuarinoides | |
| Lycoparin C | 23.9 | - | Lycopodiastrum casuarinoides | |
| Lycosquarosine A | 127.6¹ | >233.1¹ | Huperzia squarrosa | |
| Acetylaposerratinine | 39.1¹ | >257.1¹ | Huperzia squarrosa | |
| Huperradine G | 0.876 ± 0.039 | - | Huperzia serrata | |
| Huperradine A | 13.125 ± 0.521 | - | Huperzia serrata | |
| Unnamed Alkaloid (7) | 16.18 ± 1.64 | - | Huperzia serrata | |
| Annotinine | >100 | >100 | Lycopodium annotinum | |
| Lycodoline | >100 | >100 | Lycopodium annotinum | |
| Acrifoline | 23 ± 2 | >100 | Lycopodium annotinum | |
| (-)-Huperzine A | 0.082 | - | Huperzia serrata | [2] |
¹Converted from µg/mL.
Beyond symptomatic treatment through AChE inhibition, certain alkaloids exhibit direct neuroprotective effects, shielding neuronal cells from damage induced by toxins or oxidative stress.
Table 2: Comparative Neuroprotective Effects of Lycopodium Alkaloids
| Alkaloid/Extract | Assay Model | Effect | Concentration | Source Species | Reference |
|---|---|---|---|---|---|
| New Lycopodine-type (1) | Hemin-induced HT22 cell damage | 21.45% increase in cell survival | 20 µM | Lycopodium japonicum | [5] |
| Known Analog (10) | Hemin-induced HT22 cell damage | 20.55% increase in cell survival | 20 µM | Lycopodium japonicum | [5] |
| Lycopodium Extract (Lyc) | Rotenone-induced PD rat model | Protected against dopaminergic neuronal loss | 50 mg/kg | Not Specified |[6][7] |
Several Lycopodium alkaloids have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.[8]
Table 3: Comparative Cytotoxicity of Lycopodium Alkaloids against Cancer Cell Lines
| Alkaloid/Extract | Cell Line(s) | IC₅₀ (µM) | Mechanism Highlights | Reference |
|---|---|---|---|---|
| Lycocasuarine A | Malignant melanoma (7 lines) | <10 | Not specified | [4] |
| Lycocasuarine C | Malignant melanoma (7 lines) | <10 | Not specified | [4] |
| 16-hydroxy-9-oxo-lycocasuarinine D | Lung cancer (6 lines) | <20 | Not specified | |
| Lycopodine | HeLa (Cervical cancer) | Not specified | Caspase-3 activation, apoptosis | [9] |
| Lycopodine | LnCaP, PC3 (Prostate cancer) | Not specified | Apoptosis, cell cycle arrest at G0/G1 | [10][11] |
| Nanoformulated L. clavatum extract | HCT15 (Colon cancer) | 130 | Apoptosis | [12] |
| L. clavatum extracts | MCF-7 (Breast cancer) | Dose-dependent | Activation of BAX, Caspase-3, Caspase-9 |[13] |
The anti-inflammatory properties of Lycopodium alkaloids and extracts have also been reported, primarily through the modulation of inflammatory mediators.
Table 4: Comparative Anti-inflammatory Activity of Lycopodium Alkaloids and Extracts
| Alkaloid/Extract | Assay Model | Effect | Concentration / Dose | Key Findings | Reference |
|---|---|---|---|---|---|
| Alkaloid Fraction (Lycopodium clavatum) | Acetic acid-induced capillary permeability (mice) | 32.1% inhibition | 500 mg/kg | Lycopodine is the major component (84.5%) | |
| Total Alkaloids (Lycopodiastrum casuarinoides) | Adjuvant-induced arthritis (rats) | Suppressed inflammatory responses | 20 & 40 mg/kg | Decreased TNF-α, IL-6, PGE2, COX-2, NF-κB | [14] |
| Huperzia serrata Alkaloid-Enriched Extract | LPS-stimulated BV-2 microglial cells | Reduced NO, PGE2, TNF-α, IL-6, IL-1β | 50-150 µg/mL | Downregulated p38 and ERK phosphorylation | [15] |
| Unnamed Alkaloid (1) | LPS-induced RAW 264.7 cells | IC₅₀ = 2.63 µM (NO inhibition) | - | - |[16] |
Key Experimental Methodologies
Detailed and standardized protocols are crucial for the accurate comparison of biological activities. Below are methodologies for the key assays cited in this guide.
This spectrophotometric assay is the most common method for measuring AChE activity.[17][18]
-
Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at 412 nm.[17][19]
-
Reagents:
-
0.1 M Phosphate (B84403) Buffer (pH 8.0)
-
10 mM DTNB solution in buffer
-
14-15 mM ATCI solution in deionized water
-
AChE enzyme solution
-
Test alkaloid solutions (dissolved in a suitable solvent like DMSO)
-
-
Procedure (96-well plate format):
-
Plate Setup: Designate wells for Blanks (buffer, DTNB, ATCI), Controls (buffer, enzyme, DTNB, solvent), and Test Samples (buffer, enzyme, DTNB, test alkaloid).
-
Pre-incubation: To the appropriate wells, add 140 µL of phosphate buffer, 10 µL of AChE solution, and 10 µL of DTNB. Add 10 µL of the test alkaloid solution or its solvent (for control).
-
Incubate the plate for 10-15 minutes at 25-37°C.
-
Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 5-10 minutes.
-
Calculation: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100
-
The IC₅₀ value is determined by plotting the percentage of inhibition against different concentrations of the alkaloid.
-
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[20][21][22]
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple, insoluble formazan (B1609692) precipitate.[21][23] The amount of formazan produced is directly proportional to the number of viable cells.
-
Reagents:
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
-
Procedure (96-well plate format):
-
Cell Seeding: Seed cells (e.g., HeLa, HT22, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.[20]
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of the test alkaloids. Include untreated and vehicle controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[24]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[20]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[24]
-
Measurement: Shake the plate gently and measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[23][24]
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control. The IC₅₀ value is calculated from the dose-response curve.
-
This assay evaluates the ability of a compound to protect neuronal cells from death induced by hemin (B1673052), a pro-oxidant that can trigger ferroptosis and other cell death pathways relevant to hemorrhagic stroke.[5][25][26]
-
Principle: Hemin induces oxidative stress and cell death in the HT22 mouse hippocampal cell line.[25] Neuroprotective compounds will increase the viability of cells co-treated with hemin. Cell viability is typically measured using the MTT assay or a luminescence-based ATP detection assay (e.g., CellTiter-Glo).[25]
-
Reagents:
-
HT22 cells and complete culture medium (DMEM with 10% FBS)
-
Hemin stock solution
-
Test alkaloid solutions
-
Reagents for viability assessment (e.g., MTT or CellTiter-Glo kit)
-
-
Procedure:
-
Cell Seeding: Seed HT22 cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.[25]
-
Treatment: Pre-treat cells with various concentrations of the test alkaloid for 1-2 hours.
-
Induction of Damage: Add hemin to the wells to a final concentration that induces significant cell death (e.g., 50-100 µM).[25] Include control wells (untreated) and hemin-only wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.[25]
-
Viability Assessment: Measure cell viability using the MTT assay (as described in 2.2) or another viability assay.
-
Calculation: The neuroprotective effect is calculated as the percentage increase in cell survival in the presence of the alkaloid compared to the hemin-only control.
-
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of complex processes.
The following diagram illustrates a typical workflow for the isolation and biological evaluation of Lycopodium alkaloids.
Caption: General workflow for Lycopodium alkaloid isolation and bioactivity screening.
This diagram shows the basic enzymatic reaction of acetylcholine (B1216132) breakdown and its inhibition by a Lycopodium alkaloid like Huperzine A.
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by Lycopodium alkaloids.
This diagram illustrates a potential mechanism for the cytotoxic activity of Lycopodium alkaloids, such as lycopodine, involving the intrinsic apoptosis pathway.
Caption: Simplified intrinsic apoptosis pathway induced by certain Lycopodium alkaloids.[9][13]
References
- 1. The Lycopodium alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. The pharmacology and therapeutic potential of (−)-huperzine A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of natural and synthetic huperzine-A on rat brain cholinergic function in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Lycopodium alkaloids with neuroprotective activities from Lycopodium japonicum Thunb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lycopodium Attenuates Loss of Dopaminergic Neurons by Suppressing Oxidative Stress and Neuroinflammation in a Rat Model of Parkinson’s Disease [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lycopodine from Lycopodium clavatum extract inhibits proliferation of HeLa cells through induction of apoptosis via caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lycopodine triggers apoptosis by modulating 5-lipoxygenase, and depolarizing mitochondrial membrane potential in androgen sensitive and refractory prostate cancer cells without modulating p53 activity: signaling cascade and drug-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of potential anti‐cancer activity of cationic liposomal nanoformulated Lycopodium clavatum in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The apoptotic effect of the Lycopodium clavatum extracts on MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suppressive effects of total alkaloids of Lycopodiastrum casuarinoides on adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-neuroinflammatory effects of alkaloid-enriched extract from Huperzia serrata on lipopolysaccharide-stimulated BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. japsonline.com [japsonline.com]
- 19. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. MTT (Assay protocol [protocols.io]
- 25. RIP1 and RIP3 mediate hemin-induced cell death in HT22 hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. RIP1 and RIP3 mediate hemin-induced cell death in HT22 hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for Luciduline Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is critical. Luciduline, a Lycopodium alkaloid, requires robust and validated analytical methods for its determination in various matrices. This guide provides an objective comparison of three common analytical techniques for this compound quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
This comparison is based on established methodologies for related alkaloids and serves as a framework for the cross-validation of these methods. Cross-validation is the process of verifying that different analytical methods produce consistent, reliable, and accurate results, ensuring data integrity across different analytical platforms.
Data Presentation: A Comparative Overview of Analytical Methods
The selection of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for each method, based on data from the analysis of structurally similar alkaloids.
| Parameter | HPLC-UV | GC-MS | UPLC-MS/MS |
| **Linearity (R²) ** | >0.999 | >0.998 | >0.999 |
| Limit of Detection (LOD) | 1.0 - 5.0 µg/mL | 0.1 - 0.5 µg/mL | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 5.0 - 15.0 µg/mL | 0.5 - 2.0 µg/mL | 0.05 - 0.5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 92 - 108% | 98 - 102% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
| Run Time | 15 - 30 minutes | 20 - 40 minutes | 5 - 10 minutes |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for reproducible results. The following are generalized protocols that can be adapted for the quantification of this compound.
Sample Preparation: Acid-Base Extraction
A common method for extracting alkaloids from a plant matrix is acid-base extraction.
-
Homogenization : Homogenize 1 gram of the dried and powdered plant material with 20 mL of 1% sulfuric acid in methanol (B129727).
-
Acidification and Extraction : Sonicate the mixture for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes. Collect the supernatant.
-
Basification : Adjust the pH of the supernatant to 9-10 with a concentrated ammonia (B1221849) solution.
-
Liquid-Liquid Extraction : Extract the basified solution three times with an equal volume of chloroform (B151607).
-
Evaporation and Reconstitution : Combine the chloroform extracts and evaporate to dryness under reduced pressure. Reconstitute the residue in a suitable solvent for analysis (e.g., methanol for HPLC and UPLC, or a derivatizing agent for GC-MS).
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for the quantification of alkaloids.
-
Chromatographic Conditions :
-
Column : Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient elution of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a wavelength determined by the UV absorption maximum of this compound.
-
Injection Volume : 10 µL.
-
-
Quantification : Construct a calibration curve by plotting the peak area of this compound standards against their known concentrations. Determine the concentration of this compound in the sample from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile alkaloids like this compound, a derivatization step is often necessary.
-
Derivatization : Silylation is a common derivatization technique for alkaloids. React the dried extract with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) at 70°C for 30 minutes.
-
Chromatographic Conditions :
-
Column : A capillary column with a 5% phenyl/95% dimethylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas : Helium at a constant flow rate.
-
Injector Temperature : 250°C.
-
Oven Temperature Program : Start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).
-
-
Mass Spectrometry :
-
Ionization Mode : Electron Ionization (EI).
-
Acquisition Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound.
-
-
Quantification : Use an internal standard and create a calibration curve based on the peak area ratio of the analyte to the internal standard.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers high sensitivity, selectivity, and speed, making it ideal for trace-level quantification.[1]
-
Chromatographic Conditions :
-
Column : A sub-2 µm particle size reversed-phase column (e.g., C18).
-
Mobile Phase : A rapid gradient of acetonitrile and water, both containing a small amount of an acid (e.g., 0.1% formic acid).
-
Flow Rate : 0.3 - 0.5 mL/min.
-
Injection Volume : 1 - 5 µL.
-
-
Mass Spectrometry :
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode : Multiple Reaction Monitoring (MRM), which involves selecting a precursor ion for this compound and monitoring specific product ions after fragmentation. This provides very high selectivity.
-
-
Quantification : An internal standard (ideally, a stable isotope-labeled version of this compound) is used to construct a calibration curve based on the peak area ratios.
Mandatory Visualization
The following diagrams illustrate the key workflows in the cross-validation of analytical methods for this compound quantification.
Caption: Experimental workflow for the cross-validation of analytical methods for this compound.
Caption: Relationship between analytical methods and key validation parameters.
References
Luciduline and its Potential in Neuroprotection: An In Vitro Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for novel neuroprotective agents is a cornerstone of modern neuroscience research, driven by the increasing prevalence of neurodegenerative diseases. Within the diverse landscape of natural compounds, Lycopodium alkaloids have emerged as a promising source of bioactive molecules. This guide provides a comparative analysis of the in vitro neuroprotective efficacy of Luciduline, a representative Lycopodium alkaloid, benchmarked against other known neuroprotective agents. Due to the limited direct experimental data on this compound's neuroprotective properties, this guide draws inferences from studies on its structural analogs and compares its potential with established compounds.
Comparative Efficacy of Neuroprotective Agents in Vitro
To provide a clear and objective comparison, the following tables summarize the in vitro neuroprotective effects of various compounds across different neuronal cell models and induced-stress conditions.
Table 1: In Vitro Neuroprotective Efficacy of Lycopodium Alkaloids
| Compound | Cell Line | Neurotoxic Insult | Concentration | Efficacy | Reference |
| This compound Analogs (from L. japonicum) | HT22 | Hemin (25 µM) | 20 µM | ~21% increase in cell survival | [1][2] |
| Huperzine A | NSC34 | Staurosporine, Thapsigargin, H₂O₂ | 10 µM | Up to 35% rescue of cell death | [3] |
| Embryonic Hippocampal NSCs | - | Low concentrations | Stimulated proliferation | [4] |
Table 2: In Vitro Neuroprotective Efficacy of Other Neuroprotective Agents
| Compound | Cell Line | Neurotoxic Insult | Concentration | Efficacy | Reference |
| Edaravone | HT22 | Glutamate | 1-100 µM | Dose-dependent reduction in cell death | [5] |
| Primary Rat Astrocytes | H₂O₂ | 1-100 µM | Dose-dependent reduction in cell death | [5] | |
| PC12 | Oxygen-Glucose Deprivation (OGD) | 1-100 µM | Reduced cell death | [6] | |
| N-acetylcysteine (NAC) | Primary Hippocampal Neurons | H₂O₂ (30 µM) | 100 µM | Significant enhancement of cell viability | [7] |
| Rat Sciatic Nerve Fibers | Cadmium | 1 mM | ~100% neuroprotection | [8] | |
| Memantine (B1676192) | Cultured Cortical Neurons | Hypoxia | 1 µM | Protection against hypoxic damage | [9] |
| Cerebellar Granule Cells | MPP+ (50 µM) | 1-50 µM | Dose-dependent protection | [10] |
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly used to assess neuroprotective efficacy.
Cell Viability Assays (MTT & XTT)
These colorimetric assays are fundamental for assessing the protective effect of a compound against a neurotoxic insult by measuring the metabolic activity of viable cells.
1. Cell Culture and Treatment:
-
Neuronal cells (e.g., HT22, SH-SY5Y, primary neurons) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of the test compound (e.g., this compound analogs, Edaravone) for a specified period (e.g., 2-24 hours).
-
A neurotoxic agent (e.g., Hemin, H₂O₂, glutamate) is then added to induce cell death. Control wells include untreated cells, cells treated with the neurotoxin alone, and cells treated with the test compound alone.
2. MTT Assay Protocol:
-
Following the treatment period, the culture medium is removed.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.
-
During this incubation, mitochondrial dehydrogenases in living cells convert the yellow MTT to purple formazan (B1609692) crystals.[11]
-
A solubilization solution (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.[12]
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.[11]
3. XTT Assay Protocol:
-
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is an alternative where the formazan product is water-soluble, simplifying the protocol.[13]
-
After treatment, an XTT labeling mixture is added to each well.
-
The plate is incubated for 2-4 hours at 37°C.[13]
-
Absorbance is measured directly at a wavelength between 450 and 500 nm.[13]
Apoptosis Assay (Annexin V Staining)
This assay identifies cells undergoing apoptosis, a form of programmed cell death.
1. Cell Preparation:
-
Cells are cultured and treated as described for the viability assays.
-
Both adherent and floating cells are collected to ensure all apoptotic cells are analyzed.
2. Staining Protocol:
-
Cells are washed with cold PBS and then resuspended in Annexin V binding buffer.
-
Annexin V-FITC (or another fluorochrome conjugate) and Propidium Iodide (PI) are added to the cell suspension.
-
The mixture is incubated in the dark for 15 minutes at room temperature.[14]
3. Flow Cytometry Analysis:
-
The stained cells are analyzed by flow cytometry.
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[14]
-
PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[14]
Visualization of Cellular Pathways and Workflows
Experimental Workflow for In Vitro Neuroprotection Assay
Signaling Pathways in Oxidative Stress-Induced Neuronal Death
Neuroprotective Mechanisms of Action
References
- 1. researchgate.net [researchgate.net]
- 2. New Lycopodium alkaloids with neuroprotective activities from Lycopodium japonicum Thunb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Huperzine A provides neuroprotection against several cell death inducers using in vitro model systems of motor neuron cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Huperzine A promotes hippocampal neurogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Edaravone, a free radical scavenger, protects components of the neurovascular unit against oxidative stress in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. In vitro assessment of the neurotoxic and neuroprotective effects of N-acetyl-L-cysteine (NAC) on the rat sciatic nerve fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of memantine demonstrated in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Comparative Guide to Luciduline and its Analogues
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship (SAR) of natural products is a cornerstone of designing novel therapeutics. This guide provides a comparative analysis of the Lycopodium alkaloid Luciduline and its analogues, focusing on their biological activities and the structural modifications that influence their potency. While a comprehensive SAR study on a synthetic library of this compound derivatives is not extensively documented in publicly available literature, by examining structurally related Lycopodium alkaloids, we can glean valuable insights into the key pharmacophoric features.
Comparative Biological Activity of this compound and Related Lycopodium Alkaloids
The primary biological activity associated with many Lycopodium alkaloids is the inhibition of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The neuroprotective effects of these alkaloids are also of significant interest.[3][4]
Below is a summary of the reported AChE inhibitory activities for this compound and a selection of its structurally related analogues. The data has been compiled from various studies to facilitate a comparative analysis.
| Compound | Structure | AChE Inhibitory Activity (IC₅₀, µM) | Source |
| This compound | Data not available in comparative studies | - | |
| Lycopodine | > 100 | [2] | |
| Huperzine A | 0.078 | [2] | |
| Lycodine | 1.8 | [2] | |
| Cermizine B | Structure not readily available | Weak activity | [2] |
Note: Direct IC₅₀ values for this compound in comparative AChE inhibition studies were not found in the reviewed literature. Huperzine A, a well-known Lycopodium alkaloid, is included as a potent reference compound.
Structure-Activity Relationship Insights
From the available data on related Lycopodium alkaloids, several structural features appear to be crucial for AChE inhibitory activity:
-
The Pyridine (B92270) Ring System: The presence and substitution pattern of the pyridine or a-pyridone ring, as seen in the lycodine-type alkaloids like Huperzine A, are critical for potent AChE inhibition.[2] This is in contrast to the quinolizidine (B1214090) skeleton of lycopodine-type alkaloids which generally show weaker activity.
-
Aromaticity and Planarity: The flat, aromatic structure of the pyridone ring in Huperzine A is thought to facilitate optimal binding to the active site of AChE.
-
Exocyclic Ethylidene Group: The exocyclic ethylidene moiety in Huperzine A is another key feature contributing to its high potency.
-
Overall Conformation: The rigid, cage-like structure of many Lycopodium alkaloids influences their interaction with biological targets.
Experimental Protocols
The following is a generalized protocol for the determination of acetylcholinesterase inhibitory activity, based on methodologies commonly cited in the literature for Lycopodium alkaloids.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle: This spectrophotometric method measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (B1204863) (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or other suitable source)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (this compound analogues)
-
Positive control (e.g., Galantamine or Huperzine A)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compounds, positive control, ATCI, and DTNB in appropriate solvents (e.g., DMSO for compounds, buffer for reagents).
-
In a 96-well plate, add phosphate buffer, the test compound solution at various concentrations, and the AChE solution.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate, ATCI, and the chromogenic reagent, DTNB.
-
Immediately measure the absorbance of the yellow product at a specific wavelength (typically 412 nm) at regular intervals for a set duration (e.g., 5 minutes) using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per unit time).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the SAR Workflow
The process of conducting a structure-activity relationship study can be visualized as a cyclical workflow.
Caption: General workflow for a structure-activity relationship (SAR) study.
Signaling Pathways
While the primary mechanism of action for many neuroprotective Lycopodium alkaloids is AChE inhibition, their effects can modulate various downstream signaling pathways. A simplified representation of the cholinergic signaling pathway and the role of AChE inhibitors is presented below.
Caption: Simplified cholinergic signaling pathway and the action of AChE inhibitors.
Conclusion
The exploration of this compound and its analogues within the broader family of Lycopodium alkaloids reveals a fascinating interplay between chemical structure and biological function. While specific SAR data for a wide range of synthetic this compound derivatives remains an area for future research, the comparative analysis of related natural products provides a solid foundation for guiding the design of novel neuroprotective agents. The potent acetylcholinesterase inhibitory activity of certain Lycopodium alkaloids, particularly those with a lycodine-type scaffold, underscores the therapeutic potential of this chemical class. Further synthesis and biological evaluation of this compound analogues are warranted to fully elucidate their SAR and unlock their potential for the treatment of neurodegenerative diseases.
References
- 1. The Chemistry and Biology of Lycopodium Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Lycopodium alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. New Lycopodium alkaloids with neuroprotective activities from Lycopodium japonicum Thunb - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Luciduline and Other Lycopodium Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The Lycopodium alkaloids, a diverse family of natural products isolated from club mosses, have long captivated synthetic chemists due to their intricate molecular architectures and promising biological activities. Among them, luciduline stands out as a structurally unique member. This guide provides an objective comparison of the seminal total syntheses of this compound, alongside representative synthetic strategies for other notable Lycopodium alkaloids, including lycopodine (B1235814) and fawcettimine (B102650). By presenting key quantitative data, detailed experimental protocols for pivotal reactions, and visual representations of synthetic logic, this document aims to serve as a valuable resource for researchers in the field of natural product synthesis and drug discovery.
Comparative Analysis of Total Syntheses
The efficiency and elegance of a synthetic route are paramount in providing access to complex natural products for further study. Here, we compare several landmark total syntheses of this compound, lycopodine, and fawcettimine, focusing on key metrics such as the number of steps and overall yield.
| Alkaloid | Synthetic Route | Starting Material | Number of Steps (Longest Linear Sequence) | Overall Yield (%) | Key Features |
| (±)-Luciduline | Oppolzer and Petrzilka (1976) | 5-Methylcyclohex-2-en-1-one | 7 | 27 | Intramolecular [3+2] nitrone-olefin cycloaddition |
| (±)-Luciduline | Szychowski and MacLean (1979) | 2-(2-Cyanoethyl)-5-methylcyclohex-2-en-1-one | 7 | Not explicitly stated | Construction of a key lactam intermediate |
| (+)-Luciduline | Barbe, Fiset, and Charette (2011) | Pyridine | 12 | Not explicitly stated | Asymmetric Diels-Alder reaction, ring-closing metathesis |
| (±)-Lycopodine | Stork et al. (1968) | m-Methoxy-β-phenylethyl bromide and malonic ester | ~13 | Not explicitly stated | Stereospecific intramolecular Michael addition |
| (±)-Fawcettimine | Heathcock et al. (1989) | 5-Methyl-2-cyclohexenone | 16 | ~10 | Tandem Michael addition-alkylation, intramolecular Mannich reaction |
Key Synthetic Strategies and Retrosynthetic Analysis
The strategic bond disconnections employed in the total synthesis of these complex alkaloids highlight the ingenuity of synthetic design. Below are graphical representations of the retrosynthetic logic for some of the discussed syntheses, generated using the DOT language.
Caption: Retrosynthetic analysis of the Oppolzer and Petrzilka synthesis of (±)-luciduline.
Caption: Retrosynthetic analysis of the Stork synthesis of (±)-lycopodine.
Experimental Protocols for Key Reactions
The successful execution of a total synthesis hinges on the precise implementation of key chemical transformations. Below are detailed experimental protocols for some of the pivotal reactions from the discussed syntheses.
Oppolzer and Petrzilka's Intramolecular [3+2] Nitrone-Olefin Cycloaddition for (±)-Luciduline
This reaction serves as the cornerstone of the Oppolzer and Petrzilka synthesis, rapidly assembling the core tricyclic skeleton of this compound.
Procedure: A solution of the N-alkenylhydroxylamine (1.0 equivalent) in toluene (B28343) is treated with paraformaldehyde (1.2 equivalents). The mixture is heated to reflux with azeotropic removal of water using a Dean-Stark trap for 4 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the tricyclic isoxazolidine.
Heathcock's Tandem Michael Addition-Alkylation for (±)-Fawcettimine
This powerful cascade reaction constructs the bicyclic core of fawcettimine with excellent stereocontrol.
Procedure: To a solution of lithium diisopropylamide (LDA), prepared by adding n-butyllithium (1.1 equivalents) to diisopropylamine (B44863) (1.2 equivalents) in tetrahydrofuran (B95107) (THF) at -78 °C, is added a solution of 5-methyl-2-cyclohexenone (1.0 equivalent) in THF at -78 °C. After stirring for 30 minutes, a solution of the requisite allylic bromide (1.1 equivalents) in THF is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel.
Conclusion
The total syntheses of this compound and other Lycopodium alkaloids represent significant achievements in the field of organic chemistry. The strategies employed, from elegant cycloadditions to powerful cascade reactions, provide a rich playbook for the construction of complex molecular architectures. This guide has aimed to provide a concise yet comprehensive comparison of these synthetic endeavors, offering valuable insights for researchers engaged in the synthesis of natural products and the development of novel therapeutics. The continued exploration of innovative synthetic methodologies will undoubtedly lead to even more efficient and versatile routes to these fascinating and biologically important molecules.
A Proposed Framework for the In Vivo Head-to-Head Comparison of Luciduline and Galantamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quest for novel therapeutics for neurodegenerative disorders has led to the investigation of numerous natural compounds. Galantamine, a well-established acetylcholinesterase (AChE) inhibitor and allosteric modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs), is a cornerstone in the symptomatic treatment of Alzheimer's disease.[1][2][3] Luciduline, a unique Lycopodium alkaloid, belongs to a class of compounds known for their neurological activities, yet it remains significantly understudied.[4][5] To date, no direct in vivo head-to-head comparative studies between this compound and galantamine have been published. This guide provides a comprehensive framework for such a comparison, detailing the necessary experimental protocols, data presentation structures, and visualizations to facilitate future research in this area. We will leverage the extensive existing data on galantamine as a benchmark for a proposed evaluation of this compound.
Comparative Overview of Mechanisms of Action
Galantamine exhibits a dual mechanism of action that contributes to its cognitive-enhancing effects.[3][6] It competitively and reversibly inhibits acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][7] This inhibition increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[6][7] Additionally, galantamine acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which sensitizes these receptors to acetylcholine, further amplifying the cholinergic signal.[1][8][9]
The mechanism of action for this compound has not been empirically determined. However, based on the known activities of other Lycopodium alkaloids, such as Huperzine A, it is hypothesized that this compound may also act as an AChE inhibitor.[4] Further research is required to elucidate any additional mechanisms, such as modulation of nAChRs or other neurotransmitter systems.
Signaling Pathway Diagrams
Caption: Galantamine's Dual Mechanism of Action.
Caption: Hypothesized Mechanism of Action for this compound.
Proposed In Vivo Head-to-Head Comparison: Experimental Design
To rigorously compare the in vivo efficacy and safety of this compound and galantamine, a multi-faceted experimental approach is proposed. This would involve utilizing established animal models of cognitive impairment and a battery of behavioral and biochemical assays.
Experimental Workflow
Caption: Proposed In Vivo Experimental Workflow.
Detailed Experimental Protocols
Animal Models of Cognitive Impairment
Pharmacologically-induced models are well-suited for initial screening. The scopolamine-induced amnesia model in rodents is a standard for evaluating pro-cognitive, cholinomimetic agents.[10][11] Scopolamine, a muscarinic receptor antagonist, induces transient cognitive deficits, particularly in learning and memory, which can be ameliorated by AChE inhibitors.
Behavioral Assays for Cognitive Function
-
Morris Water Maze (MWM): A widely used test for spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. Parameters to be measured include escape latency, path length, and time spent in the target quadrant during a probe trial.
-
Novel Object Recognition (NOR) Test: This assay assesses recognition memory. Mice are habituated to two identical objects. In the test phase, one object is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured.
-
Y-Maze Spontaneous Alternation: This test evaluates spatial working memory. The maze consists of three identical arms. The sequence of arm entries is recorded, and the percentage of spontaneous alternations (entering a different arm on each of the last three entries) is calculated.
Biochemical and Histological Assays
-
Ex Vivo Acetylcholinesterase (AChE) Activity Assay: Following the final behavioral test, brain tissue (e.g., hippocampus and cortex) will be collected. AChE activity will be measured using the Ellman method.[12][13] This will determine the degree of target engagement for both compounds.
-
Neurotransmitter Analysis: High-performance liquid chromatography (HPLC) can be used to quantify levels of acetylcholine and other relevant neurotransmitters in brain homogenates.
-
Histology: Brain sections can be examined for any signs of neurotoxicity or other morphological changes induced by the treatments.
Data Presentation: Comparative Tables
The following tables are structured to present the quantitative data that would be generated from the proposed in vivo studies. Data for galantamine from existing literature are included for reference, while the fields for this compound are placeholders for future experimental results.
Table 1: In Vivo Acetylcholinesterase Inhibition
| Compound | Animal Model | Dose | Brain Region | % AChE Inhibition (Mean ± SEM) | Time Point |
| Galantamine | Human | 16-24 mg/day | Cortex | 30-40%[14] | 3-12 months |
| Rat | 1-3 mg/kg (i.p.) | - | Data varies by study | 30-60 min | |
| This compound | Mouse | To be determined | Hippocampus | To be determined | To be determined |
| Mouse | To be determined | Cortex | To be determined | To be determined |
Table 2: Efficacy in Behavioral Models (Scopolamine-Induced Amnesia)
| Treatment Group | Morris Water Maze (Escape Latency, sec) | Novel Object Recognition (Discrimination Index) | Y-Maze (% Spontaneous Alternation) |
| Vehicle Control | Baseline | Baseline | Baseline |
| Scopolamine + Vehicle | Expected Increase | Expected Decrease | Expected Decrease |
| Scopolamine + Galantamine | Expected Decrease vs. Scopolamine | Expected Increase vs. Scopolamine | Expected Increase vs. Scopolamine |
| Scopolamine + this compound | To be determined | To be determined | To be determined |
Table 3: Pharmacokinetic & Safety Profile
| Parameter | Galantamine | This compound |
| Bioavailability | ~80-100% (oral)[2] | To be determined |
| Half-life | ~7 hours[2][7] | To be determined |
| Metabolism | Hepatic (CYP2D6, CYP3A4)[2][3][8] | To be determined |
| Common Adverse Effects | Nausea, vomiting, diarrhea, dizziness[7] | To be determined |
| LD50 | Dose-dependent | To be determined |
Conclusion and Future Directions
While galantamine is a well-characterized therapeutic agent, the potential of this compound remains largely unexplored. The experimental framework outlined in this guide provides a clear and robust pathway for a head-to-head in vivo comparison of these two compounds. Such a study is critical to determine if this compound holds promise as a novel cognitive enhancer. Key future research should focus on first establishing a dose-response relationship for this compound's effects on AChE activity and cognitive performance. Subsequently, the comprehensive behavioral and biochemical comparisons proposed herein will provide the necessary data to evaluate its therapeutic potential relative to an established clinical benchmark. Elucidating this compound's full pharmacological profile, including its mechanism of action and safety, will be paramount for any further drug development efforts.
References
- 1. Galantamine - Wikipedia [en.wikipedia.org]
- 2. Articles [globalrx.com]
- 3. Galantamine — a Novel Cholinergic Drug with a Unique Dual Mode of Action for the Treatment of Patients with Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Concise Total Syntheses of the Lycopodium Alkaloids (±)-Nankakurines A and B via this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Beyond in vitro data: a review of in vivo evidence regarding the allosteric potentiating effect of galantamine on nicotinic acetylcholine receptors in Alzheimer's neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Introduction - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. attogene.com [attogene.com]
- 14. benchchem.com [benchchem.com]
Validating the Target Engagement of Luciduline in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the cellular target engagement of luciduline, a Lycopodium alkaloid with putative acetylcholinesterase (AChE) inhibitory activity. Due to the limited publicly available data on this compound's direct biological activity, this guide uses the well-characterized AChE inhibitor, Huperzine A, as a benchmark for comparison. The provided protocols and data serve as a framework for researchers to investigate and validate the molecular target of this compound and similar natural products.
Data Presentation: Comparative Inhibitory Potency
The following table summarizes the quantitative data on the in vitro inhibitory potency of this compound and the comparator, Huperzine A, against acetylcholinesterase. It is important to note that direct experimental data for this compound's AChE inhibition is not widely available in the literature; the values presented are hypothetical and for illustrative purposes within this guide.
| Compound | Target | IC50 | Ki | Enzyme Source |
| This compound | Acetylcholinesterase (AChE) | Data Not Available | Data Not Available | N/A |
| Huperzine A | Acetylcholinesterase (AChE) | 82 nM[1] | 7 nM - 24.9 nM[1] | Rat Cortex[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to validate the target engagement of this compound.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay is a standard colorimetric method to determine the in vitro inhibitory activity of a compound against AChE.
Principle: The assay measures the activity of AChE by quantifying the rate of production of thiocholine (B1204863) from the substrate acetylthiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
0.1 M Phosphate (B84403) Buffer, pH 8.0
-
This compound and Huperzine A (or other test compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM DTNB solution in 0.1 M phosphate buffer, pH 8.0.
-
Prepare a 14 mM ATCI solution in deionized water. Prepare this solution fresh daily.
-
Prepare a working solution of AChE in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Prepare a serial dilution of this compound and Huperzine A in a suitable solvent (e.g., DMSO), and then dilute further in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of each concentration of the test compound solution.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10-15 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of the ATCI solution to all wells except the blank to start the reaction. To the blank wells, add 10 µL of deionized water.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-20 minutes.
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from all other wells.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of a compound to its target protein within intact cells.[2][3]
Principle: The binding of a ligand (e.g., this compound) to its target protein (AChE) can increase the protein's thermal stability. When cells are heated, proteins denature and aggregate. A ligand-bound protein will be more resistant to this thermal denaturation and remain soluble at higher temperatures. This change in thermal stability can be detected by quantifying the amount of soluble target protein at different temperatures.[2][3]
Materials:
-
Cell line expressing acetylcholinesterase (e.g., SH-SY5Y human neuroblastoma cells)
-
Cell culture medium and reagents
-
This compound and a known target binder (e.g., Huperzine A)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge capable of >15,000 x g
-
Reagents for protein quantification (e.g., BCA assay)
-
Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, etc.)
-
Primary antibody specific for acetylcholinesterase
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with either this compound (at various concentrations), a positive control (Huperzine A), or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS containing protease inhibitors and aliquot them into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample and normalize them.
-
Analyze the samples by Western blotting using a primary antibody against acetylcholinesterase.
-
Data Analysis:
-
Quantify the band intensity for AChE in each lane.
-
For each treatment group, normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the normalized band intensities against the temperature to generate a melting curve for each treatment condition.
-
A shift in the melting curve to a higher temperature in the presence of this compound compared to the vehicle control indicates target engagement.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the validation of this compound's target engagement.
References
- 1. The pharmacology and therapeutic potential of (−)-huperzine A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Framework for the Pharmacokinetic Analysis of Luciduline and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative study of the pharmacokinetic profiles of Luciduline and its derivatives. This compound, a Lycopodium alkaloid, and its analogs are of significant interest due to their potential as acetylcholinesterase inhibitors[1]. A thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) is critical for their development as therapeutic agents[1]. While there is a notable lack of publicly available in-vivo pharmacokinetic data for specific this compound derivatives, this document outlines the essential methodologies and data presentation structures required to conduct and report on such comparative analyses, paving the way for future research and development.
Data Presentation: A Template for Comparative Analysis
Effective comparison of pharmacokinetic profiles requires the clear and structured presentation of quantitative data. The following table provides a standardized template for summarizing key pharmacokinetic parameters. When data becomes available, this format will allow for straightforward comparison between this compound and its various derivatives.
| Derivative | Dose (mg/kg) & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) |
| This compound | ||||||
| Derivative A | ||||||
| Derivative B | ||||||
| Derivative C |
Table 1: Comparative Pharmacokinetic Parameters of this compound and Its Derivatives. This table should be populated with mean values and standard deviations for each parameter. Cmax : Maximum plasma concentration. Tmax : Time to reach Cmax. AUC (Area Under the Curve) : Total drug exposure over time. t1/2 : Elimination half-life. Bioavailability : The fraction of the administered dose that reaches systemic circulation.
Experimental Protocols
Reproducibility and validation are cornerstones of pharmacokinetic research. The following section details a generalized, yet comprehensive, experimental protocol for determining the pharmacokinetic profile of a this compound derivative in a preclinical animal model, such as Sprague-Dawley rats[1].
Animal Studies
-
Species and Strain: Sprague-Dawley rats are commonly used. Animals should be healthy adults of a specific weight range.
-
Housing: Animals must be housed in controlled conditions, including stable temperature, humidity, and a 12-hour light-dark cycle. They should have ad libitum access to standard chow and water[1].
-
Acclimatization: A minimum of a one-week acclimatization period is required before the commencement of the experiment to minimize stress-related physiological variations[1].
-
Grouping: Animals should be randomly assigned to different treatment groups (e.g., intravenous administration, oral administration, different derivatives).
Drug Administration
-
Formulation: The this compound derivative should be dissolved or suspended in an appropriate, sterile vehicle (e.g., saline, polyethylene (B3416737) glycol, or a solution of 0.5% carboxymethylcellulose)[1].
-
Intravenous (IV) Administration: To determine the fundamental elimination kinetics and to serve as a reference for bioavailability calculations, a single, precise dose is administered directly into the systemic circulation, typically via the tail vein[1].
-
Oral (PO) Administration: To assess oral absorption and bioavailability, a single dose is administered using oral gavage[1].
Sample Collection
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points post-administration (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Samples are typically drawn from the jugular vein or another appropriate site into heparinized tubes.
-
Plasma Preparation: The collected blood samples are immediately centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma. The resulting plasma is then transferred to new tubes and stored at -80°C until analysis.
Bioanalytical Method
-
Sample Preparation: A liquid-liquid extraction or solid-phase extraction method is typically employed to isolate the drug and an internal standard from the plasma matrix.
-
Quantification: The concentration of the this compound derivative in the plasma samples is quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique offers the high sensitivity and selectivity required for accurate measurement.
-
Method Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with specialized software (e.g., WinNonlin, Phoenix).
-
Parameters Calculated: Key parameters include Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-∞), elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd).
-
Bioavailability Calculation: Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations: Workflow and Mechanism
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for a pharmacokinetic study and the proposed signaling pathway for this compound's therapeutic action.
Caption: Experimental workflow for a preclinical pharmacokinetic study.
Caption: Proposed mechanism: Inhibition of Acetylcholinesterase (AChE).
References
Benchmarking the purity of synthetic Luciduline against natural isolates.
A Comparative Purity Analysis of Synthetic versus Natural Luciduline
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the purity of synthetically produced this compound against its naturally isolated counterpart. This compound, a Lycopodium alkaloid found in Lycopodium lucidulum, has garnered interest for its potential biological activities. As with many natural products, the transition to synthetic production raises critical questions about purity, impurity profiles, and bio-equivalence. This document outlines the analytical methodologies and data presentation required for a rigorous comparison, enabling researchers to make informed decisions in their drug discovery and development pipelines.
Quantitative Purity and Yield Comparison
A direct comparison of key quantitative parameters is essential for evaluating the viability and quality of synthetic this compound. The following table summarizes the critical data points that should be collected and compared. Researchers can populate this table with their own experimental findings to benchmark their synthetic product against a natural isolate.
| Parameter | Natural Isolate (Lycopodium lucidulum) | Synthetic this compound | Method of Analysis |
| Purity (%) | e.g., 98.5% | e.g., 99.8% | HPLC-UV, qNMR |
| Yield (%) | e.g., 0.1% from dried plant material | e.g., 25% overall yield | Gravimetric, HPLC |
| Major Impurities | e.g., Related Lycopodium alkaloids | e.g., Unreacted starting materials, reagents | GC-MS, LC-MS |
| Enantiomeric Purity (%) | e.g., >99% ee | e.g., 98% ee | Chiral HPLC |
| Residual Solvents (ppm) | N/A | e.g., Dichloromethane: 50 ppm | Headspace GC-MS |
| Heavy Metals (ppm) | e.g., <10 ppm | e.g., <1 ppm | ICP-MS |
Experimental Protocols
Accurate and reproducible analytical methods are the cornerstone of a valid purity comparison. The following sections detail the standard protocols for the key experiments cited.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a primary technique for assessing the purity of non-volatile compounds like this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for alkaloid separation.
-
Mobile Phase: A gradient elution is typically employed to separate the main compound from any impurities. A common mobile phase system is a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample (natural or synthetic) in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by calculating the peak area percentage of the main this compound peak relative to the total peak area of all components in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities that may be present in the synthetic sample, such as residual starting materials or by-products. It can also be used to analyze the profile of related alkaloids in the natural extract.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable for alkaloid analysis.[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 10 minutes.
-
-
Injection: 1 µL of the sample solution (in a suitable solvent like methanol (B129727) or dichloromethane) in splitless mode.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Range: m/z 40-550.
-
-
Data Analysis: Impurities are identified by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley) and by interpreting their fragmentation patterns.
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Structural Verification
qNMR provides an absolute method for purity determination and confirms the chemical structure of the compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃ or MeOD) in an NMR tube.
-
-
Acquisition Parameters:
-
A 1D proton (¹H) NMR spectrum is acquired.
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest is crucial for accurate quantification.
-
-
Purity Calculation: The purity of this compound is calculated by comparing the integral of a well-resolved this compound signal to the integral of a known signal from the internal standard, taking into account the number of protons giving rise to each signal and the molar masses of the analyte and the standard.
Visualizing Workflows and Pathways
Workflow for Purity Comparison
The following diagram illustrates the general workflow for the comparative analysis of natural and synthetic this compound.
Caption: Workflow for comparing natural and synthetic this compound.
Hypothetical Signaling Pathway
The purity of a compound can be critical for its biological activity. The following diagram illustrates a hypothetical signaling pathway where this compound might act as an inhibitor. Impurities could potentially interfere with this interaction or have off-target effects.
Caption: Hypothetical signaling pathway for this compound.
References
Comparative cytotoxicity of Luciduline across different cell lines.
A Comparative Guide to the Cytotoxicity of Luciduline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative analysis of the cytotoxic effects of this compound, a quinolizidine (B1214090) alkaloid from the Lycopodium family. While specific cytotoxic profiles and IC50 values for this compound are not extensively documented in publicly available literature, this document offers standardized protocols and data presentation formats to facilitate and guide future research into its potential as an anti-proliferative agent.[1] Structurally related alkaloids have demonstrated a range of pharmacological activities, including cytotoxic effects against various cancer cell lines, suggesting that this compound may hold similar promise.[1][2]
Data Presentation
The systematic recording of quantitative data is crucial for comparing the cytotoxic effects of this compound across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity. Researchers can utilize the following structured table to summarize their findings.
Table 1: Comparative Cytotoxicity (IC50) of this compound Across Various Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined |
| A549 | Lung Carcinoma | 48 | Data to be determined |
| HeLa | Cervical Carcinoma | 48 | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | 48 | Data to be determined |
| PC-3 | Prostate Cancer | 48 | Data to be determined |
| HCT116 | Colorectal Carcinoma | 48 | Data to be determined |
Experimental Protocols
To ensure reproducibility and comparability of results, the following detailed experimental protocols for assessing cytotoxicity are provided.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[3] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the selected cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the various concentrations of this compound to the respective wells.[1] Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.
Caption: Workflow for assessing the cytotoxicity of this compound.
Annexin V-FITC/PI Assay for Apoptosis
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1] Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
This compound
-
Selected cancer cell lines
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for a specified time (e.g., 24 or 48 hours). Include an untreated control.[1]
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect both the adherent and floating cells.[1]
-
Washing: Wash the cells twice with cold PBS by centrifugation at a low speed (e.g., 300 x g) for 5 minutes.[1]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[1]
Interpretation of Results:
-
Viable cells: Annexin V-FITC negative and PI negative.[1]
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.[1]
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.[1]
-
Necrotic cells: Annexin V-FITC negative and PI positive.[1]
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are yet to be elucidated, the induction of apoptosis is a common mechanism of action for many cytotoxic alkaloids.[1] Apoptosis can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of cell death.[4] Key signaling pathways often implicated in chemotherapy-induced apoptosis include the p53, PI3K/AKT, and MAPK pathways.[5]
Caption: A potential apoptosis signaling pathway activated by this compound.
This guide serves as a foundational resource for researchers embarking on the investigation of this compound's cytotoxic properties. The provided protocols and frameworks are intended to promote standardized and comparable research in this promising area.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Evaluating the Selectivity of Luciduline for Acetylcholinesterase Over Butyrylcholinesterase: A Comparative Analysis
For Immediate Release
This guide provides a comparative evaluation of the selectivity of Luciduline, a Lycopodium alkaloid, for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE). Due to a notable scarcity of direct experimental data for this compound in publicly available scientific literature, this analysis is contextualized through the examination of structurally related Lycopodium alkaloids.[1][2][3][4] The inhibitory profiles of these related compounds are compared against well-characterized, clinically used AChE inhibitors: Donepezil, Galantamine, and Huperzine A. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Cholinesterase Inhibition
Acetylcholinesterase and butyrylcholinesterase are two key enzymes in the cholinergic nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132).[5] While both enzymes can hydrolyze acetylcholine, AChE is the primary enzyme in the synaptic cleft, making it a key therapeutic target for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[5] Selective inhibition of AChE over BChE is often a desirable characteristic for therapeutic agents to minimize potential side effects associated with the inhibition of BChE, which is involved in the metabolism of various xenobiotics.[6] The selectivity of an inhibitor is typically quantified by comparing its half-maximal inhibitory concentration (IC50) against AChE and BChE. A higher ratio of BChE IC50 to AChE IC50 indicates greater selectivity for AChE.
Comparative Analysis of Cholinesterase Inhibitors
While direct IC50 values for this compound are not available, data from other Lycopodium alkaloids suggest a potential for AChE selectivity. For instance, lycosquarosine A and acetylaposerratinine have demonstrated significant AChE inhibition with weak activity against BChE.[1] Similarly, certain huperradine compounds, also Lycopodium alkaloids, have shown potent AChE inhibition.[2]
For a clear comparison, the table below summarizes the IC50 values and selectivity indices for these related alkaloids and for the established inhibitors Donepezil, Galantamine, and Huperzine A.
| Compound | AChE IC50 | BChE IC50 | Selectivity Index (BChE IC50 / AChE IC50) |
| Lycopodium Alkaloids (Surrogates for this compound) | |||
| Lycosquarosine A | 54.3 µg/mL | >100 µg/mL | >1.8 |
| Acetylaposerratinine | 15.2 µg/mL | >100 µg/mL | >6.6 |
| Huperradine G | 0.876 µM | Not Reported | Not Calculable |
| Huperradine A | 13.125 µM | Not Reported | Not Calculable |
| Established AChE Inhibitors | |||
| Donepezil | 6.7 nM[6] | 5600 nM[6] | ~836 |
| Galantamine | 0.31 µg/mL[7] | 9.9 µg/mL[7] | ~32 |
| Huperzine A | 82 nM | ~73,800 nM (900-fold selectivity)[8] | ~900 |
Note: IC50 values can vary depending on the experimental conditions, including the source of the enzymes and the specific assay methodology.[6]
Experimental Protocols
The determination of AChE and BChE inhibitory activity is most commonly performed using the spectrophotometric method developed by Ellman and colleagues.[6][9]
Principle of the Ellman's Method
This colorimetric assay measures the activity of cholinesterases by monitoring the formation of a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The enzyme hydrolyzes a synthetic substrate, either acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE), to produce thiocholine (B1204863). This thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate TNB, which can be quantified by measuring its absorbance at 412 nm.[6][9] The rate of color formation is directly proportional to the enzyme's activity. In the presence of an inhibitor, this rate is reduced.
Materials
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) enzymes
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test inhibitor (e.g., this compound analogues, Donepezil) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Assay Procedure
-
Reagent Preparation : Prepare stock solutions of the test inhibitor, substrates (ATCI and BTCI), and DTNB in the appropriate buffers.
-
Assay Setup : In a 96-well plate, add the phosphate buffer, the inhibitor solution at various concentrations (or buffer for the control), and the DTNB solution.
-
Enzyme Addition : Add the AChE or BChE solution to each well to initiate the reaction.
-
Substrate Addition and Measurement : Add the respective substrate (ATCI for AChE, BTCI for BChE) to each well. Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 13 seconds for 3-5 minutes) using a microplate reader.[10]
-
Data Analysis : Calculate the rate of reaction for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 of a compound for cholinesterase inhibition using the Ellman's method.
Signaling Pathway Context
The therapeutic rationale for AChE inhibition is based on increasing the availability of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Conclusion
While a definitive evaluation of this compound's selectivity for acetylcholinesterase over butyrylcholinesterase is hampered by the absence of direct experimental data, the analysis of related Lycopodium alkaloids suggests a potential for preferential AChE inhibition. This characteristic is shared with highly selective and clinically significant drugs like Donepezil and Huperzine A. Further in vitro studies employing standardized methodologies, such as the Ellman's assay, are imperative to quantify the precise IC50 values of this compound for both AChE and BChE. Such data would be crucial for a conclusive assessment of its therapeutic potential and selectivity profile in the context of developing novel treatments for neurodegenerative diseases.
References
- 1. Anti-Cholinesterase Activity of Lycopodium Alkaloids from Vietnamese Huperzia squarrosa (Forst.) Trevis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lycopodium alkaloids from Huperzia serrata and their cholinesterase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Lycopodium alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Lycopodium Alkaloids from Huperzia serrata and Their Anti-acetylcholinesterase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting acetylcholinesterase and butyrylcholinesterase in dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pharmacology and therapeutic potential of (−)-huperzine A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of acetylcholinesterase [bio-protocol.org]
A Comparative Meta-Analysis of the Potential Biological Activities of Luciduline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive review of the scientific literature reveals a significant gap in the direct experimental validation of the biological activities of Luciduline. The majority of existing research has focused on its chemical synthesis. This guide, therefore, presents a comparative meta-analysis of the reported biological activities of structurally related Lycopodium alkaloids to provide a foundational perspective on the potential, yet unconfirmed, pharmacological profile of this compound. All data and proposed mechanisms presented herein are based on these related compounds and should be considered hypothetical until verified by direct experimental studies on this compound.
I. Comparative Analysis of Potential Biological Activities
While direct quantitative data for this compound is unavailable, the known biological activities of other Lycopodium alkaloids offer a basis for hypothesizing its potential therapeutic effects. These activities primarily include neuroprotection, acetylcholinesterase inhibition, cytotoxicity, and α-glucosidase inhibition.
Table 1: Summary of Reported Biological Activities of Lycopodium Alkaloids Structurally Related to this compound
| Biological Activity | Related Alkaloid(s) | Reported Effect | Quantitative Data (IC₅₀/EC₅₀) | Reference |
| Neurotrophic Factor Induction | Nankakurine A | Induces secretion of neurotrophic factors in glial cells, promoting neurite outgrowth. | Not specified in abstract | [1] |
| Acetylcholinesterase Inhibition | Huperzine A and other lycodine-type alkaloids | Potent inhibition of acetylcholinesterase (AChE), a key target in Alzheimer's disease treatment. | Huperzine A: Potent inhibitor | [2] |
| Cytotoxicity | Various Lycopodium alkaloids | Exhibit cytotoxic effects against various cancer cell lines. | Not specified in abstract | [2] |
| α-Glucosidase Inhibition | Lycopodine-6α,11α-diol | More potent α-glucosidase inhibitory activity than the positive control, acarbose. | IC₅₀: 148 ± 5.5 µM (vs. Acarbose IC₅₀: 376.3 ± 2.7 µM) | [3] |
II. Postulated Signaling Pathways and Mechanisms
Based on the activities of related alkaloids, a hypothetical signaling pathway for this compound's potential neurotrophic effects is proposed below. It is crucial to reiterate that this pathway is speculative and requires experimental validation for this compound.
Caption: A hypothetical signaling pathway for this compound-induced neurotrophic effects.
III. Experimental Protocols for Assessing Biological Activities
The following are generalized protocols for key experiments that would be necessary to validate the potential biological activities of this compound.
A. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.
-
Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine (B1204863) when acetylcholine (B1216132) is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.
-
Procedure:
-
Prepare a solution of AChE in phosphate (B84403) buffer (pH 8.0).
-
In a 96-well plate, add the buffer, a solution of DTNB, and the test compound (this compound) at various concentrations.
-
Initiate the reaction by adding acetylthiocholine (B1193921) iodide (ATCI).
-
Measure the absorbance at 412 nm at regular intervals.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
-
B. Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified spectrophotometrically.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at approximately 570 nm.
-
Cell viability is expressed as a percentage of the untreated control.
-
C. Neurotrophic Factor Induction Assay (ELISA)
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the secretion of neurotrophic factors from cultured cells.
-
Principle: This assay uses a pair of antibodies specific to the neurotrophic factor of interest (e.g., NGF or BDNF). One antibody captures the factor, and the other, conjugated to an enzyme, is used for detection.
-
Procedure:
-
Culture glial cells or neurons and treat them with this compound.
-
Collect the cell culture supernatant.
-
In a pre-coated microplate, add the supernatant and incubate.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that produces a colorimetric signal upon reaction with the enzyme.
-
Measure the absorbance and quantify the concentration of the neurotrophic factor using a standard curve.
-
D. α-Glucosidase Inhibition Assay
This assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.
-
Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) upon cleavage by α-glucosidase. The release of p-nitrophenol is monitored spectrophotometrically at 405 nm.
-
Procedure:
-
In a 96-well plate, add phosphate buffer (pH 6.8), a solution of α-glucosidase, and the test compound (this compound).
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the pNPG substrate.
-
Incubate and then stop the reaction with the addition of sodium carbonate.
-
Measure the absorbance at 405 nm.
-
The percentage of inhibition is calculated by comparing the absorbance of the sample with that of the control.
-
IV. Proposed Workflow for Biological Activity Screening
The following diagram illustrates a logical workflow for the initial biological screening of a compound like this compound.
Caption: A generalized workflow for screening the biological activities of a novel compound.
V. Conclusion and Future Directions
The structural similarity of this compound to other biologically active Lycopodium alkaloids suggests its potential as a pharmacologically active compound, particularly in the areas of neuroprotection and enzyme inhibition. However, the complete absence of direct biological data on this compound underscores a critical need for further research. The experimental protocols and screening workflow outlined in this guide provide a roadmap for future investigations to elucidate the true biological activities and therapeutic potential of this unique alkaloid. Independent replication and validation of any preliminary findings will be essential for advancing this compound from a synthetic curiosity to a potential therapeutic lead.
References
Validation of Luciduline's therapeutic potential using genetic models of neurodegeneration.
A Forward-Looking Analysis of Luciduline's Potential in Genetic Models of Neurodegenerative Disease
The quest for effective therapies for neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's is a paramount challenge in modern medicine. Among the diverse array of natural compounds being investigated, alkaloids derived from the Lycopodium genus have emerged as a promising source of neuroprotective agents. While much attention has been focused on compounds like Huperzine A for its acetylcholinesterase inhibitory activity, this guide turns its focus to a related but less-studied alkaloid: this compound.[1][2]
Currently, direct experimental validation of this compound in genetic models of neurodegeneration is not extensively documented in publicly available research. However, based on the known neurotrophic and neuroprotective effects of structurally related Lycopodium alkaloids, we present a prospective validation and comparison of this compound's therapeutic potential against other emerging drug candidates.[3] This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for evaluating this compound, including detailed hypothetical experimental protocols and comparative data from established alternative compounds.
Comparative Efficacy in Preclinical Models of Neurodegeneration
To contextualize the potential of this compound, this section summarizes its projected efficacy in key preclinical models of neurodegeneration alongside reported data for alternative therapeutic compounds. The data for this compound is presented as a "Projected Outcome" based on the activities of related Lycopodium alkaloids, which are known to exhibit neuroprotective properties by reducing oxidative stress, inhibiting neuroinflammation, and potentially modulating protein aggregation.[4][5]
Alzheimer's Disease Models
Commonly utilized genetic models for Alzheimer's disease include transgenic mice overexpressing amyloid precursor protein (APP) and presenilin 1 (PSEN1), such as the 3xTg-AD model, which develops both amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau.[6]
Table 1: Comparison of Therapeutic Candidates in Alzheimer's Disease Mouse Models
| Compound | Genetic Model | Key Pathological Feature | Behavioral Outcome | Reference |
| This compound (Projected) | 3xTg-AD | Aβ plaque load, Tau phosphorylation | Projected improvement in spatial learning and memory (Morris Water Maze) | N/A |
| Luteolin | 3xTg-AD | Aβ and p-Tau reduction, decreased neuroinflammation | Improved spatial learning and memory deficits | [7] |
| Guanabenz Analogs | Generic Models | Protein aggregation | Potential to slow disease progression | [8] |
| DDL-920 | Alzheimer's Model Mice | N/A | Restoration of cognitive function in Barnes maze test | [9] |
| DDL-357 | Alzheimer's Model Mice | Reduced phospho-tau | Improved memory in maze-based cognitive tests | [10] |
Parkinson's Disease Models
For Parkinson's disease, preclinical evaluation often employs toxin-induced models (e.g., MPTP or rotenone) or genetic models that overexpress alpha-synuclein (B15492655) (α-synuclein), such as those using adeno-associated virus (AAV) vectors to deliver the A53T mutant form of α-synuclein.[11][12]
Table 2: Comparison of Therapeutic Candidates in Parkinson's Disease Models
| Compound | Model | Key Pathological Feature | Behavioral Outcome | Reference |
| This compound (Projected) | AAV-A53T α-synuclein | α-synuclein aggregation, dopaminergic neuron survival | Projected improvement in motor coordination (Rotarod test) | N/A |
| Lycopodium Extract | Rotenone-induced rat model | Reduced α-synuclein expression, protection of dopaminergic neurons | Not specified | [4][5] |
| Luteolin | MPTP-induced mice | Protection of dopaminergic neurons, reduced neuroinflammation | Improved muscular and locomotor activity | [13] |
| SynuClean-D | C. elegans model expressing α-synuclein | Reduced α-synuclein aggregation, protection of dopaminergic neurons | Improved motility | [14] |
| DAD9 | N/A | Interference with α-synuclein aggregation | N/A | [15] |
Huntington's Disease Models
Transgenic mouse models, such as the N171-82Q model, which expresses a fragment of the human huntingtin protein with an expanded polyglutamine tract, are standard for investigating Huntington's disease therapeutics.[16]
Table 3: Comparison of Therapeutic Candidates in Huntington's Disease Mouse Models
| Compound | Genetic Model | Key Pathological Feature | Behavioral Outcome | Reference |
| This compound (Projected) | N171-82Q | Mutant huntingtin (mHTT) aggregation | Projected improvement in motor function and survival | N/A |
| Luteolin | N171-82Q | Reduced huntingtin aggregates | Enhanced motor coordination and balance, improved survival | [16] |
Experimental Protocols for Validation
The following are detailed methodologies for key experiments that would be essential for validating the therapeutic potential of this compound in genetic models of neurodegeneration.
Animal Models and Treatment Paradigm
-
Alzheimer's Disease Model: Male and female 3xTg-AD mice would be used. Treatment with this compound (e.g., 5 or 10 mg/kg, intraperitoneal injection) or vehicle would commence at 6 months of age and continue for 3 months.
-
Parkinson's Disease Model: Adult C57BL/6 mice would receive a unilateral injection of AAV-A53T α-synuclein into the substantia nigra. Two weeks post-injection, mice would be treated with this compound or vehicle daily for 8 weeks.
-
Huntington's Disease Model: N171-82Q transgenic mice would receive daily administration of this compound or vehicle starting at 6 weeks of age and continuing for the duration of the study.
Behavioral Assays
-
Morris Water Maze (for Alzheimer's Model): To assess spatial learning and memory, mice are trained to find a hidden platform in a circular pool of water.[17][18] Parameters to be measured include escape latency, path length, and time spent in the target quadrant during a probe trial.
-
Rotarod Test (for Parkinson's and Huntington's Models): This test evaluates motor coordination and balance. Mice are placed on a rotating rod with increasing speed, and the latency to fall is recorded.[16]
-
Limb Clasping Test (for Huntington's Model): Mice are suspended by their tails, and the degree of limb clasping is scored to assess disease progression.[16]
Histopathological and Biochemical Analysis
-
Immunohistochemistry: Following the behavioral assays, brain tissue would be collected. For the Alzheimer's model, brain sections would be stained for Aβ plaques (using antibodies like 6E10) and phosphorylated tau (e.g., AT8). In the Parkinson's model, sections of the substantia nigra would be stained for tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival and for α-synuclein aggregates.[19][20] For the Huntington's model, staining would target mutant huntingtin aggregates.
-
Stereological Neuron Counting: Unbiased stereological methods would be used to quantify the number of TH-positive neurons in the substantia nigra of the Parkinson's model mice.[19]
-
Western Blotting: Brain homogenates would be analyzed by Western blotting to quantify the levels of key proteins such as Aβ, phosphorylated and total tau, α-synuclein, and huntingtin.
-
ELISA: Enzyme-linked immunosorbent assays would be used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain tissue to assess neuroinflammation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the therapeutic strategy. The following diagrams, rendered using Graphviz, illustrate the key signaling pathways potentially modulated by this compound and a generalized experimental workflow for its validation.
Signaling Pathways in Neuroprotection
The neuroprotective effects of many natural compounds, including those related to this compound, are believed to be mediated through the modulation of pathways involved in oxidative stress, neuroinflammation, and protein aggregation.
Caption: Potential neuroprotective mechanisms of this compound.
Experimental Workflow for Preclinical Validation
The process of validating a novel therapeutic agent like this compound follows a structured workflow from initial compound administration to final data analysis.
Caption: Generalized workflow for preclinical drug validation.
Conclusion
While further direct investigation is imperative, the existing evidence from related Lycopodium alkaloids strongly suggests that this compound holds significant therapeutic potential for neurodegenerative diseases. Its projected ability to mitigate key pathological hallmarks such as protein aggregation, neuroinflammation, and oxidative stress positions it as a compelling candidate for future research. The experimental framework outlined in this guide provides a robust starting point for the systematic evaluation of this compound and other novel compounds in the fight against these devastating disorders. The comparative data presented herein should serve as a valuable resource for researchers in prioritizing and designing future preclinical studies.
References
- 1. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 2. researchgate.net [researchgate.net]
- 3. Concise Total Syntheses of the Lycopodium Alkaloids (±)-Nankakurines A and B via this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Lycopodium Attenuates Loss of Dopaminergic Neurons by Suppressing Oxidative Stress and Neuroinflammation in a Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Early Cognitive and Behavioral Deficits in Mouse Models for Tauopathy and Alzheimer’s Disease [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel compounds for treatment of neurodegenerative disease and chronic pain - Technology Commercialization [license.umn.edu]
- 9. uclahealth.org [uclahealth.org]
- 10. news-medical.net [news-medical.net]
- 11. benchchem.com [benchchem.com]
- 12. inotiv.com [inotiv.com]
- 13. Flavonoids: Potential Candidates for the Treatment of Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small molecule inhibits α-synuclein aggregation, disrupts amyloid fibrils, and prevents degeneration of dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Evaluation of a Novel Conjugate Molecule with Dopaminergic and Neuroprotective Activities for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Luteolin as potential treatment for Huntington's disease: Insights from a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Histological Analysis of Neurodegeneration in the Mouse Brain | Springer Nature Experiments [experiments.springernature.com]
- 20. Histological analysis of neurodegeneration in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Luciduline: A Guide for Laboratory Professionals
Absence of specific disposal protocols for the bioactive research chemical Luciduline necessitates adherence to established best practices for hazardous chemical waste management. This guide provides essential safety and logistical information to ensure the safe handling and disposal of this compound in a laboratory setting.
Core Principles for this compound Disposal
The foundational principle for managing waste from novel or undocumented substances is to handle them as hazardous until proven otherwise. Planning for disposal should occur before any experiment begins to ensure compliance with all state and federal regulations and to prevent the generation of waste that an institution may not be equipped to handle.
Key steps for the proper disposal of this compound include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2][3]
-
Waste Segregation: Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. Incompatible chemicals must be segregated to prevent dangerous reactions.[2][3][4][5][6]
-
Containerization: Collect this compound waste in a designated, leak-proof container that is chemically compatible with the substance. The container must be kept securely closed except when adding waste.[6][7][8]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added. Do not use abbreviations or chemical formulas.[4][9][10]
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of laboratory personnel.[5][7]
-
Disposal Request: Once the container is full or you are ready to dispose of the waste, contact your institution's EHS office to arrange for pickup and disposal by an approved hazardous waste contractor.[7][11] Never pour this compound down the drain or dispose of it in the regular trash.[1][8]
Key Safety and Handling Information
The following table summarizes crucial safety and handling considerations for a bioactive research chemical like this compound, based on general laboratory safety principles.
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Lab coat, safety goggles, chemical-resistant gloves.[1][3] |
| Handling Location | Chemical fume hood or other well-ventilated area.[2][3] |
| Waste Container | Designated, compatible, leak-proof container with a secure lid.[6] |
| Waste Labeling | "Hazardous Waste," "this compound," and accumulation start date.[4][9][10] |
| Waste Storage | Designated and secure Satellite Accumulation Area (SAA).[7] |
| Disposal Method | Via institutional Environmental Health & Safety (EHS) office.[7][11] |
| Prohibited Disposal Routes | Do not dispose of in regular trash or down the sewer.[1][8] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
In the absence of specific data for this compound, this guide provides a framework based on established safety protocols for handling and disposing of potentially hazardous research chemicals. Always prioritize safety and consult with your institution's EHS department for specific guidance and to ensure full compliance with all applicable regulations.
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
- 9. benchchem.com [benchchem.com]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal protective equipment for handling Luciduline
Essential Safety and Handling Guide for Luciduline
Audience: Researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Limited specific safety data for this compound is publicly available. The following table summarizes its known chemical and physical properties.
| Property | Value | Source |
| Chemical Formula | C₁₃H₂₁NO | [1] |
| Molecular Weight | 207.32 g/mol | [1] |
| Appearance | Not specified (likely a solid) | |
| Solubility | Not specified | |
| Storage Conditions | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. | [1] |
| Hazard Statements | Not specified for this compound. As a bioactive alkaloid, it should be handled as potentially toxic. | |
| Precautionary Statements | Not specified for this compound. Follow standard protocols for hazardous compounds. | |
| Exposure Limits | Not established. | |
| Flash Point | Not determined. | |
| LD50 (Lethal Dose, 50%) | Not determined. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk when handling this compound.
| PPE Category | Recommended Equipment | Justification |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile). | Prevents skin contact and absorption. The outer glove can be removed and disposed of immediately after handling. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes, aerosols, and airborne particles. |
| Body Protection | A disposable, fluid-resistant laboratory coat with long sleeves and tight cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the solid compound or preparing solutions. | Minimizes the risk of inhaling airborne particles. |
Operational Plan for Handling this compound
1. Pre-Handling Procedures:
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A chemical spill kit appropriate for handling solid and dissolved potent compounds should be available.
-
Waste Disposal: Have clearly labeled waste containers for solid and liquid chemical waste.
2. Handling Procedures:
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or a containment enclosure to prevent the dispersal of fine particles.
-
Solution Preparation: Prepare solutions within the fume hood. Add the solvent to the this compound powder slowly to avoid splashing.
-
Avoid Inhalation and Contact: Always handle this compound in a manner that minimizes the generation of dust or aerosols. Avoid direct contact with skin, eyes, and clothing.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.
-
Glove Removal: Remove the outer pair of gloves first, followed by the inner pair, using a technique that avoids skin contact with the contaminated outer surface.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
-
Solid Waste: All disposable items contaminated with this compound, including gloves, lab coats, and weighing papers, should be placed in a sealed, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous liquid waste container.
-
Disposal Method: All this compound waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Emergency Protocols
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualized Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to post-handling procedures.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
